molecular formula C16H13N3O2 B602216 N-Carbamoyl Carbamazepine CAS No. 1219170-51-0

N-Carbamoyl Carbamazepine

Katalognummer: B602216
CAS-Nummer: 1219170-51-0
Molekulargewicht: 279.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carbamoyl Carbamazepine is a identified metabolite in the complex metabolic pathway of the anticonvulsant and mood-stabilizing drug Carbamazepine . Carbamazepine is primarily metabolized in the liver by the cytochrome P450 system, leading to several derivatives, among which this compound serves as a critical reference standard . Researchers value this compound for investigating the biotransformation and clearance mechanisms of Carbamazepine, which is essential for understanding inter-individual variability in drug response and potential drug-drug interactions . The parent drug, Carbamazepine, is well-established to exert its therapeutic effects primarily by inhibiting voltage-gated sodium channels, stabilizing neuronal membranes, and reducing synaptic transmission . As a metabolite, this compound is integral to studies focused on metabolic profiling, pharmacokinetic modeling, and the development of advanced analytical methods for monitoring drug levels and metabolites in biological samples. Its use is fundamental in preclinical and clinical research aimed at elucidating the complete pharmacological and toxicological profile of Carbamazepine-based therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYQIRGCBFIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747287
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219170-51-0
Record name (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of N-Carbamoyl Carbamazepine, a significant derivative and known impurity of the widely used anticonvulsant drug, Carbamazepine. Intended for researchers, scientists, and drug development professionals, this document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a multi-technique analytical approach for unambiguous structural confirmation and purity assessment. By integrating field-proven insights with authoritative references, this guide serves as a practical resource for the preparation and validation of this important compound.

Introduction

Carbamazepine (CBZ), a dibenzo[b,f]azepine derivative, is a cornerstone medication for the treatment of epilepsy and neuropathic pain.[1] Its chemical structure, 5H-dibenzo[b,f]azepine-5-carboxamide, features a reactive carboxamide group.[2] During the synthesis of Carbamazepine or under certain storage conditions, various related substances and impurities can form. The identification, synthesis, and characterization of these impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies.[3]

This compound, also known as (5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea or Carbamazepine EP Impurity C, is one such critical derivative.[4][5] Its structure consists of the Carbamazepine molecule with an additional carbamoyl group attached to the nitrogen of the primary carboxamide, forming an acylurea moiety. Understanding its synthesis and analytical profile is essential for developing methods to control its presence in Carbamazepine active pharmaceutical ingredients (APIs) and for its use as a reference standard in quality control assays.[6][7]

This guide provides a detailed methodology for the synthesis of this compound from Carbamazepine and a comprehensive characterization workflow to validate its identity, structure, and purity.

Synthesis of this compound

The synthesis of this compound is predicated on the reaction of Carbamazepine with isocyanic acid. This reaction leverages the nucleophilicity of the nitrogen atom in Carbamazepine's carboxamide group. For practical laboratory synthesis, isocyanic acid is conveniently generated in situ from the reaction of sodium cyanate with a carboxylic acid, such as acetic acid.[8]

Principle of Synthesis & Mechanistic Insight

The core of the synthesis is the nucleophilic addition of the amide nitrogen of Carbamazepine to the electrophilic carbon of isocyanic acid (HNCO). The reaction proceeds as follows:

  • Generation of Isocyanic Acid: Sodium cyanate (NaOCN) is protonated by acetic acid (CH₃COOH) to generate isocyanic acid.

  • Nucleophilic Attack: The nitrogen atom of the -CONH₂ group of Carbamazepine acts as a nucleophile, attacking the carbonyl carbon of isocyanic acid.

  • Proton Transfer: A subsequent proton transfer results in the final this compound product.

The choice of acetic acid as the solvent and reagent is causal; it effectively dissolves the reactants and provides the necessary acidic environment to generate the reactive isocyanic acid species without being strongly acidic enough to cause degradation of the Carbamazepine structure.[8] The reaction temperature is maintained at a moderate level (e.g., 60°C) to ensure a sufficient reaction rate while minimizing the formation of potential by-products.

Experimental Protocol: Step-by-Step Synthesis

Materials:

  • Carbamazepine (CBZ)

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Toluene (for optional recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of Carbamazepine in 100 mL of glacial acetic acid.

  • Heating: Begin stirring the suspension and heat the mixture to 60°C. The Carbamazepine will partially dissolve.

  • Reagent Addition: Once the temperature is stable at 60°C, add 5.5 g of sodium cyanate in small portions over a period of 1.5 to 2 hours. The reaction is exothermic, and portion-wise addition helps control the temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation: Cool the reaction mixture to room temperature (18-20°C) and continue stirring for another hour to allow the product to fully precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid (the filter cake) with a 9:1 mixture of acetic acid and water (2 x 15 mL), followed by a final wash with deionized water to remove residual acid and salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is approximately 85-90%.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent such as toluene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation CBZ Carbamazepine Reaction Combine and Heat to 60°C (In situ HNCO generation) CBZ->Reaction NaOCN Sodium Cyanate NaOCN->Reaction AcOH Acetic Acid (Solvent/Reagent) AcOH->Reaction Cool Cool to 18-20°C Reaction->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with AcOH/H₂O & H₂O Filter->Wash Dry Vacuum Drying Wash->Dry PurifiedProduct Purified this compound Dry->PurifiedProduct

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized this compound. This self-validating system ensures that data from orthogonal methods converge to confirm the product's identity and purity.

Physicochemical Properties

The synthesized compound should be an off-white to pale yellow solid, consistent with literature descriptions.[5]

PropertyValueSource
Chemical FormulaC₁₆H₁₃N₃O₂[5]
Molecular Weight279.29 g/mol [5]
AppearanceOff-White to Pale Yellow Solid[5]
Melting Point169-171°C[5]
Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is distinct from that of Carbamazepine due to the introduction of the second carbamoyl (acylurea) moiety.

Wavenumber (cm⁻¹)AssignmentRationale for Identification
~3450-3500N-H Stretch (Amine)Corresponds to the terminal -NH₂ group.
~3200-3400N-H Stretch (Urea/Amide)Broader bands from the N-H groups involved in hydrogen bonding.
~1710-1730C=O Stretch (Acylurea)Asymmetric stretch of the -CO-NH-CO- group, a key indicator of product formation.
~1670-1690C=O Stretch (Acylurea/Amide)Symmetric stretch of the acylurea group and the original amide carbonyl. This region will be complex compared to the single C=O peak in Carbamazepine (~1675 cm⁻¹).[9]
~1600, ~1480C=C StretchAromatic ring vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons (7.0-8.0 ppm) and the two vinyl protons of the azepine ring (~6.9 ppm), similar to Carbamazepine.[1] Crucially, new, broad signals corresponding to the N-H protons of the acylurea group will appear, and their integration will be consistent with the proposed structure. The original -CONH₂ protons will also be present.

  • ¹³C NMR: The spectrum will confirm the presence of 16 carbon atoms. A key indicator of successful synthesis is the appearance of a new carbonyl carbon signal for the added carbamoyl group, in addition to the original amide carbonyl carbon.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 280.3. The molecular weight of Carbamazepine is 236.27.[6] The mass difference of ~43 Da corresponds precisely to the addition of an HNCO group.

  • Fragmentation: A characteristic fragmentation pathway involves the loss of isocyanic acid (HNCO), leading to a fragment ion at m/z 237, which corresponds to the protonated Carbamazepine molecule.[10] This provides strong evidence for the N-Carbamoyl structure.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the synthesized compound and for separating it from the starting material (Carbamazepine) and any potential side products.[11][12]

HPLC Protocol (Adapted from USP Method)

This method is based on established protocols for Carbamazepine and its impurities, ensuring its robustness and specificity.[13]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and separation for aromatic compounds.[11]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic AcidProvides good resolution and peak shape for Carbamazepine and its more polar derivatives.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 230 nmCarbamazepine and its derivatives have strong chromophores that absorb in this UV region.[13]
Column Temp. 25°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Under these conditions, this compound, being more polar than Carbamazepine, is expected to have a shorter retention time. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Characterization Workflow

The following diagram illustrates how the synthesis and various analytical techniques form a cohesive, self-validating workflow for producing and confirming this compound.

Characterization_Logic cluster_techniques Analytical Characterization Synthesis Chemical Synthesis Product Synthesized Product (this compound) Synthesis->Product HPLC HPLC (Purity & Retention Time) Product->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Product->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Connectivity) Product->NMR IR IR Spectroscopy (Functional Groups, e.g., C=O) Product->IR DSC DSC (Melting Point & Thermal Profile) Product->DSC Confirmation Confirmed Structure & Purity >99% HPLC->Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation DSC->Confirmation

Caption: Logic diagram for the validation of synthesized this compound.

Conclusion

This guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The synthetic protocol, based on the in situ generation of isocyanic acid, is efficient and reproducible. The comprehensive characterization strategy, employing a suite of spectroscopic and chromatographic techniques, provides a robust framework for validating the molecular structure and ensuring the purity of the final compound. The methodologies and data presented herein serve as a valuable resource for pharmaceutical scientists engaged in impurity synthesis, reference standard qualification, and the overall quality control of Carbamazepine.

References

  • Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-222. Available at: [Link]

  • Džodić, P., Živanović, L., Jocić, B., & Zelić, A. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International, 93(4), 1139-1145. Available at: [Link]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Advances, 11(13), 7436-7447. Available at: [Link]

  • Rao, R. N., Kumar, A., Narsimha, R., & Ramesh, A. (2006). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1644-1649. Available at: [Link]

  • Dittmann, T., et al. (2020). Specific adsorption sites and conditions derived by thermal decomposition of activated carbons and adsorbed carbamazepine. Water Research, 173, 115569. Available at: [Link]

  • Patel, H., et al. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Pharmaceutical and Drug Analysis, 11(4), 1-10. Available at: [Link]

  • Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate. Available at: [Link]

  • Al-Rekabi, F. M. (2017). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of Pharmaceutical Quality Assurance, 8(4), 136-139. Available at: [Link]

  • Atar, V. (2022). Outline of Analytical Dibenzazepine Derivative, Carbamazepine. Journal of Analytical & Bioanalytical Techniques, 13(9). Available at: [Link]

  • Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Carbamazepine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 87-106). Academic Press. Available at: [Link]

  • Josh_Tutorials. (2020, April 27). CARBAMAZEPINE SYNTHESIS [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]

  • Schutz, H., & Schunack, W. (2006). Process for producing carbamazepine. U.S. Patent No. 7,015,322 B1.
  • Pricl, S., et al. (2004). A theoretical and spectroscopic study of carbamazepine polymorphs. Journal of Raman Spectroscopy, 35(8-9), 677-685. Available at: [Link]

  • de Campos, D. P., et al. (2022). Polymorphism and Pharmacological Assessment of Carbamazepine. Molecules, 27(18), 5897. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamazepine in NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006). USP Monographs: Carbamazepine. USP29-NF24. Available at: [Link]

  • Torres, H., & González-de la Parra, M. (2018). Carbamazepine (antiepileptic) synthesis III. ResearchGate. Available at: [Link]

  • Li, S., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Crystals, 7(12), 374. Available at: [Link]

  • Goud, N. R., et al. (2021). Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. AAPS PharmSciTech, 22(3), 102. Available at: [Link]

  • Pharmacy 180. (n.d.). Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Carbamazepine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Carbamoyl Carbamazepine

Carbamazepine (CBZ), a cornerstone in the treatment of epilepsy and neuropathic pain, is a well-characterized 5H-dibenzo[b,f]azepine-5-carboxamide.[1][2] Its manufacturing process, like any chemical synthesis, can result in the formation of related impurities. One such process-related impurity, designated as Carbamazepine EP Impurity C, is this compound (NCC).[3][4] The accurate identification and structural confirmation of such impurities are not merely academic exercises; they are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide will walk through the logical and experimental workflow for the unambiguous structural elucidation of NCC, from a proposed synthetic route to the multi-technique spectroscopic analysis required for confirmation. We will operate from the perspective of having isolated this impurity and now needing to prove its structure definitively.

Proposed Synthesis: A Logic-Driven Approach

To confirm the identity of an unknown impurity, it is often invaluable to synthesize the suspected compound independently. This provides an authentic reference standard for direct comparison. The synthesis of NCC can be logically deduced from the known chemistry of Carbamazepine and its precursors.

The most direct route involves the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with urea. This approach is predicated on the well-established reactivity of acyl chlorides with nucleophilic nitrogen atoms.

Rationale for Synthetic Pathway

The chosen pathway leverages a highly reactive and commercially available or readily synthesized precursor, 5H-dibenzo[b,f]azepine-5-carbonyl chloride.[2][5] Urea presents two nucleophilic primary amine groups. A single acylation event on one of these amines by the carbonyl chloride yields the target N-carbamoyl linkage. The second amide group of urea remains intact, forming the characteristic ureide structure of the final product.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis Carbamazepine Carbamazepine Precursor 5H-Dibenzo[b,f]azepine- 5-carbonyl chloride Carbamazepine->Precursor Toluene, rt, 24h Phosgene Phosgene (or equivalent) Phosgene->Precursor NCC N-Carbamoyl Carbamazepine (NCC) Precursor->NCC Dioxane, Triethylamine (base) Urea Urea Urea->NCC

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

  • Suspend Carbamazepine (1.0 eq) in anhydrous toluene.

  • Add a solution of phosgene (or a safer equivalent like triphosgene) (1.2 eq) in toluene dropwise at room temperature under an inert atmosphere (N₂).

  • Stir the reaction mixture for 24 hours. The formation of the carbonyl chloride can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound (NCC)

  • Dissolve urea (1.5 eq) in anhydrous dioxane containing a non-nucleophilic base such as triethylamine (2.0 eq) to act as an acid scavenger.

  • Add a solution of the crude 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1.0 eq) from Step 1 in anhydrous dioxane dropwise to the urea solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

Spectroscopic Structure Elucidation Workflow

The core of the elucidation process lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they build an irrefutable case. The isolated impurity and the synthesized standard must be analyzed in parallel, and their data must match perfectly.

Diagram: Elucidation Workflow

G MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula FTIR FTIR Spectroscopy - Functional Groups MS->FTIR Provides MW context Confirmation Unambiguous Structure Confirmation MS->Confirmation NMR NMR Spectroscopy (1D & 2D) - Connectivity - 3D Structure FTIR->NMR Confirms functional groups (e.g., C=O, N-H) NMR->Confirmation Defines atomic framework

Caption: Integrated workflow for the spectroscopic elucidation of NCC.

Mass Spectrometry (MS): The First Clue

Objective: To determine the molecular weight and elemental formula of the molecule.

Expected Results: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is the method of choice.

  • Molecular Ion: The molecular formula for NCC is C₁₆H₁₃N₃O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 280.1030 Da. This immediately distinguishes it from Carbamazepine (C₁₅H₁₂N₂O, [M+H]⁺ ≈ 237.1022 Da).[6]

  • Fragmentation Pattern: The power of MS/MS is in analyzing fragmentation. The bond between the two carbonyl groups is a likely point of cleavage.

    • A key fragment would be the loss of isocyanic acid (HNCO, 43 Da) and an amino group (NH₂, 16 Da), leading to the stable iminostilbene cation at m/z 193/194, a characteristic fragment also seen in Carbamazepine's spectrum.[7]

    • Another expected fragmentation would be the cleavage to form the 5H-dibenzo[b,f]azepine-5-carbonyl cation [M-NHCONH₂]⁺ at m/z 221.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the specific functional groups present, particularly the two distinct carbonyl environments.

Expected Results: The FTIR spectrum provides clear evidence of the added carbamoyl group.

  • N-H Stretching: Expect multiple sharp peaks in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretches of the two amide-like groups. This will be more complex than the single N-H₂ stretch seen in Carbamazepine (approx. 3465 cm⁻¹).[8][9]

  • C=O Stretching: This is the most diagnostic region. Carbamazepine shows a strong carbonyl stretch around 1675 cm⁻¹.[1] For NCC, two distinct C=O stretching bands are predicted due to their different chemical environments (one adjacent to the azepine nitrogen, the other in the urea moiety). These would likely appear as a broadened or two closely spaced, strong absorptions in the 1670-1720 cm⁻¹ range.

  • C-N Stretching: Strong bands in the 1200-1400 cm⁻¹ region will confirm the presence of C-N bonds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Objective: To establish the precise connectivity of all atoms in the molecule, confirming the placement of the N-carbamoyl group. 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments are essential.

Predicted NMR Data for this compound (in DMSO-d₆)

Technique Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~10.5 - 11.5 (s, 1H)N-H proton between the two carbonyls. Expected to be downfield due to deshielding and potential hydrogen bonding.
~7.3 - 7.8 (m, 8H)Aromatic protons of the dibenzo[b,f]azepine core. The pattern will be similar but subtly different from Carbamazepine due to the change in the electronic nature of the N-substituent.
~7.0 (s, 2H)Olefinic protons (-CH=CH-) of the seven-membered ring.
~6.5 - 7.0 (br s, 2H)Terminal -NH₂ protons of the urea moiety. Expected to be broad due to quadrupole effects and exchange.
¹³C NMR ~165-170Carbonyl carbon (C=O) attached to the azepine nitrogen.
~155-160Carbonyl carbon (C=O) of the terminal urea group.
~125-145Aromatic and Olefinic carbons of the dibenzo[b,f]azepine core. Specific shifts will be assigned using 2D NMR.

The Power of 2D NMR:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[10] It would be used to definitively assign the signals for the aromatic and olefinic CH groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving the overall structure.[11][12] It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation to observe would be between the N-H proton (predicted at ~10.5-11.5 ppm) and both carbonyl carbons (predicted at ~165-170 and ~155-160 ppm), providing irrefutable evidence of the -CO-NH-CO- linkage. Further correlations from the aromatic protons closest to the azepine nitrogen to the first carbonyl carbon would lock the entire N-carbamoyl group onto the core structure.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a prime example of a self-validating analytical workflow. The molecular formula from HRMS provides a constraint that must be satisfied by both FTIR and NMR. The functional groups identified by FTIR must be present in the final structure determined by NMR. Finally, the detailed connectivity map from 2D NMR must account for every atom and every observed signal across all techniques. When the data from an isolated impurity perfectly matches that of a logically synthesized reference standard across all of these analytical platforms, the structure is considered unambiguously confirmed. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is fundamental to maintaining the quality and safety of pharmaceutical products.

References

  • Thomas, S., Mathela, C. S., Agarwal, A., & Paul, S. K. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428. Available from: [Link]

  • Veeprho. (n.d.). Carbamazepine EP Impurity C | CAS 1219170-51-0. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved from [Link]

  • Al-Omair, M. A. (2013). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 128-132.
  • Mohammad, A., et al. (2021). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development, 25(7), 1634-1645. Available from: [Link]

  • Wang, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234. Available from: [Link]

  • El-Subbagh, H. I., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PLOS ONE, 18(1), e0279895. Available from: [Link]

  • ResearchGate. (n.d.). Production and MS³ spectra of carbamazepine (A,C) and... Retrieved from [Link]

  • Manoj, S., & Thilagavathy, P. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 685-695. Available from: [Link]

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(11-12), 937-943. Available from: [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738.
  • National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 407. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) FTIR, FTR and UV-Vis analysis of carbamazepine. Retrieved from [Link]

  • Mogilaiah, K., et al. (2005). Synthesis of 5H-Dibenzo(b,f)azepine-5-carboxylic Acid [3-Chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide Derivatives. Indian Journal of Chemistry, Section B, 44B, 2082-2086.
  • ResearchGate. (n.d.). Synthesis of New Dibenzo[b,f]azepine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of carba-mazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of carbamazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved from [Link]

  • Robinson, J. L., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 105(6), 1833-1839. Available from: [Link]

  • ResearchGate. (n.d.). The 1 H NMR fragment of the spectrum of carbamazipin (top) and the... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-15 N HMBC spectra of carbamazepine in (a) saturated solution and... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-Carbamoyl Carbamazepine, a significant impurity and derivative of the widely used anticonvulsant drug, Carbamazepine. Understanding these properties is crucial for the development, manufacturing, and quality control of Carbamazepine-related drug products. This document moves beyond a simple listing of data points, offering insights into the experimental rationale and methodologies that underpin our understanding of this compound.

Introduction to this compound

This compound, identified as Carbamazepine Impurity C in various pharmacopeias, is a key related substance that can form during the synthesis or degradation of Carbamazepine[1]. Its presence and concentration are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product. This guide will delve into the essential physicochemical parameters of this compound, providing a foundational understanding for researchers and quality control analysts.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These values serve as a baseline for further in-depth analysis.

PropertyValueSource(s)
Chemical Name N-(Aminocarbonyl)-5H-dibenz[b,f]azepine-5-carboxamide[1]
Synonyms Carbamazepine Impurity C, (5H-Dibenzo[b,f]azepin-5-yl-carbonyl)urea[2]
CAS Number 1219170-51-0[3]
Molecular Formula C₁₆H₁₃N₃O₂[4]
Molecular Weight 279.29 g/mol [5]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 169-171 °C[6]
Predicted pKa 9.16 ± 0.20[3]
Storage Temperature -20°C[3]

Solubility Profile

The solubility of this compound is a critical parameter influencing its behavior in analytical methods and its potential impact in physiological systems.

Aqueous Solubility

The aqueous solubility of this compound is reported to be very low. A predicted value suggests a solubility of approximately 0.15 g/L (150 µg/mL) at 25°C[3]. This low aqueous solubility is a key consideration for developing dissolution methods and for understanding its potential for precipitation in aqueous environments.

Solubility in Organic Solvents

Stability Characteristics

The stability of this compound is a crucial factor in determining the shelf-life of Carbamazepine drug products and for designing stability-indicating analytical methods. While specific forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from the comprehensive stability studies of its parent compound, Carbamazepine.

Rationale for Stability Testing: Forced degradation studies are intentionally designed to degrade a drug substance under more severe conditions than accelerated stability testing[7][8]. This approach helps to identify potential degradation products, understand degradation pathways, and develop robust, stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its impurities and degradants[7][9].

General Stability Observations for Carbamazepine (as a proxy)

Studies on Carbamazepine have shown that it is susceptible to degradation under various stress conditions, including light, high humidity, and extreme pH[5][10].

  • Photostability: Carbamazepine is known to be sensitive to light, which can lead to discoloration and the formation of degradation products[11]. The rate of degradation can be influenced by the polymorphic form of the drug[11].

  • Hydrolytic Stability: Carbamazepine shows significant degradation in both acidic and basic conditions[10].

  • Thermal Stability: Thermal degradation of Carbamazepine has been observed, with decomposition starting at temperatures near its melting point[12].

Given the structural similarity, it is reasonable to hypothesize that this compound may exhibit similar stability challenges. Therefore, the development of any analytical method for Carbamazepine and its impurities must include a thorough forced degradation study to ensure specificity.

Solid-State Properties: The Question of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical physicochemical property that can significantly impact a drug's solubility, stability, and bioavailability[13][14]. Carbamazepine is a well-known example of a drug with multiple polymorphic forms (Forms I, II, III, and IV) and a dihydrate, each exhibiting different physical properties[13][14][15].

Currently, there is no direct evidence in the reviewed literature to suggest that this compound exhibits polymorphism. However, given that it is a derivative of a highly polymorphic compound, the potential for polymorphism should not be dismissed. The investigation of polymorphism in Carbamazepine derivatives like Oxcarbazepine has revealed the existence of multiple polymorphic forms[3][11][16].

Experimental Approach to Investigate Polymorphism: A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would then be characterized using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To detect melting points and phase transitions.

  • Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

  • Infrared (IR) and Raman Spectroscopy: To probe differences in molecular interactions in the solid state.

Caption: Workflow for Polymorph Screening and Characterization.

Analytical Characterization

The accurate and precise measurement of this compound is essential for the quality control of Carbamazepine. A variety of analytical techniques can be employed for its identification and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Carbamazepine and its impurities[17][18][19][20][21]. A stability-indicating HPLC method is crucial to separate this compound from the parent drug and other potential degradation products.

Typical HPLC Method Parameters for Carbamazepine and its Impurities:

  • Column: Reversed-phase columns, such as C18 or C8, are commonly used[18].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical[18].

  • Detection: UV detection is widely employed, with the detection wavelength often set around 230 nm[22].

Protocol: Development of a Stability-Indicating HPLC Method

  • Standard Preparation: Prepare standard solutions of Carbamazepine and this compound in a suitable solvent, such as methanol or a mixture of the mobile phase.

  • Forced Degradation: Subject a solution of Carbamazepine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products, including this compound.

  • Chromatographic Separation:

    • Inject the stressed samples into the HPLC system.

    • Optimize the mobile phase composition (e.g., gradient elution) and other chromatographic parameters (e.g., flow rate, column temperature) to achieve adequate separation of all peaks.

    • Ensure a resolution of >1.5 between this compound and any adjacent peaks.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[22][23].

hplc_method_development Start Start: Method Development Goal (Separate CBZ and Impurities) Standard_Prep Prepare Standards (CBZ & N-Carbamoyl CBZ) Start->Standard_Prep Forced_Deg Perform Forced Degradation of Carbamazepine Standard_Prep->Forced_Deg Injection Inject Stressed Samples Forced_Deg->Injection Optimization Optimize HPLC Parameters (Column, Mobile Phase, etc.) Evaluation Evaluate Peak Separation (Resolution > 1.5) Optimization->Evaluation Injection->Optimization Evaluation->Optimization Not Achieved Validation Validate Method (ICH Guidelines) Evaluation->Validation Achieved End End: Validated Stability-Indicating HPLC Method Validation->End

Caption: HPLC Method Development Workflow.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected bands would include N-H stretching vibrations, C=O stretching from the amide and urea moieties, and aromatic C-H and C=C stretching vibrations[25][26][27][28].

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (279.29 g/mol ). The fragmentation pattern would likely involve the loss of the carbamoyl group and other characteristic fragments of the dibenzoazepine ring[29][30][31].

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to measure the melting point and to detect any polymorphic transitions. A DSC thermogram of this compound would show a sharp endotherm corresponding to its melting point in the range of 169-171°C.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would indicate its thermal stability and decomposition profile.

Synthesis and Formation

This compound is primarily known as an impurity that can be formed during the synthesis of Carbamazepine[1][32]. One of the common synthetic routes to Carbamazepine involves the reaction of iminostilbene with a cyanate source, such as potassium cyanate, in the presence of an acid[32]. Over-reaction or side reactions can lead to the formation of this compound. It can also be synthesized intentionally for use as a reference standard in analytical methods[14].

synthesis_pathway Iminostilbene Iminostilbene Carbamazepine Carbamazepine Iminostilbene->Carbamazepine Reaction with KOCN KOCN Potassium Cyanate (KOCN) N_Carbamoyl_CBZ This compound (Impurity C) Carbamazepine->N_Carbamoyl_CBZ Side Reaction/ Further Reaction

Caption: Simplified reaction pathway for the formation of this compound.

Conclusion

This technical guide has provided a detailed examination of the known physicochemical properties of this compound. While it is primarily recognized as an impurity of Carbamazepine, a thorough understanding of its solubility, stability, and analytical characteristics is essential for ensuring the quality and safety of Carbamazepine-containing pharmaceuticals. Further research is warranted to explore the potential for polymorphism in this compound and to develop and publish detailed, validated analytical methods and comprehensive stability studies specifically for this compound.

References

  • Guidechem. This compound 1219170-51-0 wiki.

  • Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecular Pharmaceutics, 16(11), 4643-4653.

  • Porter III, W. W., et al. (2009). Crystal polymorphism in a carbamazepine derivative: oxcarbazepine. Journal of Pharmaceutical Sciences, 98(8), 2841-2851.

  • Lefebvre, C., et al. (2000). Solid-state study of polymorphic drugs: carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 41-54.

  • Grzesiak, A. L., et al. (2003). Comparison of the Four Anhydrous Polymorphs of Carbamazepine and the Crystal Structure of Form I. Journal of Pharmaceutical Sciences, 92(11), 2260-2271.

  • Indian Journal of Pharmaceutical Sciences. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.

  • Araya-Sibaja, A. M., et al. (2021). What Has Carbamazepine Taught Crystal Engineers? Crystal Growth & Design, 21(7), 3719-3736.

  • Mohammad, A., et al. (2021). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development, 25(6), 1406-1417.

  • Daicel Pharma Standards. Carbamazepine Impurities Manufacturers & Suppliers.

  • Datar, P. A., & Shinde, D. B. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-222.

  • Shah, R., et al. (2020). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering, 5(11), 2147-2158.

  • ResearchGate. Carbamazepine: Stability Indicating HPLC Assay Method.

  • Worldwidejournals.com. Analytical Method Validation of Stability-Indicating HPLC Method for Determination of Assay of Carbamazepine CR Tablets.

  • Debnath, M., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.

  • Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International, 93(4), 1059-1068.

  • Al-Hussain, L. A., & Al-Meshal, M. A. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 5(4), 316-331.

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.

  • Mahesh, M. V. S. K., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 7-11.

  • ResearchGate. Solid-state study of polymorphic drugs: Carbamazepine.

  • Dolega, A., et al. (2019). New Insight Into Thermodynamical Stability of Carbamazepine. Journal of Pharmaceutical Sciences, 108(7), 2376-2383.

  • Al-Hussain, L. A., & Al-Meshal, M. A. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 5(4), 316-331.

  • PubChem. Carbamazepine.

  • ChemicalBook. Carbamazepine(298-46-4) 1H NMR spectrum.

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC - NIH.

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(6), 56-66.

  • RJPBCS. (2011). FTIR, FTR and UV-Vis Analysis of Carbamazepine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 685-695.

  • HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014704).

  • Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles - PMC - NIH.

  • Google Patents. Clean and efficient preparation method of carbamazepine.

  • ResearchGate. FTIR, FTR and UV-Vis analysis of carbamazepine.

  • United States Biological. This compound - Data Sheet.

  • Miao, X. S., et al. (2002). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 74(15), 3734-3739.

  • Reddit. 13C-NMR of Carbamazepine: Can somebody explain why there are 10 signals in this spectrum and how to assign them?

  • ResearchGate. FTIR spectrum of carbamazepine.

  • LGC Standards. This compound.

  • ResearchGate. 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.

  • ResearchGate. FTIR spectrum of carbamazepine.

  • ChemicalBook. This compound | 1219170-51-0.

  • NIST WebBook. Carbamazepine.

  • Frigerio, A., et al. (1972). Mass Spectrometric Characterization of carbamazepine-10,11-epoxide, a Carbamazepine Metabolite Isolated From Human Urine. Journal of Pharmaceutical Sciences, 61(7), 1144-1147.

  • NIST WebBook. Carbamazepine.

Sources

N-Carbamoyl Carbamazepine mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Investigation of N-Carbamoyl Carbamazepine

Foreword: Charting the Unexplored

This compound is recognized primarily as a derivative and impurity of Carbamazepine (CBZ), a cornerstone therapeutic agent for epilepsy and neuropathic pain[1][2]. While the mechanism of action for Carbamazepine is extensively documented, this compound remains largely uncharacterized. This guide, therefore, serves a dual purpose: first, to postulate the likely mechanisms of action for this compound based on the robust pharmacology of its parent compound, and second, to provide a detailed, field-proven methodological framework for researchers to definitively elucidate its specific molecular interactions. We will proceed under the guiding hypothesis that the structural similarity between the two molecules implies a conserved primary mechanism, while acknowledging the potential for subtle, yet significant, differences in affinity, kinetics, and off-target effects.

Part 1: The Hypothesized Core Mechanism - State-Dependent Blockade of Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for Carbamazepine is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons[3][4]. This action stabilizes hyperexcited nerve membranes, thereby suppressing the repetitive, high-frequency neuronal firing that characterizes seizure activity[5]. It is highly probable that this compound shares this primary target.

Causality of Action: The Inactivated State Preference

A crucial aspect of this mechanism is its state-dependency. VGSCs cycle through three main conformational states: resting, open, and inactivated[4]. Carbamazepine preferentially binds to the inactivated state of the channel[3][6]. This is a key feature that contributes to its therapeutic window. During normal, low-frequency neuronal firing, channels spend minimal time in the inactivated state, meaning the drug has little effect. However, during the high-frequency firing of a seizure, a larger proportion of channels accumulate in the inactivated state, making them more susceptible to blockade by the drug[5]. This use-dependent and voltage-dependent action allows for targeted suppression of pathological activity with less impact on normal neurotransmission. We hypothesize that this compound will exhibit similar state-dependent binding kinetics.

cluster_1 Drug Action Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactivated State (Blocked) Open->Inactive Sustained Depolarization Inactive->Resting NCC N-Carbamoyl Carbamazepine NCC->Inactive Preferential Binding & Stabilization prep Cell Preparation (e.g., HEK293 expressing Nav1.7) patch Achieve Whole-Cell Configuration prep->patch baseline Record Baseline Na+ Currents (Voltage Protocol) patch->baseline drug Perfuse N-Carbamoyl Carbamazepine baseline->drug post_drug Record Post-Drug Na+ Currents drug->post_drug washout Washout & Recovery post_drug->washout analyze Data Analysis (IC50, State-Dependence) washout->analyze

Caption: Experimental workflow for patch-clamp electrophysiology analysis.

Detailed Protocol: Whole-Cell Voltage-Clamp Analysis of VGSC Inhibition

  • Cell Culture & Preparation:

    • Rationale: Use a cell line (e.g., HEK293 or CHO) stably expressing a specific human VGSC subtype (e.g., Nav1.7, relevant for pain)[7] to isolate the effects to a single channel type.

    • Protocol: Culture cells to 60-80% confluency. Dissociate cells using a gentle enzyme (e.g., TrypLE) and re-plate onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • Rationale: The composition of internal and external solutions is critical for isolating sodium currents.

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) should be used in control experiments to confirm the current is from voltage-gated sodium channels.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels from the inside.

  • Recording Procedure:

    • Rationale: A specific voltage protocol is required to assess state-dependence.

    • Step 1 (Seal Formation): Using a micromanipulator, approach a single cell with a glass micropipette (2-5 MΩ resistance) and form a high-resistance (>1 GΩ) seal.

    • Step 2 (Whole-Cell Access): Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Step 3 (Baseline Recording): Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

    • Step 4 (Assessing Inactivated-State Block): To test for use-dependence, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz). To directly measure affinity for the inactivated state, hold the cell at a depolarized potential (e.g., -70 mV, where a significant fraction of channels are inactivated) before the test pulse and compare the current to that from a hyperpolarized holding potential (-120 mV).[6][8]

    • Step 5 (Drug Application): Perfuse the external solution containing this compound (at various concentrations) over the cell. Repeat the voltage protocols.

    • Step 6 (Washout): Perfuse with the drug-free external solution to check for reversibility of the effect.

  • Data Analysis:

    • Rationale: Quantify the inhibitory effect and determine key pharmacological parameters.

    • IC₅₀ Calculation: Measure the peak sodium current at each drug concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

    • State-Dependence Analysis: Compare the IC₅₀ values obtained from different holding potentials. A lower IC₅₀ at more depolarized potentials indicates a preferential block of the inactivated state.

Workflow 2: Receptor Affinity Determination using Radioligand Binding Assays

Radioligand binding assays are a powerful tool for measuring the affinity of a compound for a specific receptor or channel binding site.[9][10] A competitive binding assay will determine the affinity (Ki) of this compound for the VGSC by measuring its ability to displace a known radiolabeled ligand.

Detailed Protocol: Competitive [³H]Batrachotoxin Binding Assay

  • Tissue Preparation:

    • Rationale: Use a tissue source rich in VGSCs, such as rat brain synaptosomes.

    • Protocol: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge to pellet cellular debris, then centrifuge the supernatant at a higher speed to isolate the synaptosomal membrane fraction. Resuspend the pellet in the assay buffer.

  • Assay Components:

    • Rationale: The choice of radioligand is key. Batrachotoxin (BTX) is a well-characterized VGSC ligand.

    • Radioligand: [³H]Batrachotoxin-A 20-α-benzoate ([³H]BTX-B).

    • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.

    • Positive Control: Unlabeled Carbamazepine or another known VGSC blocker like Veratridine (for defining non-specific binding).

    • Assay Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4.

  • Assay Procedure:

    • Rationale: The goal is to reach equilibrium where the unlabeled compound competes with the radioligand for the binding site.[11][12]

    • Step 1 (Incubation): In a 96-well plate, combine the synaptosomal membranes, a fixed concentration of [³H]BTX-B (typically at its Kd), and varying concentrations of this compound.

    • Step 2 (Equilibrium): Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Step 3 (Separation): Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Step 4 (Quantification): Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Rationale: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

    • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Workflow 3: In Vivo Neurotransmitter Monitoring using Microdialysis

To understand the effects of this compound on neurotransmitter dynamics in the living brain, in vivo microdialysis is the technique of choice.[13][14] This method allows for the sampling of extracellular fluid from specific brain regions to measure changes in neurotransmitter levels (e.g., glutamate, GABA) following drug administration.[15][16]

Detailed Protocol: Hippocampal Microdialysis in a Freely Moving Rat

  • Surgical Implantation:

    • Rationale: A microdialysis probe must be stereotaxically implanted into the target brain region (e.g., the hippocampus, a key area in epilepsy).

    • Protocol: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the dorsal hippocampus. Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • Rationale: The semipermeable membrane of the probe allows for the passive diffusion of small molecules from the brain's extracellular fluid into a perfusate, which is then collected for analysis.[15]

    • Step 1 (Probe Insertion): On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Step 2 (Perfusion): Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Step 3 (Baseline Collection): After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Step 4 (Drug Administration): Administer this compound (e.g., via intraperitoneal injection).

    • Step 5 (Post-Dosing Collection): Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.

  • Sample Analysis:

    • Rationale: The collected dialysate contains very low concentrations of neurotransmitters, requiring a highly sensitive analytical method.

    • Protocol: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[17] This allows for the separation and quantification of individual neurotransmitters like glutamate and GABA.

  • Data Analysis:

    • Rationale: Express the results as a percentage change from the pre-drug baseline.

    • Protocol: Average the concentrations from the baseline samples. For each post-drug sample, calculate the percentage change relative to this baseline. Use statistical analysis (e.g., ANOVA) to determine if the changes are significant.

Part 4: Data Synthesis and Interpretation

The quantitative data gathered from these experimental workflows should be synthesized to build a comprehensive mechanistic profile.

Table 1: Predicted Experimental Outcomes for this compound (Based on Carbamazepine Data)

Experiment Parameter Measured Predicted Outcome Mechanistic Implication
Whole-Cell Patch-Clamp IC₅₀ for Na⁺ current blockPotent inhibition (low µM range)Direct interaction with VGSCs.
State-DependenceLower IC₅₀ at depolarized potentialsPreferential binding to the inactivated state of VGSCs.
Radioligand Binding Ki from [³H]BTX displacementAffinity in the µM rangeConfirms direct binding to the VGSC neurotoxin site 5.
In Vivo Microdialysis Extracellular GlutamatePotential decrease or no change [18]Modulation of presynaptic excitatory transmission.
Extracellular GABAPotential increase in basal levels [19]Enhancement of inhibitory tone.

Conclusion

While this compound is currently viewed through the lens of its parent compound, a dedicated investigation into its mechanism of action is scientifically warranted. The structural nuances may lead to altered potency, selectivity, or unforeseen off-target effects. The integrated methodological approach outlined in this guide—combining electrophysiology, receptor binding assays, and in vivo neurochemical monitoring—provides a robust and self-validating framework for researchers. By systematically executing these protocols, the scientific community can move beyond hypothesis and establish a definitive pharmacological identity for this compound, clarifying its role and potential impact in neuropharmacology.

References

  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube. (n.d.).
  • What is the mechanism of Carbamazepine? - Patsnap Synapse. (2024, July 17).
  • Ungerstedt, U. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861-864.
  • What is the mechanism of action of sodium channel blockers, such as carbamazepine (Tegretol), in managing pain? - Dr.Oracle. (2025, June 14).
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cheetham, S. C., & Heal, D. J. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. Retrieved January 16, 2026, from [Link]

  • Patch clamp - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ishige, K., et al. (2001). Carbamazepine prevents breakdown of neurotransmitter release induced by hyperactivation of ryanodine receptor. PubMed. Retrieved January 16, 2026, from [Link]

  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist. (2024, September 12). Retrieved January 16, 2026, from [Link]

  • Benefits of in vivo monitoring | Microdialysis - Pronexus Analytical AB. (n.d.). Retrieved January 16, 2026, from [Link]

  • Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. (n.d.). Retrieved January 16, 2026, from [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). Retrieved January 16, 2026, from [Link]

  • Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carbamazepine | C15H12N2O | CID 2554 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Post, R. M., et al. (n.d.). Lack of effect of carbamazepine on gamma-aminobutyric acid in cerebrospinal fluid. Neurology. Retrieved January 16, 2026, from [Link]

  • Carbamazepine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carbamazepine - StatPearls - NCBI Bookshelf. (2023, July 10). Retrieved January 16, 2026, from [Link]

  • Carbamazepine Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Receptor Binding Assays and Drug Discovery - PubMed. (2017, October 15). Retrieved January 16, 2026, from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

  • Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carbamazepine as antiepiletic and analgesic | mechanism, side effects and dose - YouTube. (2019, December 16). Retrieved January 16, 2026, from [Link]

  • Antimanic drugs - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Voltage protocols for the identification of distinct types of sodium channel inhibitors. (2011, March 23). Retrieved January 16, 2026, from [Link]

  • Lee, Y. B., et al. (2005). Carbamazepine enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase. PubMed. Retrieved January 16, 2026, from [Link]

  • Pesti, K., et al. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. NIH. Retrieved January 16, 2026, from [Link]

  • Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • What is the mechanism of action of carbamazepine (anticonvulsant medication)? - Dr.Oracle. (2025, April 13). Retrieved January 16, 2026, from [Link]

  • Clinical pharmacokinetics of carbamazepine - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02 - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance | Journal of the American Chemical Society. (2026, January 15). Retrieved January 16, 2026, from [Link]

  • Carbamazepine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]

  • How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details - PMC. (2019, October 28). Retrieved January 16, 2026, from [Link]

  • Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. (2019, February 6). Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC. (2025, April 28). Retrieved January 16, 2026, from [Link]

  • Synthesis of Carbamazepine - YouTube. (2020, April 16). Retrieved January 16, 2026, from [Link]

  • A Brief Review on Carbamazepine – History, Pharmacological Properties and Environmental Impact - Iris Publishers. (2021, May 26). Retrieved January 16, 2026, from [Link]

Sources

In vitro activity of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Framework for the In Vitro Characterization of N-Carbamoyl Carbamazepine (Carbamazepine Impurity C)

**Abstract

This technical guide provides a comprehensive framework for the detailed in vitro characterization of this compound, a known process impurity of the widely-used anticonvulsant drug, Carbamazepine[1][2]. While extensive data exists for the parent compound, the biological activity of this specific impurity remains uncharacterized in public literature. As the activity of impurities can contribute to both the therapeutic and toxicological profile of an active pharmaceutical ingredient (API), a thorough investigation is warranted. This document outlines a logical, multi-stage experimental plan, beginning with fundamental physicochemical analysis and progressing to primary target engagement and secondary cellular effect assays. The protocols described herein are grounded in established methodologies for Carbamazepine and are designed to provide a robust, self-validating assessment of this compound's in vitro biological activity for researchers in pharmacology and drug development.

Introduction: The Rationale for Characterizing a Known Impurity

Carbamazepine (CBZ) is a cornerstone therapy for epilepsy and neuropathic pain[3]. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs), where it preferentially binds to the inactivated state of the channel, thereby inhibiting the sustained, high-frequency repetitive firing of neurons that underlies seizure activity[1][4]. CBZ is metabolized in the liver to several compounds, most notably Carbamazepine-10,11-epoxide, which is also pharmacologically active[5][6][7].

This compound (NCC), identified as "Carbamazepine EP Impurity C" by the European Pharmacopoeia, is a synthesis-related impurity rather than a known metabolite[2][8]. Structurally, it is a derivative of CBZ featuring an additional carbamoyl group attached to the nitrogen of the existing carbamoyl moiety. While often controlled to minimal levels in the final drug product, the presence of any impurity with potential biological activity necessitates characterization.

This guide puts forth the hypothesis that due to its structural similarity to CBZ, NCC may possess activity at VGSCs. The following sections provide a detailed roadmap to test this hypothesis and build a comprehensive in vitro profile.

Stage 1: Foundational Physicochemical Characterization

Before any biological assessment, it is critical to understand the fundamental properties of the test article. The poor aqueous solubility of the parent compound, CBZ, is a well-known challenge in in vitro studies, often requiring the use of surfactants or co-solvents[9]. Determining these parameters for NCC is a mandatory first step for accurate and reproducible biological data.

Protocol: Kinetic Aqueous Solubility Determination

Causality: This assay determines the concentration at which the compound remains soluble in aqueous buffer, preventing compound precipitation in subsequent biological assays which would lead to inaccurate concentration-response curves.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the chosen aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS), resulting in a final DMSO concentration of ≤1%.

  • Incubation & Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The concentration at which turbidity significantly increases above baseline is the approximate kinetic solubility limit.

  • Confirmation (Optional): For higher precision, the samples can be centrifuged, and the supernatant analyzed by HPLC to quantify the amount of compound remaining in solution.

Protocol: Stock and Assay Buffer Stability

Causality: This protocol validates that the compound does not degrade significantly under storage and experimental conditions, ensuring the tested concentration is accurate throughout the assay.

Methodology:

  • Sample Preparation: Prepare aliquots of the 10 mM DMSO stock and a working concentration (e.g., 10 µM) in the primary aqueous assay buffer.

  • Time Points: Establish time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Storage Conditions: Store the DMSO stock at room temperature, 4°C, and -20°C. Store the aqueous preparation at the intended assay temperature (e.g., 37°C).

  • Analysis: At each time point, analyze the samples using a validated HPLC-UV method. The peak area of the compound is compared to the T=0 sample.

  • Acceptance Criteria: A compound is typically considered stable if <10% degradation is observed over the experimental timeframe.

Stage 2: Primary Target Assessment at Voltage-Gated Sodium Channels

The central hypothesis is that NCC modulates VGSC function. Whole-cell patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel function and is the definitive assay for this assessment[6][10].

Experimental System: Stable Heterologous Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are recommended due to their low endogenous ion channel expression and robust growth.

  • Target: A cell line stably expressing a human neuronal VGSC isoform, such as hNaV1.7 (implicated in pain) or hNaV1.2 (a brain isoform), provides a clean and reproducible system to assess channel-specific effects[6].

Diagram: Electrophysiology Workflow

G cluster_prep Cell Preparation cluster_ephys Patch-Clamp Experiment cluster_analysis Data Analysis Start HEK293 cells expressing hNaV1.x Culture Culture to 70-80% confluency Start->Culture Harvest Harvest & plate onto coverslips Culture->Harvest Incubate Incubate 24-48h Harvest->Incubate Patch Form gigaseal & establish whole-cell configuration Incubate->Patch Record_Base Record baseline Na+ currents (Tonic, Use-Dependent, Inactivation) Patch->Record_Base Perfuse Perfuse cells with NCC or CBZ (Vehicle Control Separate) Record_Base->Perfuse Record_Drug Record Na+ currents in presence of drug Perfuse->Record_Drug Washout Washout drug & record recovery Record_Drug->Washout Analyze Measure peak current amplitude and channel gating parameters Washout->Analyze CR_Curve Generate Concentration-Response Curves Analyze->CR_Curve Calc Calculate IC50 values & Voltage Shifts (ΔV½) CR_Curve->Calc Compare Compare NCC vs. CBZ potency Calc->Compare

Caption: Workflow for assessing this compound on VGSCs.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

Causality: This protocol directly measures the flow of sodium ions through VGSCs in response to voltage changes, allowing for precise quantification of inhibition by a test compound.

Methodology:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH). Cesium and fluoride are used to block potassium and calcium channels, isolating the sodium current.

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocols:

    • Tonic Block: From a holding potential of -120 mV (where most channels are in the resting state), apply a brief depolarizing pulse to 0 mV every 10-15 seconds. This measures the effect on resting channels.

    • Use-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to 0 mV. This mimics neuronal firing and measures the preferential block of channels that are actively being used.

    • Steady-State Inactivation: From various holding potentials (e.g., -140 mV to -20 mV), apply a test pulse to 0 mV. This determines the voltage at which half of the channels are inactivated and reveals if the drug stabilizes this non-conducting state.

  • Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing known concentrations of NCC. Repeat the voltage protocols. A full concentration-response curve should be generated. Carbamazepine should be run as a positive control.

  • Data Analysis:

    • Measure the peak inward current for each condition.

    • For tonic and use-dependent block, calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀.

    • For steady-state inactivation, plot the normalized current against the holding potential and fit to a Boltzmann function to determine the voltage of half-maximal inactivation (V½). Compare the V½ in the presence and absence of the drug.

Anticipated Data Presentation
CompoundTonic Block IC₅₀ (µM)Use-Dependent Block IC₅₀ (µM) (at 10 Hz)ΔV½ of Inactivation (mV at 30 µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Carbamazepine (Control)Literature ValueLiterature ValueLiterature Value

Stage 3: Assessment of General Cellular Effects

While NCC may act on VGSCs, it is also crucial to assess its potential for general cytotoxicity. An ideal therapeutic agent should exhibit its desired pharmacological effect at concentrations well below those that cause cell death.

Diagram: Proposed Mechanism vs. Potential Cytotoxicity

G cluster_mechanism Primary Mechanism (Hypothesized) cluster_toxicity Potential Off-Target Effect NCC N-Carbamoyl Carbamazepine VGSC Voltage-Gated Sodium Channel NCC->VGSC OffTarget Unknown Off-Target (e.g., Mitochondria) NCC->OffTarget ? Inhibition Inhibition of Repetitive Firing VGSC->Inhibition Effect Anticonvulsant Effect Inhibition->Effect Viability Decreased Cell Viability OffTarget->Viability Toxicity Cytotoxicity Viability->Toxicity

Caption: Evaluating the primary target versus potential off-target effects.

Protocol: Neuronal Cell Viability Assay

Causality: This assay measures the metabolic health of cells after exposure to the compound. A reduction in metabolic activity is an indicator of cytotoxicity.

Methodology:

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of NCC (and CBZ as a control) for a clinically relevant duration (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Assay:

    • Remove the treatment media.

    • Add media containing a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., PrestoBlue™).

    • Incubate according to the manufacturer's instructions (e.g., 1-4 hours). Healthy cells will metabolize the reagent, causing a color change.

  • Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (the concentration that causes 50% reduction in viability).

Data Synthesis and Conclusion

The completion of this three-stage framework will yield a comprehensive in vitro profile for this compound. By comparing the IC₅₀ from the electrophysiology assays with the EC₅₀ from the cytotoxicity assay, a preliminary in vitro therapeutic index can be established.

  • Scenario 1: Inert Compound. If NCC shows no activity at VGSCs up to its solubility limit and no cytotoxicity, it can be considered biologically inert in these assays.

  • Scenario 2: Active Compound. If NCC inhibits VGSCs with a potency similar to or greater than CBZ, and at concentrations significantly lower than its cytotoxic EC₅₀, it could be considered an active impurity that may contribute to the overall effect of the API.

  • Scenario 3: Toxic Compound. If NCC displays significant cytotoxicity at concentrations at or below those required for VGSC modulation, it would be flagged as a potentially toxic impurity.

This structured investigative approach provides a definitive pathway to transform this compound from a compound of unknown activity into a well-characterized chemical entity, providing critical data for drug safety and quality control professionals.

References

  • Kerr, B. M., et al. (1994). Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies. British Journal of Clinical Pharmacology, 37(5), 455–460.

  • Grünker, F., et al. (2020). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach. Pharmaceutics, 12(11), 1073.

  • McDowell, S. K., et al. (2006). Ozonation of Carbamazepine in Drinking Water: Identification and Kinetic Study of Major Oxidation Products. Environmental Science & Technology, 40(16), 5003–5011.

  • Daghrir, R., et al. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. Catalysts, 10(2), 223.

  • Thorn, C. F., et al. (2017). Carbamazepine Pathway, Pharmacokinetics. Pharmacogenetics and Genomics, 27(8), 303–307.

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and Genomics, 22(4), 300–303.

  • Löscher, W. (1986). Metabolism of Carbamazepine. Epilepsy Research, 1(1), 1–13.

  • Zhang, Y., et al. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe3+/Sodium Sulfite Oxidation. Processes, 12(1), 1.

  • Naik, N., et al. (2008). Evaluation of In Vitro Antioxidant Activity of 5H-dibenz[b,f]azepine and Its Analogues. E-Journal of Chemistry, 5(S2), 1123-1132.

  • Baker, K. M., et al. (1973). Identification of a rearranged degradation product from carbamazepine-10,11-epoxide. Journal of Pharmaceutical Sciences, 62(3), 475–476.

  • Jelic, A., et al. (2012). Degradation of carbamazepine by Trametes versicolor in an air pulsed fluidized bed bioreactor and identification of intermediates. Water Research, 46(4), 1015–1024.

  • Veeprho. (n.d.). Carbamazepine EP Impurity C | CAS 1219170-51-0. Retrieved January 16, 2026, from

  • United States Biological. (n.d.). This compound CAS: 1219170-51-0. Retrieved January 16, 2026, from

  • Kumar, H. V., et al. (2010). Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems. European Journal of Medicinal Chemistry, 45(2), 738–745.

  • Pharmaffiliates. (n.d.). Carbamazepine - Impurity C | CAS No : 1219170-51-0. Retrieved January 16, 2026, from

  • LGC Standards. (n.d.). This compound. Retrieved January 16, 2026, from

  • SynThink Research Chemicals. (n.d.). Carbamazepine EP Impurity C | 1219170-51-0. Retrieved January 16, 2026, from

  • Rangaswamy, J., et al. (2015). 5H-Dibenz[b,f]azepine based pyrazole sulphonamides: A privileged platform for probing the antimicrobial and antioxidative properties. European Journal of Chemistry, 6(4), 394-403.

  • Kumar, S., & Singh, A. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.

  • Al-Zaidi, J., et al. (2019). Pharmacopoeial impurities in carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-540.

  • Panchagnula, R., & Agrawal, S. (2004). Biopharmaceutics and pharmacokinetics of carbamazepine. Indian Journal of Pharmaceutical Sciences, 66(1), 1-10.

  • El-Sayed, N., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 524.

  • Hazen, M. J., et al. (2014). New insights into the antiproliferative activity of carbamazepine in mammalian cells in vitro. In L. V. Berhardt (Ed.), Advances in Medicine and Biology (pp. 139-159). Nova Science Publishers.

  • Skálová, L., et al. (2023). The Effect of Carbamazepine on Performance, Carcass Value, Hematological and Biochemical Blood Parameters, and Detection of Carbamazepine and Its Metabolites in Tissues, Internal Organs, and Body Fluids in Growing Rabbits. Animals, 13(12), 2023.

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 695-701.

Sources

An In-depth Technical Guide to the Biological Target Identification of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N-Carbamoyl carbamazepine, a known impurity and potential metabolite of the widely prescribed anticonvulsant and mood stabilizer carbamazepine, represents a molecule of significant interest within the pharmaceutical sciences. While the pharmacological profile of carbamazepine is well-documented, the specific biological targets and potential off-target effects of its derivatives, such as this compound, remain largely uncharted territory. This guide provides a comprehensive, technically-focused framework for the systematic identification of the biological targets of this compound. We will delve into the strategic application of both experimental and computational methodologies, emphasizing the rationale behind experimental design, data interpretation, and target validation. This document is intended to serve as a practical roadmap for researchers and drug development professionals seeking to elucidate the molecular mechanisms of action for this and other novel small molecules.

Introduction: The Rationale for Target Deconvolution of this compound

Carbamazepine is a cornerstone therapeutic for epilepsy and bipolar disorder, exerting its primary effects through the blockade of voltage-gated sodium channels.[1][2][] Its metabolism is complex, leading to various derivatives, with carbamazepine-10,11-epoxide being a major active metabolite.[2][4][5] this compound is recognized as an impurity in carbamazepine preparations.[6][7] The elucidation of its biological targets is crucial for a comprehensive understanding of the therapeutic and toxicological profile of carbamazepine formulations. Furthermore, identifying the targets of such a molecule could unveil novel pharmacological pathways and opportunities for drug repositioning.

Target identification is a pivotal step in drug discovery and development, enabling researchers to understand a compound's mechanism of action, optimize its selectivity, and mitigate potential side effects.[8] This guide will navigate the multifaceted process of target deconvolution for this compound, presenting a logical workflow from initial hypothesis generation to definitive target validation.

Strategic Workflow for Target Identification

The identification of a small molecule's biological targets is a multi-pronged endeavor that combines in vitro, in situ, and in silico approaches. A robust strategy integrates multiple lines of evidence to build a compelling case for a specific drug-target interaction.

Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Target Validation Computational Approaches Computational Approaches Affinity-Based Methods Affinity-Based Methods Computational Approaches->Affinity-Based Methods Prioritize protein families Label-Free Methods Label-Free Methods Computational Approaches->Label-Free Methods Predict potential binders Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity-Based Methods Guide lysate selection Phenotypic Screening->Label-Free Methods Provide functional context Biophysical Assays Biophysical Assays Affinity-Based Methods->Biophysical Assays Validate direct binding Label-Free Methods->Biophysical Assays Confirm interaction Cellular Assays Cellular Assays Biophysical Assays->Cellular Assays Confirm target engagement in cells Affinity Chromatography Workflow Synthesize Probe Synthesize Probe Immobilize on Matrix Immobilize on Matrix Synthesize Probe->Immobilize on Matrix Incubate with Lysate Incubate with Lysate Immobilize on Matrix->Incubate with Lysate Wash Wash Incubate with Lysate->Wash Elute Elute Wash->Elute Identify by MS Identify by MS Elute->Identify by MS Target Validation Pathway Identified Hit Identified Hit Biophysical Validation Biophysical Validation Identified Hit->Biophysical Validation Direct Binding? Cellular Target Engagement Cellular Target Engagement Biophysical Validation->Cellular Target Engagement Binds in Cells? Functional Modulation Functional Modulation Cellular Target Engagement->Functional Modulation Modulates Activity? Phenotypic Rescue Phenotypic Rescue Functional Modulation->Phenotypic Rescue Reverses Phenotype? Validated Target Validated Target Phenotypic Rescue->Validated Target

Sources

A Technical Guide to the Toxicological Screening of N-Carbamoyl Carbamazepine: Principles, Assays, and Regulatory Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain. Its clinical application is accompanied by a complex metabolic profile and the presence of various related substances, including impurities from synthesis. N-Carbamoyl Carbamazepine (NCC) is recognized as such an impurity. Regulatory frameworks, particularly those from the FDA and ICH, mandate a thorough toxicological evaluation of any drug-related substance that may be present in significant quantities in humans. This guide provides a comprehensive, technically-grounded framework for the toxicological screening of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them. We will navigate the regulatory decision-making process, detail essential analytical and in vitro assays, and outline the progression to in vivo studies, ensuring a self-validating and robust safety assessment.

Introduction: The Context of Carbamazepine and its Related Substances

Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) is a widely prescribed anticonvulsant and mood stabilizer.[1][2] Its therapeutic efficacy is well-established, but so is its complex pharmacology, characterized by a narrow therapeutic window and intricate metabolism.[3][4] The biotransformation of Carbamazepine is predominantly hepatic, mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C8.[5][6] This process yields multiple metabolites, the most significant being carbamazepine-10,11-epoxide (CBZ-E), which is pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[6][]

Beyond its metabolites, the final drug product can contain impurities from the manufacturing process. This compound is identified as a process-related impurity of Carbamazepine.[8] The critical question for any such substance is its potential to contribute to the overall toxicity profile of the drug. Even seemingly minor impurities can have significant biological activity. Therefore, a rigorous toxicological assessment is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.

Regulatory Framework: The Mandate for Safety Testing

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidance on the safety testing of drug metabolites and impurities.[9][10] The core principle revolves around the concept of "disproportionate drug metabolites," defined as metabolites found only in humans or at concentrations significantly higher in humans than in the animal species used for preclinical safety studies.[11][12] This principle is extended to impurities.

A key threshold for safety characterization is when a metabolite or impurity represents more than 10% of the total drug-related exposure at steady state.[13] The discovery of such a substance late in development can lead to significant delays.[13] Therefore, early identification and characterization are paramount. The general regulatory decision process is outlined below.

Caption: Regulatory decision workflow for testing drug metabolites/impurities.

Analytical Characterization: The Foundation of Toxicology

Before any toxicological assay can be performed, robust analytical methods must be developed and validated to detect and quantify this compound in relevant biological matrices (e.g., plasma, urine, cell culture media). This is non-negotiable for establishing accurate dose-response relationships.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose due to their high sensitivity and specificity.[14][15]

Table 1: Comparison of Analytical Methods for Carbamazepine and Related Compounds
MethodMatrixLimit of Quantitation (LOQ)Key AdvantagesReference
HPLC-UV Tablets60 ng/mLSimple, accessible, cost-effective[16]
GC-FID Tablets2 µg/mLGood for volatile compounds, but CBZ can degrade at high temps[17]
LC-MS/MS Blood8.00 ng/mL (for CBZ)High sensitivity and specificity, ideal for complex matrices[18]
LC-MS/MS Water0.8-4.8 pg (instrumental)Excellent for trace environmental analysis[19]
SERS Saliva3.26 x 10⁻⁹ mol/LNon-invasive, rapid detection potential[20]
Experimental Protocol: LC-MS/MS Quantification of NCC in Human Plasma
  • Rationale: This protocol provides the sensitivity and selectivity required to accurately measure low concentrations of NCC in a complex biological matrix, which is essential for exposure assessment. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in instrument response.

  • Step-by-Step Methodology:

    • Sample Preparation (Protein Precipitation):

      • To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., ¹³C,¹⁵N₂-NCC).

      • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

      • Vortex for 2 minutes.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a clean vial for analysis.

    • Chromatographic Conditions:

      • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • NCC: Determine precursor ion (e.g., [M+H]⁺) and optimal product ions.

        • Internal Standard: Determine corresponding transitions for the stable isotope-labeled standard.

    • Quantification:

      • Generate a calibration curve by spiking known concentrations of NCC into blank plasma and processing as above.

      • Plot the peak area ratio (NCC / Internal Standard) against the nominal concentration.

      • Apply a linear regression model to determine the concentration of NCC in unknown samples.

In Vitro Toxicological Screening: A Tiered Approach

In vitro assays are the frontline tools for toxicological screening. They are rapid, cost-effective, and reduce the use of animals. The strategy begins with broad cytotoxicity assessments and progresses to more specific, mechanism-based assays, including mandatory genotoxicity tests.

Caption: Tiered workflow for in vitro toxicological screening.

4.1. Cytotoxicity Assays

The first step is to determine the concentration range at which NCC causes overt cell death. This helps define the concentrations for subsequent, more sensitive mechanistic assays.[21]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of necrosis or late-stage apoptosis.[22]

Experimental Protocol: LDH Cytotoxicity Assay
  • Rationale: This assay is a reliable and straightforward method to quantify cell membrane disruption. It provides a clear endpoint—enzyme activity—that is proportional to the number of lysed cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of NCC in culture medium. Remove the old medium from the cells and add the NCC dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).

    • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) at 37°C, 5% CO₂.

    • Sample Collection: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mix (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions.

    • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)]

    • Data Analysis: Plot % Cytotoxicity against NCC concentration and determine the IC₅₀ value (the concentration that causes 50% cell death).

4.2. Genotoxicity Assays

As per regulatory guidance, assessing the genotoxic potential of a significant impurity is mandatory.[9] The standard in vitro battery includes a test for point mutations and a test for chromosomal damage.

  • Bacterial Reverse Mutation (Ames) Test: This assay uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). It tests the ability of the chemical to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes). Cells are treated with the test compound, and metaphase chromosomes are examined microscopically for aberrations like breaks, gaps, and rearrangements.

4.3. Mechanistic Toxicity Assays

If cytotoxicity is observed or if there is a structural alert, further assays can probe the underlying mechanism. Given that Carbamazepine's toxicity can be linked to its metabolism, investigating this aspect is crucial.[]

  • In Vitro Metabolism using Human Liver Microsomes: This assay determines if NCC is metabolized by hepatic enzymes and if it forms potentially reactive metabolites.[22]

  • Reactive Oxygen Species (ROS) Assay: Assays using probes like DCFH-DA can detect the generation of ROS, a common mechanism of drug-induced toxicity.[22]

In Vivo Toxicological Evaluation

If in vitro results are positive or if NCC is a disproportionate human impurity with insufficient coverage in standard animal studies, in vivo testing becomes necessary.[9] The FDA guidance outlines two primary approaches:

  • Select an Appropriate Animal Species: Identify a species used in toxicology studies that metabolizes the parent drug to produce NCC at exposure levels equivalent to or greater than those in humans.[11]

  • Synthesize and Administer Directly: If the first approach is not feasible, NCC must be chemically synthesized and administered directly to a relevant animal species (e.g., rats or dogs) in a dedicated toxicity study.[11]

A typical study involves administering escalating doses of the compound for a defined period (e.g., 14 or 28 days) and monitoring for a range of endpoints, including:

  • Clinical observations and body weight changes.

  • Hematology and serum clinical chemistry.

  • Full histopathological examination of tissues at termination.

Conclusion

The toxicological screening of this compound, a known impurity of Carbamazepine, requires a systematic and scientifically rigorous approach grounded in regulatory principles. The process is a logical cascade, beginning with precise analytical quantification, moving to a tiered in vitro screening battery to assess cytotoxicity and genotoxicity, and culminating, if necessary, in targeted in vivo studies. By understanding the "why" behind each assay and adhering to a self-validating framework, drug developers can build a comprehensive safety profile, ensuring that the final therapeutic product is both effective and safe for patients.

References
  • Source: U.S.
  • Title: Guidance Updated by U.S.
  • Title: FDA Revises Guidance on Safety Testing of Drug Metabolites Source: RAPS URL
  • Source: U.S.
  • Title: Guidance for Industry on Safety Testing of Drug Metabolites; Availability Source: Federal Register URL
  • Title: Carbamazepine Toxicity Source: StatPearls - NCBI Bookshelf URL
  • Title: Carbamazepine Toxicity - Emergency Management Source: DynaMedex URL
  • Title: Investigating Carbamazepine-Induced Hepatotoxicity In Vitro Source: Benchchem Technical Support Center URL
  • Title: Population toxicokinetics of carbamazepine and its metabolite carbamazepine-10,11-epoxide in adults Source: Taylor & Francis Online URL
  • Title: Population toxicokinetics of carbamazepine and its metabolite carbamazepine-10,11-epoxide in adults Source: PubMed URL
  • Title: Carbamazepine toxicity Source: LITFL - Toxicology Library URL
  • Title: Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review Source: PMC - NIH URL
  • Title: Carbamazepine Source: Minnesota Department of Health URL
  • Title: Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology Source: Medscape URL
  • Title: Determination of carbamazepine and its metabolites in biological samples from a poisoned patient by GC-MS analysis Source: ResearchGate URL
  • Title: Detection of carbamazepine in saliva based on surface-enhanced Raman spectroscopy Source: Optik URL
  • Title: A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug Source: Asian Journal of Pharmaceutical Analysis URL
  • Title: Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection Source: ResearchGate URL
  • Title: Evaluation of a new Seralyzer assay for carbamazepine Source: PubMed URL
  • Title: Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine Source: MDPI URL
  • Source: csbsju.
  • Title: this compound Source: Santa Cruz Biotechnology URL
  • Title: Carbamazepine Source: PubChem - NIH URL
  • Title: Carbamazepine Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests Source: Medscape URL
  • Title: Determination of Carbamazepine in Pharmaceutical Dosage Form Using GC-FID Source: ResearchGate URL
  • Title: Carbamazepine: Definition, Mechanism of Action and Applications Source: BOC Sciences URL
  • Title: Determination of carbamazepine and its metabolites in biological samples from a poisoned patient by GC-MS analysis Source: Chinese Journal of Industrial Hygiene and Occupational Diseases URL
  • Title: The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics Source: Food and Chemical Toxicology URL
  • Title: CARBAMAZEPINE LEVEL Source: NorDx Test Catalog URL
  • Title: PharmGKB summary: carbamazepine pathway Source: PMC - PubMed Central URL
  • Title: Carbamazepine Source: StatPearls - NCBI Bookshelf URL
  • Title: Metabolism of Carbamazepine Source: PubMed URL
  • Title: Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS Source: PubMed URL

Sources

N-Carbamoyl Carbamazepine solubility and stability testing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of N-Carbamoyl Carbamazepine

Introduction

This compound (NCC), identified as Carbamazepine Impurity C, is a critical related substance of the widely used anti-epileptic drug, Carbamazepine.[1][2][3] Its presence, formation, and behavior within the drug substance and final product are of significant interest to formulation scientists, analytical chemists, and regulatory bodies. Understanding the fundamental physicochemical properties of NCC, specifically its solubility and stability, is not merely an academic exercise. It is a cornerstone of robust drug development, ensuring the quality, safety, and efficacy of Carbamazepine-containing pharmaceuticals.

This technical guide provides a comprehensive framework for the systematic investigation of this compound's solubility and stability. As a Senior Application Scientist, the narrative moves beyond rote procedural descriptions to elucidate the underlying scientific rationale—the "why" behind each experimental choice. The methodologies presented are designed to be self-validating systems, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to characterizing this important impurity.

Part 1: Physicochemical Characterization and Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or its impurities is a critical parameter that influences bioavailability, dissolution, and the design of appropriate analytical methods and formulations. The low aqueous solubility of the parent compound, Carbamazepine, is well-documented, making the characterization of its derivatives imperative.[4]

Initial Physicochemical Profile

A foundational understanding begins with the known properties of the molecule.

PropertyValueSource
CAS Number 1219170-51-0[1][2][5]
Molecular Formula C16H13N3O2[1][3][5]
Molecular Weight 279.29 g/mol [1][3][5]
Appearance Off-White to Pale Yellow Solid[1][5]
Aqueous Solubility Very slightly soluble (0.15 g/L at 25°C)[1]
Organic Solvents Soluble in Chloroform, DMSO, Methanol[5]
Recommended Storage -20°C[1][5][6]
Experimental Workflow for Solubility Determination

The following diagram outlines a systematic workflow for determining the equilibrium solubility of this compound.

G start Start: Define Solvent Systems prep Prepare Solvent Media (e.g., pH 1.2, 4.5, 6.8, Water) start->prep Selection add_ncc Add Excess NCC to Each Solvent prep->add_ncc equilibrate Equilibrate (e.g., 24-48h at 25°C/37°C) add_ncc->equilibrate Shake-Flask Method sample Sample & Filter (e.g., 0.22 µm PVDF filter) equilibrate->sample Post-Equilibrium analyze Quantify by HPLC-UV sample->analyze Dilute if necessary report Report Solubility (mg/mL & µg/mL) analyze->report

Caption: Workflow for Equilibrium Solubility Testing.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. The core principle is to allow the compound to reach equilibrium in a saturated solution, after which the concentration of the dissolved solute is measured.

Methodology:

  • Preparation: Prepare a series of relevant aqueous media, including purified water and buffers at pH 1.2, 4.5, and 6.8, to simulate physiological conditions. Prepare selected organic solvents (e.g., methanol, acetonitrile).

  • Addition of Compound: Add an excess amount of this compound solid to a known volume of each medium in separate, sealed vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment.

  • Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25°C and 37°C). Agitate for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.

  • Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Causality Note: This step is crucial to prevent artificially high results. The filter material should be validated to ensure it does not adsorb the analyte.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of NCC using a validated HPLC-UV method (see Part 3).

  • Data Reporting: Express the results in mg/mL and µg/mL for each solvent system and temperature.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
Methanol25
Acetonitrile25

Part 2: Comprehensive Stability Testing Framework

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7][8] The framework is logically divided into two phases: initial forced degradation to understand the molecule's vulnerabilities, followed by formal studies under ICH-prescribed conditions.

The Relationship Between Forced Degradation and Formal Stability

Forced degradation is not a formal stability study. Instead, it is an investigative tool that informs the entire stability program. Its primary purpose is to generate degradation products to develop and validate a stability-indicating analytical method—a method that can resolve the parent peak from all significant degradation products.

G forced_deg Forced Degradation (Stress Testing) pathways Identify Degradation Pathways & Products forced_deg->pathways method_dev Develop & Validate Stability-Indicating Method pathways->method_dev formal_study Conduct Formal ICH Stability Studies method_dev->formal_study Required Tool shelf_life Establish Re-Test Period & Storage Conditions formal_study->shelf_life Generates Data For

Caption: Logic Flow from Stress Testing to Shelf-Life.

Protocol: Forced Degradation (Stress Testing)

The objective is to achieve 5-20% degradation of the drug substance. Studies on the parent drug, Carbamazepine, show significant degradation under hydrolytic conditions, providing a logical starting point.[9]

General Procedure:

  • Prepare a stock solution of NCC in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each condition below, expose the sample and a placebo (solvent only) control.

  • After exposure, neutralize the sample if necessary (e.g., acid with base, base with acid) and dilute to the target analytical concentration for HPLC analysis.

Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a defined period (e.g., 2-8 hours).[9][10]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a defined period (e.g., 2-8 hours).[9][10]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[9][10]

  • Thermal Degradation: Expose the solid NCC powder to dry heat (e.g., 80°C) for 24-48 hours.[9][10]

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12] A control sample should be protected from light.

Data Summary: The results should be summarized to guide the development of the analytical method.

Stress Condition% Degradation of NCCNo. of DegradantsRRT of Major Degradants
0.1 N HCl, 60°C
0.1 N NaOH, 60°C
3% H₂O₂, RT
Dry Heat, 80°C
Photolytic
Protocol: Formal Stability Study Design

Formal studies must be conducted according to ICH Q1A(R2) guidelines to establish a re-test period for the substance.[8][13]

Methodology:

  • Batch Selection: Utilize at least three primary batches of this compound. The batches should be manufactured by a process that simulates the final production scale.[8]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions & Duration: Place samples in validated stability chambers set to the conditions outlined in the table below.[13][14]

  • Testing Schedule: Pull samples at the specified time points for analysis.

  • Analysis: At each time point, test the samples for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (% of initial concentration)

    • Purity (quantification of any degradation products using the validated stability-indicating method).

ICH Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

*Intermediate testing is only required if a significant change occurs during accelerated testing.[13]

Part 3: Analytical Methodologies

A robust, validated analytical method is the linchpin of any solubility or stability study. For a molecule like NCC, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice due to its specificity, sensitivity, and wide applicability.[15][16]

Recommended HPLC-UV Method

The following method is a starting point for development and validation, based on established methods for Carbamazepine and its related compounds.[16][17][18]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for this class of compounds.
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)A common, effective solvent system. Buffers (e.g., phosphate) may be added to control pH and improve peak shape.
Flow Rate 1.0 mL/minStandard flow rate providing good efficiency and reasonable run times.
Detection UV at ~285 nm or Diode Array Detector (DAD)Carbamazepine and its derivatives have strong UV absorbance. DAD allows for peak purity analysis.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Method Validation

Before use in formal studies, the analytical method must be validated according to ICH Q2(R1) guidelines. The validation must prove that the method is suitable for its intended purpose. For stability studies, the most critical validation parameter is specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its degradation products. Data from the forced degradation studies are essential for proving specificity.

Conclusion

The systematic characterization of this compound's solubility and stability is a critical component of ensuring the quality and safety of Carbamazepine drug products. This guide provides a scientifically-grounded and experience-driven framework for this endeavor. By beginning with fundamental solubility assessments, leveraging forced degradation studies to develop a robust stability-indicating analytical method, and executing formal stability studies under ICH guidelines, researchers can build a comprehensive data package. This logical, phased approach not only satisfies regulatory expectations but also provides deep molecular understanding, ultimately enabling the development of safer and more effective medicines.

References

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples Source: Preprints.org URL: [Link]

  • Title: Liquid chromatographic methods for assay of carbamazepine, 10,11-dihydrocarbamazepine, and related compounds in carbamazepine drug substance and tablets Source: PubMed URL: [Link]

  • Title: Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH GUIDELINES FOR STABILITY Source: KK Wagh College of Pharmacy URL: [Link]

  • Title: Ich guidelines for stability studies 1 Source: Slideshare URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations Source: ResearchGate URL: [Link]

  • Title: A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Carbamazepine | C15H12N2O | CID 2554 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide Source: AAPS PharmSciTech URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING Source: European Medicines Agency (EMA) URL: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Preparation and Certification of N-Carbamoyl Carbamazepine Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed methodology for the synthesis, purification, and certification of N-Carbamoyl Carbamazepine, a critical impurity and related compound of the widely used anticonvulsant drug, Carbamazepine.[1][2] The protocols herein are designed for researchers, analytical scientists, and drug development professionals who require a reliable, in-house source of this analytical standard for method development, validation, and routine quality control. By integrating field-proven insights with established scientific principles, this guide ensures the preparation of a trustworthy and self-validating analytical standard.

Introduction: The Analytical Imperative for this compound

Carbamazepine is a cornerstone medication for treating epilepsy and neuropathic pain.[3] Its synthesis and degradation can result in the formation of various related compounds, which must be rigorously monitored to ensure the safety and efficacy of the final drug product. This compound (also known as Carbamazepine Impurity C or 5H-Dibenzo[b,f]azepin-5-ylcarbonylurea) is one such related compound that requires quantification.[4][5]

The availability of high-purity analytical standards is paramount for the accurate quantification of these impurities.[6] Commercially available standards can be costly or have limited availability, creating bottlenecks in research and quality control. This application note provides a comprehensive, first-principles approach to preparing and certifying this compound in-house, empowering laboratories to maintain control over their analytical supply chain.

The guide is structured to follow the logical workflow of standard preparation: chemical synthesis, rigorous purification, analytical certification, and finally, the preparation of precise analytical solutions.

Synthesis of this compound

Principle of Synthesis

The synthesis of this compound is achieved through the reaction of Carbamazepine with isocyanic acid (HNCO). Isocyanic acid is a reactive intermediate that is conveniently generated in situ from the protonation of a cyanate salt, such as sodium cyanate, in an acidic medium like glacial acetic acid.[7] In this reaction, the nucleophilic nitrogen of the amide group in Carbamazepine attacks the electrophilic carbon of isocyanic acid, leading to the formation of the target N-carbamoyl derivative. This method is advantageous as it is a single-stage reaction with favorable kinetics and uses safer reagents compared to alternatives like phosgene.[7]

Synthesis Pathway Diagram

G cluster_reactants Reactants cluster_product Product CBZ Carbamazepine NCCBZ This compound CBZ->NCCBZ Glacial Acetic Acid Heat (e.g., 60-70°C) HNCO Isocyanic Acid (from NaOCN + H⁺) HNCO->NCCBZ

Caption: Synthesis of this compound from Carbamazepine.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the carbamoylation of related structures.[7][8]

2.3.1 Materials and Reagents

Reagent/MaterialGradePurpose
Carbamazepine (C₁₅H₁₂N₂O)Reagent Grade, >98%Starting Material
Sodium Cyanate (NaOCN)Reagent Grade, >95%Isocyanic Acid Precursor
Glacial Acetic AcidACS GradeSolvent and Catalyst
Deionized WaterType IWashing and Precipitation
MethanolHPLC GradeWashing
Round-bottom flask with reflux condenser-Reaction Vessel
Magnetic stirrer with heating mantle-Agitation and Heating
Buchner funnel and filter paper-Product Isolation

2.3.2 Step-by-Step Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Carbamazepine (10.0 g, 42.3 mmol).

  • Dissolution: Add 100 mL of glacial acetic acid to the flask. Stir the mixture and heat to 60-70°C to facilitate the dissolution of Carbamazepine.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanate (4.1 g, 63.5 mmol, 1.5 eq) in a minimal amount of warm deionized water (~15 mL).

  • Reaction: Add the sodium cyanate solution dropwise to the stirred Carbamazepine solution over 30 minutes. Maintain the reaction temperature at 60-70°C.

  • Incubation: After the addition is complete, continue stirring the reaction mixture at 60-70°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold methanol (1 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50°C overnight to yield crude this compound.

Purification and Characterization

An analytical standard must be of the highest possible purity.[6] Recrystallization is a fundamental technique for purifying the crude synthetic product.

Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is a common choice for related compounds. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50°C until a constant weight is achieved.

Characterization and Purity Assessment

The identity and purity of the final product must be rigorously confirmed. A combination of chromatographic and physical methods provides the necessary confidence.

3.2.1 High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the definitive method for assessing the purity of the prepared standard. The method should be able to separate this compound from Carbamazepine and other potential impurities.[9][10]

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the analytes.[9]
Mobile Phase Acetonitrile:Water (50:50, v/v)A simple isocratic mobile phase for robust separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume minimizes band broadening.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV at 230 nmGood absorbance wavelength for the chromophore.[11]
Diluent Methanol:Water (50:50, v/v)Ensures solubility and compatibility with the mobile phase.[11]

Purity Calculation: Purity is determined by the area percent method. Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100

Acceptance Criteria: For use as an analytical standard, the purity should be ≥99.0% .

3.2.2 Melting Point

  • Determine the melting point of the purified, dried solid. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

Preparation and Handling of Analytical Standard Solutions

Accurate preparation of standard solutions is as critical as the purity of the solid material itself.[12] All preparations should use calibrated analytical balances and Class A volumetric glassware.

Workflow for Standard Solution Preparation

G cluster_prep Preparation of Certified Stock Solution cluster_use Preparation of Working Standards weigh 1. Accurately weigh purified solid (e.g., 10 mg) transfer 2. Quantitatively transfer to volumetric flask (e.g., 10 mL) weigh->transfer dissolve 3. Dissolve and dilute to volume with diluent transfer->dissolve label_store 4. Label clearly and store (e.g., 1 mg/mL Stock) dissolve->label_store dilute 5. Perform serial dilutions to create calibration curve (e.g., 0.1 - 10 µg/mL) label_store->dilute Use Stock Solution analyze 6. Use immediately for HPLC analysis dilute->analyze

Caption: Workflow for preparing stock and working standard solutions.

Protocol: Stock Standard Solution (1.0 mg/mL)
  • Weighing: Accurately weigh approximately 25 mg of the purified this compound standard onto weighing paper.

  • Transfer: Carefully transfer the weighed solid into a 25 mL Class A volumetric flask.

  • Rinsing: Rinse the weighing paper with the diluent (Methanol:Water 50:50) into the flask to ensure a complete quantitative transfer.

  • Dissolution: Add diluent to fill the flask to about 70% of its volume. Sonicate for 5-10 minutes to ensure complete dissolution.[13]

  • Dilution: Allow the solution to return to room temperature, then carefully add diluent up to the calibration mark.

  • Mixing: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, amber glass vial and store under refrigeration (2-8°C). The label should include the compound name, concentration, preparation date, and analyst's initials.[12]

Protocol: Working Standard Solutions

Working standards for generating a calibration curve are typically prepared fresh on the day of analysis by performing serial dilutions of the stock solution.[14][15]

Example Dilution Series:

  • Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 100 mL volumetric flask and dilute to volume with diluent to get a 10 µg/mL solution.

  • Use this secondary stock to prepare further dilutions for the calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10 µg/mL).

Conclusion

This application note provides a robust and scientifically grounded framework for the in-house preparation of this compound analytical standards. By following the detailed protocols for synthesis, purification, characterization, and solution preparation, analytical laboratories can generate reliable, high-purity standards. This approach not only ensures the accuracy and validity of analytical data for Carbamazepine quality control but also provides greater flexibility and cost-effectiveness in managing critical laboratory reagents.

References

  • A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. (2023). International Journal of Pharmaceutical and Biological Archives. [Link]

  • Cyr, T. D., Matsui, F., Sears, R. W., Curran, N. M., & Lovering, E. G. (1987). Liquid chromatographic methods for assay of carbamazepine, 10,11-dihydrocarbamazepine, and related compounds in carbamazepine drug substance and tablets. Journal of the Association of Official Analytical Chemists, 70(5), 836–840. [Link]

  • Sahu, P. K., Singh, S., & Singh, I. (2017). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 7(5), 271–285. [Link]

  • Harvey, D. (2009). Standardizing Analytical Methods. In Analytical Chemistry 2.0. [Link]

  • Ghaffari, F., & Alizadeh, R. (2022). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews, 4(4), 317-331. [Link]

  • Bansal, S. K. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Goger, N. G., & Gokcen, T. (2011). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of the Chilean Chemical Society, 56(2), 799-802. [Link]

  • Pharmagrade. (n.d.). A Guide to Using Analytical Standards. Pharmagrade.com. [Link]

  • Hawach. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Hawach.com. [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Pharmaguideline.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem Compound Database. [Link]

  • PharmaCompass. (n.d.). Carbamazepine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Eckhardt, G., & Roessler, H. (2006). Process for producing carbamazepine. U.S.
  • Thompson, D. L., et al. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for Process Control. OSTI.GOV. [Link]

  • USP-NF. (2019). Carbamazepine Extended-Release Tablets. USP-NF. [Link]

  • Wang, Y., & Zhang, Y. (2019). Method for separating carbamazepine and related substances by liquid chromatography.

Sources

HPLC method for N-Carbamoyl Carbamazepine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of N-Carbamoyl Carbamazepine using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a critical impurity and related substance of the widely used anticonvulsant drug, Carbamazepine (CBZ).[1][2] Monitoring and controlling such impurities is paramount for ensuring the safety, efficacy, and stability of the final pharmaceutical product. This guide provides a step-by-step protocol, the scientific rationale behind the methodological choices, and validation parameters, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

Carbamazepine (CBZ) is a first-line antiepileptic drug used in the treatment of seizures and neuropathic pain.[3][4][5] During its synthesis, degradation, or storage, various impurities can form. This compound, also known as Carbamazepine EP Impurity C, is one such related substance that requires careful monitoring.[1][6] Its structural similarity to the parent drug necessitates a highly specific and sensitive analytical method for accurate quantification.

The principle of this method is based on reversed-phase chromatography, a technique ideally suited for separating moderately polar to non-polar compounds like this compound. The analyte is separated on a C18 stationary phase, which provides excellent retention and resolution due to hydrophobic interactions. An isocratic mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is used to elute the analyte. The use of a buffer is critical to maintain a constant pH, thereby ensuring consistent ionization state of the analyte and reproducible retention times. Detection is achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.[7][8]

Logical Framework for Method Development

The selection of chromatographic parameters is a systematic process designed to achieve optimal separation and detection. The following diagram illustrates the decision-making logic underpinning this method.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Technique Technique Selection cluster_Parameters Parameter Optimization cluster_Validation Method Validation (ICH Q2(R1)) Analyte This compound (Moderately Non-Polar, UV Chromophore) Technique Reversed-Phase HPLC (RP-HPLC) Chosen for its suitability for non-polar compounds. Analyte->Technique dictates Detector Detector: UV-Vis Select λmax (e.g., 220-285 nm) for best sensitivity. Analyte->Detector determines Column Stationary Phase: C18 Column Provides strong hydrophobic interaction. Technique->Column requires MobilePhase Mobile Phase: Acetonitrile/Methanol + Water/Buffer Adjust ratio for optimal retention and peak shape. Column->MobilePhase influences Validation Specificity, Linearity, Accuracy, Precision, LOD, LOQ Ensures method is fit for purpose. Column->Validation are validated via FlowRate Flow Rate: ~1.0 mL/min Balances analysis time and column efficiency. MobilePhase->FlowRate complements MobilePhase->Validation are validated via Detector->Validation are validated via FlowRate->Validation are validated via

Caption: Logic for HPLC method development.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (Purity ≥ 99%)

  • Carbamazepine reference standard (for specificity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[9]

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Phenomenex C18).[7][10]

  • Analytical balance (readable to 0.01 mg)

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (20mM KH₂PO₄ Buffer:Acetonitrile:Methanol, 60:30:10 v/v/v) [11]

  • Buffer Preparation: Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Mixing: In a clean 2 L solvent bottle, mix 1200 mL of the prepared buffer, 600 mL of acetonitrile, and 200 mL of methanol.

  • Degassing: Degas the final mobile phase mixture for 15-20 minutes using a sonicator or vacuum filtration.

B. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly. This is the Stock Solution A.

C. Working Standard Solutions for Calibration

  • Prepare a series of working standard solutions by diluting Stock Solution A with the mobile phase.

  • For example, to prepare a 10 µg/mL standard, pipette 5 mL of Stock Solution A into a 50 mL volumetric flask and make up to volume with the mobile phase.

  • Prepare at least five concentration levels to cover the expected range of the analyte (e.g., 0.5, 1, 5, 10, 20 µg/mL).

Protocol 2: Sample Preparation (from Drug Product)
  • Weigh and finely powder not fewer than 20 tablets to get a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Carbamazepine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction of the analyte.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with methanol and mix well.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution is ready for injection.

Protocol 3: HPLC Analysis Workflow

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

AnalysisWorkflow Start Receive Sample & Reference Standard Prep_Mobile_Phase Prepare Mobile Phase (Buffer:ACN:MeOH) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions (Stock & Working Standards) Start->Prep_Standards Prep_Sample Prepare Sample Solution (Weigh, Extract, Filter) Start->Prep_Sample System_Setup HPLC System Setup (Install Column, Set Parameters) Prep_Mobile_Phase->System_Setup Analysis Data Analysis (Create Calibration Curve, Calculate Concentration) Prep_Standards->Analysis Sequence Run Analytical Sequence (Blank -> Standards -> Samples) Prep_Sample->Sequence Equilibration System Equilibration (Pump Mobile Phase until Baseline is Stable) System_Setup->Equilibration SST System Suitability Test (SST) (Inject Standard 5x, Check %RSD, Tailing) Equilibration->SST SST->Sequence If Pass Data_Acquisition Data Acquisition (Integrate Peaks, Record Areas) Sequence->Data_Acquisition Data_Acquisition->Analysis Report Generate Report Analysis->Report

Caption: HPLC analytical workflow diagram.

Chromatographic Conditions and System Suitability

All analyses should be performed under the optimized conditions summarized in the table below. Before processing samples, the system's performance must be verified by conducting a System Suitability Test (SST).

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase 20mM KH₂PO₄ (pH 3.0):ACN:MeOH (60:30:10)Provides good resolution and peak shape.[11]
Flow Rate 1.0 mL/minOptimal for column dimensions, ensuring good efficiency.[4][7]
Detection Wavelength 220 nmProvides good sensitivity for both Carbamazepine and its impurities.[7][11]
Column Temperature 30 °CEnsures stable retention times and improves peak symmetry.[10]
Injection Volume 10 µLA standard volume for analytical HPLC.[7]
Run Time ~15 minutesSufficient to elute the analyte and any late-eluting peaks.

System Suitability Test (SST) Acceptance Criteria:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • %RSD of Peak Areas: Not more than 2.0% (from 5 replicate injections of a working standard)

Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] The results demonstrate that the method is suitable for its intended purpose.

Validation ParameterTypical ResultAcceptance Criteria
Specificity No interference from blank or CBZ at the retention time of this compound.The peak for the analyte should be pure and well-resolved.
Linearity (r²) > 0.999Correlation coefficient (r²) should be ≥ 0.998.[12]
Range 0.5 - 40 µg/mLShould cover the expected concentration range.[4][12]
Accuracy (% Recovery) 98.0% - 102.0%Typically within 98.0% to 102.0%.
Precision (%RSD) < 2.0%Repeatability and Intermediate Precision RSD should be ≤ 2.0%.[4]
LOD ~0.05 µg/mLSignal-to-Noise ratio of ~3:1.[7]
LOQ ~0.15 µg/mLSignal-to-Noise ratio of ~10:1.[3][7]
Robustness No significant impact from minor changes in flow rate, pH, or mobile phase composition.System suitability parameters must be met after small variations.

Data Analysis and Calculation

  • Calibration Curve: Plot a graph of the peak area of the this compound standards versus their corresponding concentrations (in µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Calculate the concentration of this compound in the sample preparation using the regression equation:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Calculate the Percentage: Determine the amount of this compound as a percentage of the main component (Carbamazepine) using the following formula:

    % Impurity = (C_imp / C_api) * 100

    Where:

    • C_imp = Concentration of this compound in the sample solution (µg/mL)

    • C_api = Concentration of Carbamazepine in the sample solution (µg/mL)

Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the quantification of this compound. The detailed protocols for solution preparation, sample extraction, and chromatographic analysis, combined with the scientific rationale and validation data, provide a complete framework for implementation in a quality control or research laboratory. This method is a valuable tool for ensuring the quality and safety of Carbamazepine-containing pharmaceutical products.

References

  • Anonymous. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH.
  • Al-Zaidi, M. M., et al. (2021). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Molecules, 26(23), 7385. Retrieved from [Link]

  • Mowafy, H. A., et al. (2012). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC - NIH. Tropical Journal of Pharmaceutical Research, 11(2), 275-282. Retrieved from [Link]

  • Nalwade, S. U., et al. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. E-Journal of Chemistry, 9(1), 79-86. Retrieved from [Link]

  • Yuan, X., Jun, H. W., & McCall, J. W. (2003). Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection. Analytical Letters, 36(6), 1197-1210. Retrieved from [Link]

  • Dordević, B., et al. (2009). Development and validation of an HPLC method for determination of carbamazepine in human saliva and serum. DergiPark. Retrieved from [Link]

  • Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(19), 6649. Retrieved from [Link]

  • Sree, S. N., & Kumar, S. A. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CARBAMAZEPINE BY HPLC IN REVERSE PHASE METHOD. Anveshana's International Journal of Research in Pharmacy and Life Sciences, 3(1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Dural, E., et al. (2020). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. Marmara Pharmaceutical Journal, 24(3), 305-314. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-Carbamoyl Carbamazepine. As a known impurity and potential metabolite of the widely used anticonvulsant drug Carbamazepine, accurate detection of this compound is critical for pharmaceutical quality control and drug metabolism studies. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. It emphasizes the rationale behind methodological choices to ensure scientific integrity, robustness, and reproducibility.

Introduction: The Rationale for Detection

Carbamazepine is a first-line therapeutic agent for epilepsy and neuropathic pain.[1] During its synthesis and storage, or potentially through metabolic pathways, various related substances can emerge. This compound (also known as Carbamazepine Impurity C or 5H-Dibenzo[b,f]azepin-5-ylcarbonylurea) is one such compound.[2][3] Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and therapeutic efficacy.

LC-MS/MS stands as the gold standard for this analytical challenge due to its unparalleled sensitivity and selectivity. The technique allows for the precise quantification of this compound, even in the presence of a large excess of the parent drug and complex biological matrices. This protocol provides a self-validating system built on established principles of bioanalysis.

Analyte and Internal Standard Characteristics

Accurate quantification by LC-MS/MS relies on the use of a suitable internal standard (IS) to correct for variations in sample preparation and instrument response. An ideal IS is a stable, isotopically labeled analog of the analyte.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion ([M+H]⁺)
This compound C₁₆H₁₃N₃O₂279.29[2]m/z 280.3
Carbamazepine (Parent) C₁₅H₁₂N₂O236.27[1][4]m/z 237.2
Carbamazepine-D₂N¹⁵ (IS) C₁₅H₁₀D₂N¹⁵N O240.28 (approx.)m/z 240.1[1][5]

Expertise & Experience: The choice of a stable isotope-labeled internal standard like Carbamazepine-D₂N¹⁵ is a cornerstone of robust quantitative mass spectrometry.[1][5] It co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction for experimental variability.

Comprehensive LC-MS/MS Protocol

This protocol is optimized for the analysis of this compound in processed human plasma but can be adapted for quality control of pharmaceutical formulations with minor modifications to the sample preparation stage.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological fluids like plasma or serum. It is efficient and requires minimal solvent, making it suitable for high-throughput analysis.[6]

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Carbamazepine-D₂N¹⁵ in methanol) to the plasma sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant into an LC autosampler vial. Avoid disturbing the protein pellet.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with LC-grade water (or mobile phase A) to reduce the organic content, which improves peak shape for reversed-phase chromatography.[7]

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Trustworthiness: This simple and robust extraction method has been widely validated for the analysis of carbamazepine and its metabolites, demonstrating high recovery and minimizing matrix effects when paired with a suitable internal standard.[1][8]

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical to resolve the analyte from isomers and other matrix components, preventing ion suppression and ensuring accurate quantification.[9] A reversed-phase C18 column is employed for its excellent retention of moderately polar compounds like carbamazepine and its derivatives.[10][11]

ParameterSpecification
LC System UHPLC/HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)
Column ACQUITY UPLC HSS T3 C18 (or equivalent), 2.1 x 100 mm, 1.8 µm[1][6]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 5 µL[7]
Gradient Program Time (min)
0.0
1.0
5.0
5.5
5.6
7.0

Causality Behind Choices:

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase acidifies it, promoting the protonation of the target analytes ([M+H]⁺), which is essential for efficient positive mode electrospray ionization.[1]

  • Gradient Elution: A gradient program is used to ensure that both the parent drug (Carbamazepine) and its more polar impurity (this compound) are well-retained and separated, while also eluting strongly retained matrix components to clean the column before the next injection.

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.

ParameterSpecification
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 5500, TSQ Endura)[1][7]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV[9]
Source Temperature 120°C
Desolvation Temperature 350°C[9]
Gas Flow (Nitrogen) Instrument dependent, optimize for best signal
Detection Mode Scheduled Multiple Reaction Monitoring (sMRM)

Optimized MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)
This compound (Quantifier) 280.3194.2Optimize (25-35 V)
This compound (Qualifier) 280.3237.2Optimize (15-25 V)
Carbamazepine (Parent) 237.2194.2~30 V[10]
Carbamazepine-D₂N¹⁵ (IS) 240.1196.2~32 V[1][5]

Authoritative Grounding: The transition for Carbamazepine (m/z 237.2 → 194.2) corresponds to the characteristic loss of the carbamoyl group (HNCO).[10] For this compound, the proposed primary transition (m/z 280.3 → 194.2) represents a logical fragmentation pathway involving the loss of the entire carbamoylurea moiety. The secondary transition (m/z 280.3 → 237.2) represents the loss of the terminal carbamoyl group. These transitions must be empirically optimized on the specific mass spectrometer being used to achieve maximum sensitivity.

Data Visualization & Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Add Acetonitrile (400 µL) & Vortex Spike->Precipitate Centrifuge 4. Centrifuge (14,000 x g) Precipitate->Centrifuge Transfer 5. Transfer Supernatant to Vial Centrifuge->Transfer LC 6. UHPLC Separation (C18 Column) Transfer->LC MS 7. MS/MS Detection (Positive ESI, MRM Mode) LC->MS Eluent Transfer Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify

Caption: End-to-end workflow for this compound analysis.

Analyte Relationship Diagram

This diagram shows the structural relationship between the parent drug and the target impurity.

G CBZ Carbamazepine C₁₅H₁₂N₂O NCCBZ This compound C₁₆H₁₃N₃O₂ CBZ->NCCBZ Impurity / Metabolite of

Caption: Relationship between Carbamazepine and its N-Carbamoyl derivative.

Conclusion

This application note provides a robust, sensitive, and selective LC-MS/MS method for the determination of this compound. The protocol is grounded in established analytical principles, from the selection of an appropriate stable isotope-labeled internal standard to optimized sample preparation and instrument parameters. By explaining the causality behind each step, this guide equips researchers and drug development professionals with a trustworthy and self-validating system to ensure the quality and safety of Carbamazepine-related products and to advance research in drug metabolism.

References

  • Vogeser, M., & Seger, C. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 35-40. Available at: [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731–3738. Available at: [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Rodina, T. A., et al. (2020). Rapid HPLC-MS/MS Determination of Carbamazepine and Carbamazepine-10,11-Epoxide. Pharmaceutical Chemistry Journal, 54, 419–423. Available at: [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. Available at: [Link]

  • Wang, J., et al. (2022). LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]

  • Abdel-Hamid, M. E. (2005). LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. Journal of Liquid Chromatography & Related Technologies, 28(15), 2349-2365. Available at: [Link]

  • Xu, R., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 631-640. Available at: [Link]

  • Zhang, Y., et al. (2023). Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. Fa Yi Xue Za Zhi, 39(1), 74-79. Available at: [Link]

  • Infusino, F., et al. (2019). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 43(3). Available at: [Link]

  • Wang, J., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Skinner, M. H., et al. (1979). A simple procedure for the determination of carbamazepine in plasma by high pressure-liquid chromatography. Annals of Clinical Biochemistry, 16(1), 284-286. Available at: [Link]

  • Siew, L. F., et al. (2000). Effect of packaging and storage on the stability of carbamazepine tablets. Journal of Clinical Pharmacy and Therapeutics, 25(4), 257-264. Available at: [Link]

  • Jacobson, P. A., et al. (1995). Stability of carbamazepine suspension after repackaging into four types of single-dose containers. American Journal of Health-System Pharmacy, 52(2), 188-191. Available at: [Link]

  • Google Patents. (2019). CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography.
  • Shrivastava, A., & Sahu, A. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-10. Available at: [Link]

  • Wang, J., et al. (2022). LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed. Available at: [Link]

  • Bulduk, I., & Gungor, S. (2021). Spectrophotometric and High Performance Liquid Chromatographic Determination of Carbamazepine in Tablets Dosage Form. Journal of Pharmaceutical Research International, 33(47A), 731-741. Available at: [Link]

  • Borecká, K., et al. (2015). Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary?. Clinical Biochemistry, 48(15), 988-991. Available at: [Link]

  • Eichelbaum, M., et al. (1982). Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy. Clinical Pharmacology & Therapeutics, 31(3), 323-332. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Preclinical Evaluation of N-Carbamoyl Carbamazepine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Carbamoyl Carbamazepine is identified as a synthesis impurity and potential metabolite of Carbamazepine (CBZ), a first-line antiepileptic drug.[1][2] While the parent compound, CBZ, is extensively studied, the in vivo effects of this compound remain largely uncharacterized. This document provides a comprehensive framework for designing and implementing preclinical animal studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. By leveraging established methodologies for CBZ and its derivatives, these application notes offer a scientifically rigorous approach to investigating this compound of interest.

Introduction: The Rationale for Studying this compound

Carbamazepine (CBZ) is a cornerstone in the management of epilepsy, neuropathic pain, and bipolar disorder.[3] Its therapeutic action is primarily mediated through the blockade of voltage-gated sodium channels.[3] The metabolism of CBZ is complex, leading to the formation of several metabolites, with Carbamazepine-10,11-epoxide being the most well-known active metabolite.[3] However, impurities arising from the synthesis of CBZ, such as this compound, are also of significant interest.[2] The presence of such impurities, even in trace amounts, can have implications for the overall safety and efficacy of the drug product.[4] Therefore, a thorough investigation of the biological effects of this compound is warranted to:

  • Assess its potential contribution to the therapeutic or adverse effects of Carbamazepine.

  • Determine if it possesses independent pharmacological activity.

  • Establish a toxicological profile to inform safety assessments.

This guide provides a roadmap for researchers to systematically evaluate this compound in relevant animal models.

Animal Model Selection: Justification and Considerations

The choice of animal model is critical for the translatability of preclinical findings. For the study of this compound, rodent models, particularly rats and mice, are recommended due to their extensive use in the preclinical evaluation of Carbamazepine and its derivatives.[5][6][7]

Recommended Species and Strains:

  • Rats: Sprague-Dawley or Wistar strains are suitable for pharmacokinetic, pharmacodynamic, and general toxicology studies. Genetically epilepsy-prone rats (GEPRs) can be considered for more specific efficacy studies.[5]

  • Mice: CD-1 or Swiss Webster mice are commonly used for initial toxicity and efficacy screening.

Key Considerations for Model Selection:

  • Metabolic Profile: While not identical to humans, rodents metabolize Carbamazepine through pathways that produce relevant metabolites, making them a suitable starting point for investigating this compound.

  • Established Protocols: A wealth of literature exists on the administration of CBZ and its derivatives to rodents, providing a strong foundation for dose selection and experimental design.[6][8]

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.

Experimental Protocols

Test Article Preparation and Formulation

The physicochemical properties of this compound will dictate the appropriate formulation for in vivo administration.

Protocol for Formulation Development:

  • Solubility Assessment: Determine the solubility of this compound in commonly used vehicles (e.g., water, saline, 0.5% methylcellulose, polyethylene glycol 400).

  • Vehicle Selection: Choose a vehicle that allows for the stable suspension or solubilization of the test article at the desired concentrations. For oral administration, a suspension in 0.5% methylcellulose is often a suitable starting point. For intraperitoneal injection, a solution in saline or a vehicle containing a solubilizing agent may be necessary.

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Gradually add the chosen vehicle while triturating or vortexing to ensure a homogenous suspension or solution.

    • Prepare fresh formulations daily unless stability data indicates otherwise.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting its pharmacological and toxicological effects.

Experimental Workflow for a Pilot PK Study in Rats:

Caption: Workflow for a pilot pharmacokinetic study of this compound in rats.

Detailed Protocol for a Pilot PK Study:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dose Groups:

    • Oral (PO): A single dose of 10 mg/kg.

    • Intravenous (IV): A single dose of 2 mg/kg.

  • Administration:

    • PO: Administer the formulation via oral gavage.

    • IV: Administer the formulation via tail vein injection.

  • Blood Sampling: Collect sparse blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters as summarized in the table below.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Pharmacodynamic (PD) / Efficacy Studies

Given the structural similarity to Carbamazepine, a primary hypothesis is that this compound may possess anticonvulsant properties.

Proposed Model: Kainate-Induced Seizure Model in Rats

The kainate model is a well-established model of temporal lobe epilepsy and is sensitive to the effects of Carbamazepine.[6][8][9]

Experimental Workflow for Anticonvulsant Efficacy Screening:

Caption: Workflow for evaluating the anticonvulsant efficacy of this compound.

Detailed Protocol for Kainate-Induced Seizure Model:

  • Animal Model: Use male Wistar rats.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO).

    • Group 2: this compound (10 mg/kg, i.p.).

    • Group 3: this compound (30 mg/kg, i.p.).

    • Group 4: this compound (100 mg/kg, i.p.).

    • Group 5: Positive control - Carbamazepine (30 mg/kg, i.p.).

  • Procedure:

    • Administer the vehicle, this compound, or Carbamazepine via intraperitoneal (i.p.) injection.

    • 30 minutes after treatment, administer kainic acid (10-15 mg/kg, i.p.).

    • Immediately begin observing the animals and score seizure activity for 2 hours using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the mean seizure scores and the latency to the first seizure between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Toxicology Studies

A preliminary assessment of the toxic potential of this compound is essential.

Proposed Study: Acute Oral Toxicity (Up-and-Down Procedure)

This method allows for the estimation of the LD50 with a minimal number of animals.

Detailed Protocol for Acute Oral Toxicity:

  • Animal Model: Use female Sprague-Dawley rats.

  • Starting Dose: Based on available data for similar compounds, a starting dose of 300 mg/kg can be proposed.

  • Procedure:

    • Administer a single oral dose of this compound to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • Continue this procedure until the criteria for stopping the study are met.

  • Observations: Record clinical signs of toxicity, body weight changes, and any mortality.

  • Data Analysis: Estimate the LD50 using appropriate statistical software.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Example of a Dose-Response Table for Anticonvulsant Efficacy

Treatment GroupDose (mg/kg)NMean Seizure Score ± SEM% Protection
Vehicle-84.5 ± 0.30%
N-Carbamoyl CBZ1084.2 ± 0.46.7%
N-Carbamoyl CBZ3082.8 ± 0.537.8%
N-Carbamoyl CBZ10081.5 ± 0.6 66.7%
Carbamazepine3082.1 ± 0.553.3%
p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

The study of this compound is a necessary step in fully understanding the pharmacological and toxicological profile of Carbamazepine and its related compounds. The protocols and frameworks outlined in these application notes provide a robust starting point for researchers to design and execute preclinical animal studies. By systematically evaluating the pharmacokinetics, pharmacodynamics, and toxicology of this compound, the scientific community can gain valuable insights into its potential biological effects and its contribution to the overall profile of Carbamazepine.

References

  • Ambrosio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2002). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 27(2), 121–130.
  • Datar, P. A., & Shinde, D. B. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.
  • Graumlich, J. F., McLaughlin, R. G., Birkhahn, D., Shah, N., Burk, A., Jobe, P. C., & Dailey, J. W. (1999). Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats. European Journal of Pharmacology, 369(3), 305–311.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657–678.
  • Nass, R. D., Hess, C., & Löscher, W. (2019). Effect of carbamazepine on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy. Epilepsia, 60(4), 696–706.
  • Potschka, H., Friderichs, E., & Löscher, W. (2002). Anticonvulsant and proconvulsant effects of tramadol, its enantiomers and its M1 metabolite in the rat kindling model of epilepsy. British Journal of Pharmacology, 135(1), 203–212.
  • Rektor, I., Dolezalová, I., Chrastina, J., & Jurák, P. (2012). The effect of carbamazepine on spontaneous recurrent seizures in a rat model of temporal lobe epilepsy. Epilepsy Research, 101(3), 253–259.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Szafarz, M., Czuczwar, S. J., & Lason, W. (2008). Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in rat hippocampus. Synapse, 62(11), 877–884.
  • Tchekalarova, J., Pechlivanova, D., Atanasova, D., Markova, P., & Stoynev, A. (2012). The effects of carbamazepine on two animal models of depression. Pharmacological Reports, 64(1), 73–80.
  • Tvrda, E., Balazi, A., Safrankova, H., Lukac, N., & Massanyi, P. (2023). The Effect of Carbamazepine on Performance, Carcass Value, Hematological and Biochemical Blood Parameters, and Detection of Carbamazepine and Its Metabolites in Tissues, Internal Organs, and Body Fluids in Growing Rabbits. Animals, 13(12), 2029.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). Discovery and preclinical development of antiepileptic drugs. In Antiepileptic Drugs (pp. 36-48). Lippincott Williams & Wilkins.
  • Zour E, Kramer S, Löscher W. (2016). The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. Epilepsia, 57(9), 1439-1448.
  • PLOS ONE. (2024). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. Retrieved from [Link]

Sources

Application Note: Profiling N-Carbamoyl Carbamazepine in Metabolite Studies of Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the inclusion of N-Carbamoyl Carbamazepine in the metabolite profiling of the anti-epileptic drug Carbamazepine (CBZ). While not a conventional metabolite, this compound is a critical process-related impurity and potential degradant. Its structural similarity to Carbamazepine necessitates its baseline separation and independent quantification to ensure the specificity and integrity of true metabolite analysis. We present the scientific rationale for its inclusion, detailed analytical protocols using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and workflows for robust data acquisition and interpretation in drug development and research settings.

Introduction: The Rationale for Monitoring a Non-Metabolite in Metabolite Profiling

Carbamazepine (CBZ) is a first-line anti-epileptic drug extensively metabolized in the liver. The primary metabolic pathway proceeds via cytochrome P450 enzymes, principally CYP3A4, to form the active metabolite Carbamazepine-10,11-epoxide (CBZ-E).[1][2][3] This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive 10,11-trans-dihydroxy-carbamazepine (CBZ-Diol).[4][5] Minor pathways include aromatic hydroxylation and N-glucuronidation.[3][5]

This compound , recognized as Carbamazepine EP Impurity C, is a molecule with the chemical formula C₁₆H₁₃N₃O₂.[6] It is typically formed during the synthesis of the Carbamazepine active pharmaceutical ingredient (API).[7] Although not considered a product of in-vivo metabolism, its presence in preclinical and clinical studies can arise from two main sources:

  • API Impurity: It may be present in the administered Carbamazepine formulation.

  • Degradation: It can potentially form as a degradant of Carbamazepine under certain storage or sample processing conditions.

This guide provides the technical framework to achieve this, ensuring the trustworthiness and scientific validity of Carbamazepine metabolite profiling studies.

Experimental Design & Workflow

A robust workflow is essential for the accurate profiling of CBZ, its key metabolites, and this compound. The process involves careful sample preparation, optimized chromatographic separation, and specific detection using tandem mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Matrix (Plasma, Urine, Microsomes) B Protein Precipitation (e.g., Acetonitrile with IS) A->B Step 1 C Centrifugation & Supernatant Collection B->C Step 2 D UPLC/HPLC Separation (Reversed-Phase C18 Column) C->D Injection E Mass Spectrometry Detection (ESI+ MRM Mode) D->E Elution F Peak Integration & Quantification E->F Data Acquisition G Metabolite Profile & PK Analysis F->G H Impurity Assessment F->H

Caption: High-level workflow for Carbamazepine metabolite and impurity profiling.

Detailed Analytical Protocols

This section details a validated starting protocol for the simultaneous analysis of Carbamazepine, Carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-carbamazepine, and this compound in human plasma.

Materials and Reagents
  • Reference Standards: Carbamazepine (CBZ), Carbamazepine-10,11-epoxide (CBZ-E), 10,11-trans-dihydroxy-carbamazepine (CBZ-Diol), this compound.

  • Internal Standard (IS): Deuterated Carbamazepine (e.g., Carbamazepine-d10).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Carbamazepine and its related compounds from plasma samples.[8]

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 150 µL of the internal standard working solution (e.g., 100 ng/mL Carbamazepine-d10 in acetonitrile).

  • Precipitate: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions provide a robust baseline for the separation and detection of all target analytes. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System UPLC/HPLC SystemProvides necessary resolution and speed.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and separation for these compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEffective organic phase for elution.
Flow Rate 0.4 mL/minBalances run time with separation efficiency.
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.6-4.0 min (10% B)Gradient elution is crucial for resolving the parent, metabolites, and impurity.
Injection Volume 5 µLTypical volume for modern LC-MS systems.
Column Temp. 40°CEnsures reproducible retention times.

Table 2: Tandem Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Transition
Carbamazepine (CBZ) 237.1194.125Loss of the carbamoyl group (-CONH₂), characteristic fragmentation.[9]
CBZ-10,11-epoxide (CBZ-E) 253.1210.122Fragmentation involving the epoxide ring.[9]
CBZ-Diol 271.1193.128Loss of water and subsequent fragmentation of the core structure.
N-Carbamoyl CBZ 280.3194.130Predicted loss of the N-carbamoyl group to yield the stable iminostilbene fragment.
Carbamazepine-d10 (IS) 247.1204.125Corresponds to the fragmentation of the deuterated parent drug.[9]

Note: MS/MS parameters for this compound are predictive based on its structure and may require empirical optimization.

Method Validation and System Suitability

For use in regulated studies, the method must be fully validated according to health authority guidelines (e.g., FDA, EMA).

  • Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no endogenous interferences co-elute with the analytes.

  • Linearity: A calibration curve should be prepared with at least six non-zero standards, demonstrating a linear response (r² > 0.99).

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days.

  • Matrix Effect: Evaluated to ensure that matrix components do not cause ion suppression or enhancement.

  • Stability: Stability of analytes in the biological matrix must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

System Suitability Test (SST): Before each analytical run, a solution containing all analytes, including this compound, should be injected to confirm chromatographic resolution and detector sensitivity.

Data Interpretation and Reporting

The primary objective is to demonstrate that this compound is chromatographically resolved from Carbamazepine and its metabolites.

G axis Time (min) -> peak1 CBZ-Diol (Most Polar) peak2 CBZ-E peak3 CBZ peak4 N-Carbamoyl CBZ (Least Polar)

Caption: Expected elution order on a C18 reversed-phase column.

Successful separation will yield distinct peaks for each analyte. The concentration of this compound should be reported alongside the metabolite concentrations. If detected, its presence should be investigated to determine its source (i.e., impurity in the dosed material or a degradant). This is critical for accurately calculating metabolic ratios and understanding the true metabolic fate of Carbamazepine.

Conclusion

Incorporating this compound into metabolite profiling workflows for Carbamazepine is a critical step for ensuring analytical rigor and data integrity. While not an in-vivo metabolite, its status as a key pharmacopoeial impurity necessitates its monitoring to guarantee method specificity. The LC-MS/MS protocol outlined in this note provides a robust framework for the simultaneous, selective, and accurate quantification of Carbamazepine, its major metabolites, and this critical related substance, thereby supporting high-quality drug metabolism and pharmacokinetic studies.

References

  • Pearce RE, Uetrecht JP, Leeder JS. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metab Dispos. 2005;33(12):1819-1826. ([Link])

  • Thorn CF, Whirl-Carrillo M, Leeder JS, et al. PharmGKB summary: carbamazepine pathway. Pharmacogenet Genomics. 2011;21(12):906-910. ([Link])

  • Gaedigk A, Al-Shareffi E, Sien L, et al. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy. Pharmacogenomics. 2013;14(1):27-39. ([Link])

  • Kanehisa M, Goto S, Sato Y, Furumichi M, Tanabe M. KEGG for integration and interpretation of large-scale molecular data sets. Nucleic Acids Res. 2012;40(Database issue):D109-D114. ([Link])

  • Li H, Wang J, Wang Y, et al. LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. 2022;27(4):1224. ([Link])

  • Datar PA, Bari SB. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. J Pharm Anal. 2015;5(4):213-222. ([Link])

  • Zhu Y, Chiang H, Wulster-Radcliffe M, et al. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. J Pharm Biomed Anal. 2005;38(1):119-124. ([Link])

  • Miao J, Chen Y, Zhang Y, et al. Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. Fa Yi Xue Za Zhi. 2020;36(5):610-614. ([Link])

  • MassBank of North America. Carbamazepine Mass Spectrum. ([Link])

  • Pharmace Research Laboratory. Carbamazepine EP Impurity C. ([Link])

  • A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. International Journal of Current Science Research and Review. 2023;06(10). ([Link])

  • Taibon J, Schmid R, Lucha S, et al. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clin Chim Acta. 2017;472:35-40. ([Link])

  • D'Souza C, Nagesh L, Kumar P, et al. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. J Young Pharm. 2020;12(4):294-298. ([Link])

  • PubChem. N-Carbamoylcarbamazepine. ([Link])

  • Lertratanangkoon K, Horning MG. Metabolism of carbamazepine. Drug Metab Dispos. 1982;10(1):1-10. ([Link])

Sources

Application Note: Utilizing N-Carbamoyl Carbamazepine in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of Carbamazepine Metabolism and the Significance of Impurity Analysis

Carbamazepine (CBZ) is a first-line antiepileptic drug widely used for the treatment of seizure disorders, neuropathic pain, and bipolar disorder.[1] Its therapeutic efficacy is, however, complicated by a complex metabolic profile and a narrow therapeutic window, necessitating careful dose management.[] The biotransformation of carbamazepine is extensive, occurring primarily in the liver. The major metabolic pathway is oxidation to the pharmacologically active carbamazepine-10,11-epoxide (CBZ-E), a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] This active epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive carbamazepine-10,11-trans-diol (CBZ-diol), which is then excreted.[5] Another significant metabolic route involves glucuronidation, mediated by UGT2B7.[3]

Beyond its primary metabolites, the study of carbamazepine's synthesis-related impurities is crucial for ensuring pharmaceutical quality and patient safety. One such impurity, designated as Carbamazepine EP Impurity C, is N-Carbamoyl Carbamazepine .[6][7] While not considered a primary in vivo metabolite, its presence in the final drug product necessitates a thorough understanding of its potential metabolic fate. Ingested impurities may be metabolized to reactive intermediates or possess their own pharmacological or toxicological profiles. Therefore, drug metabolism research must extend to characterizing the metabolic stability and potential biotransformation of significant impurities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an analytical standard and a substrate for in vitro drug metabolism studies. We will detail the scientific rationale behind experimental designs and provide robust protocols for quantitative analysis and metabolic stability assessment.

The Scientific Rationale: Why Study the Metabolism of a Synthesis Impurity?

The investigation into the metabolic fate of a synthesis impurity like this compound is underpinned by several key principles of drug safety and development:

  • Toxicological Assessment: An impurity may be metabolized into a reactive species that can cause cellular damage or elicit an immune response. Understanding its metabolic pathway is a critical component of a comprehensive toxicological risk assessment.

  • Pharmacokinetic Profiling: If an impurity is metabolized, its clearance rate will determine its potential for accumulation upon chronic administration of the parent drug. A metabolically stable impurity could accumulate to significant levels over time.

  • Drug-Drug Interaction Potential: An impurity could potentially be a substrate, inhibitor, or inducer of drug-metabolizing enzymes, leading to unforeseen drug-drug interactions with the parent drug or co-administered medications.

The following diagram illustrates the central role of metabolism in the disposition of both the active pharmaceutical ingredient (API) and its impurities.

G cluster_2 Metabolism (Liver) cluster_3 Excretion API Carbamazepine (API) API_circ API in Circulation API->API_circ Impurity This compound (Impurity) Impurity_circ Impurity in Circulation Impurity->Impurity_circ Metabolism CYPs, UGTs, etc. API_circ->Metabolism Excretion Renal/Biliary Excretion API_circ->Excretion Unchanged Impurity_circ->Metabolism Impurity_circ->Excretion Unchanged API_Metabolites API Metabolites (e.g., CBZ-Epoxide) Metabolism->API_Metabolites Impurity_Metabolites Potential Impurity Metabolites Metabolism->Impurity_Metabolites API_Metabolites->Excretion Impurity_Metabolites->Excretion

Figure 1: Conceptual workflow from drug administration to excretion for an API and its impurity.

Part 1: Quantitative Analysis of this compound by LC-MS/MS

A sensitive and selective analytical method is paramount for accurately quantifying this compound in in vitro metabolism assays. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: LC-MS/MS Method Development for this compound

Objective: To establish and validate a robust LC-MS/MS method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Carbamazepine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Mass Spectrometer Tuning and Precursor Ion Identification:

    • Directly infuse a working standard solution (e.g., 100 ng/mL) of this compound into the mass spectrometer.

    • The molecular weight of this compound is 279.29 g/mol .[7] In positive ion mode, the expected precursor ion ([M+H]+) is m/z 280.3.

    • Perform a full scan (Q1 scan) to confirm the presence and isolation of the precursor ion at m/z 280.3.

  • Product Ion Scan and MRM Transition Selection:

    • Perform a product ion scan on the precursor ion (m/z 280.3) to identify stable and abundant fragment ions.

    • Predicted Fragmentation: Based on the structure, potential fragmentations include the loss of the carbamoyl group (-NHCONH2, 60 Da) leading to a fragment at m/z 220.3, or the loss of the entire N-carbamoyl group (-CONHCONH2, 103 Da) leading to the iminostilbene ion at m/z 177.1. The fragmentation of the carbamazepine core at m/z 194.1 is also a possibility.

    • Select at least two abundant and specific product ions for Multiple Reaction Monitoring (MRM). One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).

    • Optimize the collision energy (CE) for each MRM transition to maximize the signal intensity of the product ions.

  • Chromatographic Separation:

    • Select a suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Develop a gradient elution method using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 10% B

      • 3.6-5.0 min: 10% B

    • Optimize the gradient to ensure baseline separation of this compound from carbamazepine and any potential metabolites.

  • Method Validation:

    • Assess the method for linearity, accuracy, precision, selectivity, and matrix effects according to relevant regulatory guidelines.

Data Presentation:

ParameterCarbamazepineThis compound (Predicted)
Molecular Weight236.27 g/mol 279.29 g/mol [7]
Precursor Ion ([M+H]+)m/z 237.1m/z 280.3
Quantifier Transitionm/z 237.1 > 194.1m/z 280.3 > 220.3 (Loss of -NHCONH2)
Qualifier Transitionm/z 237.1 > 192.1m/z 280.3 > 194.1 (Carbamazepine core)

Part 2: In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. A common in vitro model for this assessment is incubation with human liver microsomes (HLMs), which are rich in CYP enzymes.

Protocol 2: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Rationale: This protocol provides a framework to assess whether this compound is a substrate for major drug-metabolizing enzymes. By monitoring its concentration over time, we can calculate its intrinsic clearance and predict its in vivo metabolic fate. This is a self-validating system as it includes positive and negative controls to ensure the enzymatic activity and integrity of the assay.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Cold acetonitrile for reaction termination

  • Positive control substrate (e.g., a known CYP3A4 substrate like testosterone)

  • Validated LC-MS/MS method (from Protocol 1)

Experimental Workflow Diagram:

G start Start prep Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_substrate Add Substrate: This compound (or Positive Control) pre_incubate->add_substrate initiate Initiate Reaction: Add NADPH Regenerating System add_substrate->initiate incubate_ts Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate->incubate_ts initiate->incubate_ts Enzymatic Reaction quench Quench Reaction at each time point with cold Acetonitrile incubate_ts->quench process Centrifuge and collect supernatant quench->process analyze Analyze by LC-MS/MS process->analyze end End analyze->end

Figure 2: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 2X NADPH regenerating system solution in phosphate buffer.

    • Prepare a working solution of this compound in a buffer-compatible solvent (e.g., methanol, ensuring the final solvent concentration in the incubation is <1%).

  • Incubation Setup:

    • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the this compound working solution (final concentration typically 1 µM).

    • Prepare a negative control incubation without the NADPH regenerating system.

    • Prepare a positive control incubation using a known substrate for the relevant enzymes.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Reaction Initiation and Time Course:

    • Initiate the metabolic reaction by adding the 2X NADPH regenerating system.

    • Immediately withdraw an aliquot for the t=0 time point and quench it by adding it to a tube containing cold acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of incubate).

    • Continue to incubate the reaction mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots and quench them in the same manner.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point using the validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Expected Outcomes and Interpretation:

  • High Stability: If the concentration of this compound does not significantly decrease over the incubation period, it is considered metabolically stable in the in vitro system.

  • Moderate to Low Stability: A time-dependent decrease in the concentration indicates that this compound is metabolized by microsomal enzymes. The calculated CLint can be used in in vitro-in vivo extrapolation (IVIVE) models to predict its human clearance.

Conclusion

The study of pharmaceutical impurities is a critical aspect of drug development and safety assessment. This compound, a known synthesis-related impurity of carbamazepine, serves as an important case study. The protocols detailed in this application note provide a robust framework for the quantitative analysis and in vitro metabolic stability assessment of such compounds. By employing systematic LC-MS/MS method development and well-controlled microsomal incubation assays, researchers can elucidate the metabolic fate of impurities, thereby contributing to a more comprehensive understanding of a drug's overall safety profile. These methodologies are not only crucial for regulatory compliance but also for advancing the fundamental principles of drug metabolism and toxicology.

References

  • Debnath, S., Raju, J. M., & Chennapragada, R. S. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.
  • PubChem. (n.d.). Carbamazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Miao, J., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. [Link]

  • Zhong, D., et al. (2005). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 539-545.
  • Lacroix, D., et al. (1999). Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies. Life Sciences, 65(17), 1817-1828.
  • National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved from [Link]

  • Miao, J., et al. (2022). LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carbamazepine - Impurity C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Carbamazepine. In StatPearls. Retrieved from [Link]

  • Lertratanangkoon, K., & Horning, M. G. (1982). Metabolism of Carbamazepine. Drug Metabolism and Disposition, 10(1), 1-10.
  • Prathyun, P., & Baidya, M. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-7.

Sources

Application Note & Protocol: N-Carbamoyl Carbamazepine as a Putative Biomarker of Carbamazepine Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Epoxide, A Deeper Look into Carbamazepine Metabolism

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2] For decades, therapeutic drug monitoring (TDM) of carbamazepine has been guided by the quantification of the parent drug and its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E). This approach, while clinically valuable, may not capture the full metabolic fate of carbamazepine and its potential relationship to idiosyncratic adverse drug reactions. N-carbamoyl carbamazepine, a known impurity and putative minor metabolite of carbamazepine, represents an underexplored facet of carbamazepine's biotransformation.[3] This application note presents a rationale and a detailed protocol for the quantification of this compound in human plasma, proposing its investigation as a novel biomarker to deepen our understanding of carbamazepine exposure and response.

The imperative for a more comprehensive metabolic profile stems from the significant inter-individual variability in carbamazepine's clinical efficacy and toxicity. While genetic biomarkers, such as specific HLA alleles, have been linked to severe cutaneous adverse reactions, a substantial portion of this variability remains unexplained.[4] By quantifying less-abundant metabolites like this compound, researchers and clinicians may uncover new insights into atypical metabolic pathways that could be associated with adverse events or variable drug efficacy.

This document provides the scientific community with the necessary tools to begin this exploration. We will delve into the putative formation of this compound, outline a robust analytical method for its quantification, and provide a framework for its potential validation as a biomarker of carbamazepine exposure.

Biochemical Rationale: The Formation of this compound

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form carbamazepine-10,11-epoxide.[1] This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (EPHX1) to the inactive 10,11-trans-dihydroxy-carbamazepine. While this is the major metabolic pathway, the chemical structure of carbamazepine, which includes a carbamoyl group, presents the possibility of alternative biotransformations.

This compound (C16H13N3O2) is structurally distinct from the well-characterized epoxide and diol metabolites.[5][6] Its formation may occur through a secondary metabolic pathway or as a chemical degradation product. One proposed mechanism involves the reaction of carbamazepine with isocyanic acid, which can be formed endogenously from urea. This reaction would result in the addition of a second carbamoyl group to the parent molecule.

Putative Formation of this compound

Carbamazepine Carbamazepine N_Carbamoyl_Carbamazepine This compound Carbamazepine->N_Carbamoyl_Carbamazepine Putative Reaction Isocyanic_Acid Isocyanic Acid (from Urea) Isocyanic_Acid->N_Carbamoyl_Carbamazepine

Caption: Putative non-enzymatic formation of this compound.

The clinical significance of this metabolite is currently unknown. However, its quantification could serve several purposes:

  • Comprehensive Exposure Assessment: Measuring this compound alongside the parent drug and its major metabolites provides a more complete picture of an individual's metabolic profile.

  • Investigation of Idiosyncratic Reactions: In patients experiencing unusual adverse effects, elevated levels of minor metabolites could point towards atypical metabolic pathways.

  • Drug Quality and Stability: As a known impurity, monitoring this compound in patient samples could provide insights into the in-vivo stability of different carbamazepine formulations.

Analytical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of carbamazepine, carbamazepine-10,11-epoxide, and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Reference Standards: Carbamazepine, Carbamazepine-10,11-epoxide, this compound (all >98% purity)

  • Internal Standard (IS): Carbamazepine-d10 (>98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Plasma: Drug-free human plasma (for calibration and quality control samples)

Instrumentation and Analytical Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 20
    2.0 80
    2.1 95
    3.0 95
    3.1 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
Carbamazepine-10,11-epoxide253.1180.1
This compound280.1237.1
Carbamazepine-d10 (IS)247.1204.1
Sample Preparation: Protein Precipitation

This protocol employs a simple and efficient protein precipitation method for sample cleanup.

  • Thaw Samples: Allow plasma samples, calibrators, and quality controls to thaw completely at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Addition of Internal Standard and Precipitation Agent: Add 150 µL of a solution containing the internal standard (Carbamazepine-d10) in acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add IS in Acetonitrile (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation HPLC/UHPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for this compound analysis.

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of carbamazepine, carbamazepine-10,11-epoxide, and this compound. A typical calibration range would be from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation and Future Directions

This analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions.

Once validated, this method can be applied to clinical research studies to investigate the prevalence and concentration of this compound in patients treated with carbamazepine. Correlating the levels of this metabolite with clinical outcomes, including therapeutic response and adverse events, will be crucial in establishing its utility as a biomarker of carbamazepine exposure.

Conclusion

The quantification of this compound offers a novel avenue to expand our understanding of carbamazepine's metabolic profile. The detailed LC-MS/MS protocol provided in this application note serves as a robust starting point for researchers and clinicians to explore the potential of this putative biomarker. By moving beyond the traditional focus on the parent drug and its primary active metabolite, the scientific community can begin to unravel the more subtle aspects of carbamazepine's biotransformation and its clinical implications. Further investigation is warranted to elucidate the precise formation mechanism of this compound and to validate its role, if any, in the complex interplay between carbamazepine exposure, efficacy, and toxicity.

References

  • National Center for Biotechnology Information (2023). Carbamazepine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • PubChem (2023). Carbamazepine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia (2023). Carbamazepine. Wikimedia Foundation. Available from: [Link]

  • Pirvu, M., et al. (2017). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. MDPI. Available from: [Link]

  • Medscape (2023). Carbamazepine Level. WebMD LLC. Available from: [Link]

  • Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. Available from: [Link]

  • Saurav, G. K., et al. (2021). Biomarkers for assessing chronic toxicity of carbamazepine, an anticonvulsants drug on Pangasianodon hypophthalmus (Sauvage, 1878). PubMed. Available from: [Link]

  • ResearchGate (2019). Determination of plasma concentrations of carbamazepine, oxcarbazepine and their active metabolites and investigation of serum matrix based on HPLC. Available from: [Link]

  • ResearchGate (2003). Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection. Available from: [Link]

  • ResearchGate (2015). Pharmacogenetic potential biomarkers for carbamazepine adverse drug reactions and clinical response. Available from: [Link]

  • Mayo Clinic (2023). Carbamazepine (Oral Route). Available from: [Link]

  • Debnath, S., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. Available from: [Link]

  • MedlinePlus (2023). Carbamazepine. U.S. National Library of Medicine. Available from: [Link]

  • Dr.Oracle (2023). How do you monitor carbamazepine and phenytoin blood levels?. Available from: [Link]

  • Limwikrant, W., et al. (2012). Formation mechanism of a new carbamazepine/malonic acid cocrystal polymorph. PubMed. Available from: [Link]

  • Farkas, J., et al. (2019). Biochemical Marker Assessment of Chronic Carbamazepine Exposure at Environmentally Relevant Concentrations in Juvenile Common Carp (Cyprinus carpio). National Institutes of Health. Available from: [Link]

  • Patents (2020). Method for separating carbamazepine and related substances by liquid chromatography. Google.
  • Eichelbaum, M., et al. (1979). Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Use of N-Carbamoyl Carbamazepine Laboratory Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Carbamoyl Carbamazepine in Pharmaceutical Analysis

This compound, identified as Carbamazepine Impurity C in the European and British Pharmacopoeias, is a critical reference standard for researchers, scientists, and drug development professionals working with the widely used anti-epileptic drug, Carbamazepine.[1][2][3] Its relevance stems from its potential presence in Carbamazepine active pharmaceutical ingredients (APIs) and finished drug products as a process-related impurity or a degradation product.[4][5] Understanding the formation, quantification, and potential impact of this impurity is paramount for ensuring the quality, safety, and efficacy of Carbamazepine-based therapies.

This comprehensive guide provides in-depth technical information and validated protocols for the effective use of the this compound standard in a laboratory setting. It is designed to empower researchers to accurately identify and quantify this impurity, thereby supporting robust drug development, quality control, and stability testing programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling, storage, and analytical method development.

PropertyValueSource(s)
Chemical Name 5H-Dibenzo[b,f]azepin-5-ylcarbonylurea[2][6]
Synonyms Carbamazepine Impurity C, N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide[1][6]
CAS Number 1219170-51-0[6]
Molecular Formula C₁₆H₁₃N₃O₂[6]
Molecular Weight 279.29 g/mol [6]
Appearance Off-White to Pale Yellow Solid[7]
Melting Point 169-171°C[7]
Solubility Very slightly soluble in water (0.15 g/L at 25°C). Soluble in DMSO and Methanol.[6][7]
pKa 9.16 ± 0.20 (Predicted)[7]

Formation and Significance of this compound

The presence of this compound in Carbamazepine is often linked to the synthetic route employed for the parent drug. One common synthesis of Carbamazepine involves the reaction of iminostilbene with a carbamoylating agent, such as urea or its derivatives, in the presence of an acid catalyst.[4][8]

During this process, a side reaction can occur where an additional carbamoyl group is introduced, leading to the formation of this compound. The following diagram illustrates this potential formation pathway.

cluster_synthesis Carbamazepine Synthesis Iminostilbene Iminostilbene Carbamazepine Carbamazepine Iminostilbene->Carbamazepine + Urea (Desired Reaction) N_Carbamoyl_Carbamazepine This compound (Impurity C) Iminostilbene->N_Carbamoyl_Carbamazepine Side Reaction Urea Urea Urea->Carbamazepine Urea->N_Carbamoyl_Carbamazepine

Figure 1: Potential formation of this compound as a byproduct during Carbamazepine synthesis.

Furthermore, degradation of Carbamazepine under certain stress conditions, such as acidic environments, can also potentially lead to the formation of related impurities, although the direct conversion to this compound is less commonly reported than other degradants like iminostilbene.[3]

The toxicological profile of this compound is not as extensively studied as that of Carbamazepine.[9][10][11] However, as a matter of stringent pharmaceutical quality control, all process-related impurities and degradation products must be monitored and controlled within acceptable limits to ensure patient safety. The presence of such impurities, even in small amounts, can potentially impact the drug's stability and therapeutic effect.

Handling and Storage of this compound Standard

Proper handling and storage are critical to maintain the integrity and purity of the this compound reference standard.

  • Storage: The standard should be stored in a well-closed container, protected from light, at a controlled temperature, typically at -20°C for long-term storage.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid standard and its solutions. Work in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.

  • Solution Preparation: Bring the standard to room temperature before opening the container to prevent moisture condensation. Prepare solutions in a clean and dry environment using high-purity solvents.

Application Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the preparation of a standard stock solution of this compound, which can be further diluted to prepare working standards for various analytical applications.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol to the flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • This will result in a standard stock solution with a concentration of approximately 100 µg/mL.

  • Store the stock solution in a tightly sealed, light-resistant container at 2-8°C. The solution should be freshly prepared as needed or its stability evaluated.

start Start weigh Accurately weigh ~10 mg of standard start->weigh transfer Transfer to 100 mL volumetric flask weigh->transfer add_solvent Add ~70 mL Methanol transfer->add_solvent sonicate Sonicate for 10-15 min add_solvent->sonicate cool Cool to room temperature sonicate->cool dilute Dilute to volume with Methanol cool->dilute mix Mix thoroughly dilute->mix end 100 µg/mL Stock Solution mix->end start Start HPLC Analysis system_suitability Perform System Suitability Test start->system_suitability calibration Inject Standard Solutions (Calibration Curve) system_suitability->calibration sample_prep Prepare and Inject Sample Solution calibration->sample_prep data_acquisition Acquire Chromatograms sample_prep->data_acquisition peak_id Identify this compound Peak by Retention Time data_acquisition->peak_id quantification Quantify using Calibration Curve peak_id->quantification end Report Results quantification->end

Sources

Troubleshooting & Optimization

Technical Support Center: N-Carbamoyl Carbamazepine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of N-carbamoyl carbamazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. The structure of this guide follows the typical workflow of an LC-MS/MS analysis, from understanding the analyte itself to data interpretation, ensuring a logical and comprehensive troubleshooting resource.

Analyte & Adduct Formation: Foundational Knowledge

Before troubleshooting the analysis, it's crucial to understand the analyte. This compound is not a typical metabolite but an adduct, often formed ex vivo.

Q1: What is this compound and why is it a concern in bioanalysis?

A1: this compound is a chemical adduct formed when carbamazepine (CBZ), a common antiepileptic drug, reacts with urea.[1][2] Carbamazepine is used to treat conditions like epilepsy and trigeminal neuralgia.[3] The concern in bioanalysis arises from the collection of blood samples in tubes containing urea as a stabilizer or from patients with high blood urea nitrogen (BUN) levels. The urea can react with the iminostilbene moiety of carbamazepine, creating the N-carbamoyl adduct.[1][4] This ex vivo formation can lead to an overestimation of a related compound or create an unexpected interference, compromising the accuracy of therapeutic drug monitoring (TDM) for carbamazepine and its primary, pharmacologically active metabolite, carbamazepine-10,11-epoxide.[5][6]

Q2: How can I prevent the artificial formation of this compound during sample collection and storage?

A2: Prevention is the most effective strategy.

  • Anticoagulant Choice: Avoid using blood collection tubes that contain urea or urea-based stabilizers. Sodium fluoride/potassium oxalate tubes are a common source of this issue. Whenever possible, opt for tubes with EDTA, sodium heparin, or lithium heparin as the anticoagulant.

  • Prompt Processing: Process blood samples as quickly as possible after collection. Centrifuge the sample to separate plasma or serum from the cells, which limits the contact time with potential reactants.

  • Storage Conditions: Store processed samples (plasma or serum) frozen, ideally at -70°C or colder if long-term storage is required.[7] This significantly slows down the rate of any potential chemical reactions.

Sample Preparation Troubleshooting

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[8][9]

Q3: My analyte recovery is low and inconsistent after protein precipitation (PPT). What's happening?

A3: While simple, PPT can be problematic.

  • Causality: Low recovery often stems from the analyte co-precipitating with the plasma proteins. This compound, being moderately polar, might not fully partition into the supernatant, especially if the wrong organic solvent is used. Inconsistent recovery points to variability in technique (e.g., vortexing time, temperature).

  • Troubleshooting Steps:

    • Optimize Solvent: Acetonitrile is a common choice for PPT.[10][11] However, test methanol as well. A mixture of acetonitrile with a small percentage of an acid (like 0.1% formic acid) can sometimes improve recovery by disrupting protein-analyte binding.

    • Solvent-to-Sample Ratio: A standard ratio is 3:1 (solvent:plasma). If recovery is poor, try increasing this to 4:1 or 5:1 to ensure more complete protein crashing.

    • Temperature: Perform the precipitation on ice. Lower temperatures can sometimes lead to cleaner protein pellets and better analyte recovery.

    • Vortex & Centrifugation: Ensure a standardized and vigorous vortexing step (e.g., 1 minute) to thoroughly mix and denature proteins. Increase centrifugation speed or time (e.g., 12,000 rpm for 10 minutes) to ensure a compact pellet.[7]

Q4: I'm seeing significant ion suppression. Should I switch from PPT to a different extraction method?

A4: Yes, significant ion suppression is a clear indicator that your sample cleanup is insufficient.[8][12] Co-eluting matrix components, particularly phospholipids from plasma, are likely competing with your analyte in the ion source.[9]

  • Expert Recommendation: Solid-Phase Extraction (SPE) is the superior choice for reducing matrix effects in this context.[13][14] A reversed-phase polymer-based sorbent (like Oasis HLB) is an excellent starting point. It provides cleaner extracts than PPT by removing salts and phospholipids more effectively.[13]

  • Alternative: Liquid-Liquid Extraction (LLE) can also be effective but requires more extensive method development to optimize the extraction solvent and pH conditions for this compound.

Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a robust starting point for extracting this compound from human plasma.

  • Conditioning: Condition an Oasis HLB 1cc (30 mg) cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading:

    • Pre-treat 200 µL of plasma sample by adding 20 µL of internal standard (e.g., d10-Carbamazepine) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the entire pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Troubleshooting

The chromatographic separation is your first line of defense against matrix effects that persist after sample prep.

Q5: My peak shape for this compound is poor (tailing or fronting). How can I fix this?

A5: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.

  • Causality & Solutions:

    • Secondary Silanol Interactions: The amide groups in this compound can interact with free silanol groups on the surface of traditional C18 columns, causing peak tailing.

      • Solution 1: Switch to a column with end-capping or a different stationary phase like a C18 with an embedded polar group or a phenyl-hexyl column.

      • Solution 2: Ensure your mobile phase has a sufficient buffer concentration (e.g., 5-10 mM ammonium formate) and an optimal pH. A slightly acidic mobile phase (pH 3-4 using formic acid) will keep the analyte protonated and minimize these interactions.[15]

    • Sample Solvent Mismatch: If the reconstitution solvent is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion and fronting.

      • Solution: Always reconstitute your final sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.[7]

Q6: My retention time is shifting between injections. What is the cause?

A6: Retention time instability is a classic sign of an issue with the LC system or mobile phase.

  • Expert Recommendation: Implement a system suitability test (SST) at the beginning of every batch.[16][17][18] An SST solution containing a mix of compounds, including your analyte and internal standard, can quickly diagnose system health.[19]

Troubleshooting Workflow: Unstable Retention Time

Caption: A logical workflow for diagnosing unstable LC retention times.

Mass Spectrometry (MS/MS) Troubleshooting

The mass spectrometer is where sensitivity and specificity are ultimately achieved.

Q7: My signal intensity is low or has disappeared. What should I check first?

A7: A sudden loss of signal usually points to an issue with the ion source or the instrument's tuning parameters.

  • Immediate Checklist:

    • Ion Source Cleaning: The ESI probe can become contaminated, especially when analyzing complex biological samples.[8] Follow the manufacturer's instructions for cleaning the capillary and electrode.

    • Divert Valve: Ensure the divert valve is switching correctly to allow flow into the mass spectrometer at the expected retention time.

    • Gas Supplies: Check the nitrogen gas supply (nebulizer and drying gas) for adequate pressure.

    • Infusion & Tuning: Prepare a fresh solution of your analyte and internal standard and perform a direct infusion. This bypasses the LC system and confirms if the MS is capable of detecting the compound. If you see a signal, the problem is likely with the LC or the transfer line. If not, re-tune the instrument.

Q8: My ion ratio between the quantifier and qualifier transitions is inconsistent. Why?

A8: Inconsistent ion ratios for your standards, QCs, and samples are a red flag for interferences or poor MS/MS conditions and can invalidate your results.

  • Causality & Solutions:

    • Co-eluting Interference: A co-eluting compound may be fragmenting to produce an ion that is isobaric with your qualifier ion, artificially inflating its signal. This is a common matrix effect.

      • Solution: Improve chromatographic separation to resolve the interference from your analyte. If that fails, you may need to select a new, more specific MRM transition. An MS³ scan on an ion trap instrument can provide even higher specificity.[7]

    • Insufficient Collision Energy: If the collision energy (CE) is not optimized or is unstable, the fragmentation pattern will be inconsistent.

      • Solution: Re-optimize the CE for each transition by infusing the analyte and performing a CE ramp experiment to find the value that produces the maximum, most stable signal for each product ion.

    • Low Signal Intensity: At the lower limit of quantitation (LLOQ), ion statistics are poorer, which can lead to greater variability in the ion ratio. Ensure your method has adequate sensitivity.

Table 1: Typical MS/MS Parameters for Carbamazepine Analogs

The following are starting parameters for method development. These must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
This compound 280.1194.1 (Quantifier)10025ESI+
280.1237.1 (Qualifier)10020ESI+
Carbamazepine [15]237.1194.1 (Quantifier)10028ESI+
237.1179.1 (Qualifier)10035ESI+
d10-Carbamazepine (IS) 247.1204.110028ESI+

Note: The precursor for this compound is [M+H]+. The transition m/z 237.1 -> 194.1 is a common transition for carbamazepine itself, highlighting the need for good chromatographic separation.[15]

System Validation & FAQs

Q9: How do I perform a system suitability test (SST) for this assay?

A9: An SST ensures your system is fit for purpose before analyzing valuable samples.[17][20]

  • Prepare the SST Solution: Create a solution in your initial mobile phase containing this compound, carbamazepine, and your internal standard at a mid-range concentration.

  • Injection Sequence: At the start of your analytical batch, inject the SST solution 5-6 times consecutively.

  • Set Acceptance Criteria: Before validation, define clear criteria. For example:

    • Retention Time Precision: The relative standard deviation (RSD) of the retention time for all analytes should be < 2%.

    • Peak Area Precision: The RSD of the peak area for all analytes should be < 15%.

    • Signal-to-Noise (S/N): The S/N ratio for the lowest calibrator should be ≥ 10.

    • Peak Shape: Tailing factor should be between 0.9 and 1.5.

  • Evaluation: If the SST injections pass all criteria, the system is ready. If not, you must troubleshoot the system (see LC and MS sections) and repeat the SST until it passes.[16]

Q10: What is carryover and how can I minimize it?

A10: Carryover is the appearance of an analyte signal in a blank injection that follows a high-concentration sample.

  • Minimization Strategies:

    • Injector Wash: Use a strong needle wash solution. A mix of acetonitrile, isopropanol, and water is often more effective than the mobile phase alone.

    • Injection Sequence: Avoid injecting a blank or LLOQ sample immediately after your highest calibrator.

    • LC Column & Tubing: In severe cases, analytes can adsorb to PEEK tubing or the column itself. A thorough column wash with a high-organic mobile phase at the end of each run is crucial.

Diagram: Bioanalytical Workflow with QC Checks

G cluster_pre Pre-Analytical cluster_run Analytical Run cluster_post Post-Analytical Sample Sample Receipt Prep Sample Preparation (SPE Protocol) Sample->Prep SST System Suitability (SST) Prep->SST Cal Calibration Curve SST->Cal Pass Troubleshoot Troubleshoot System SST->Troubleshoot Fail QC QC Samples (Low, Mid, High) Cal->QC Samples Unknown Samples QC->Samples Samples->QC Data Data Processing Samples->Data Review QC Review Data->Review Report Final Report Review->Report Pass Reanalysis Re-inject or Re-extract Batch Review->Reanalysis Fail Troubleshoot->SST

Caption: A validated bioanalytical workflow showing critical QC checkpoints.

References

  • Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica. [Link]

  • LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed Central. [Link]

  • An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. PubMed. [Link]

  • Carbamazepine. StatPearls - NCBI Bookshelf. [Link]

  • LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. ResearchGate. [Link]

  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients. PubMed. [Link]

  • (PDF) LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. College of Saint Benedict and Saint John's University Digital Commons. [Link]

  • Process for preparing carbamazepine
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]

  • Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. ResearchGate. [Link]

  • Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. OSTI.GOV. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Carbamazepine LC-MS/MS derived analytical readouts. ResearchGate. [Link]

  • Solid-Phase Extraction of Carbamazepine and Two Major Metabolites from Plasma for Analysis by HPLC. Taylor & Francis Online. [Link]

  • System suitability in bioanalytical LC/MS/MS. PubMed. [Link]

  • Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. AACC.org. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. MDPI. [Link]

  • Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. PubMed. [Link]

  • System suitability in bioanalytical LC/MS/MS. ResearchGate. [Link]

  • Clean and efficient preparation method of carbamazepine.
  • Solid-Phase Extraction of Carbamazepine and Two Major Metabolites from Plasma for Analysis by HPLC. Marcel Dekker, Inc.. [Link]

  • A simple procedure for the determination of carbamazepine in plasma by high pressure-liquid chromatography. PubMed. [Link]

  • Cocrystal Formation via Resorcinol-Urea Interactions: Naringenin and Carbamazepine. ACS Publications. [Link]

  • Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC). LCGC International. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of N-Carbamoyl Carbamazepine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Carbamoyl Carbamazepine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various experimental assays. Poor solubility is a frequent impediment to obtaining accurate and reproducible data. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound, an impurity and metabolite of Carbamazepine, is a non-polar molecule with inherently low aqueous solubility. Its chemical structure lends itself to being soluble in organic solvents but practically insoluble in water, which presents a significant hurdle for in vitro biological assays that are predominantly aqueous.

Key Physicochemical Data for this compound:

PropertyValueSource
Molecular Formula C₁₆H₁₃N₃O₂[1]
Molecular Weight 279.29 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[2][3]
Aqueous Solubility Very sparingly soluble (0.15 g/L at 25°C)[3]
Organic Solubility Soluble in Chloroform, DMSO, Methanol[2]
Predicted pKa 9.16 ± 0.20[3]
Melting Point 169-171°C[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[2][5] this compound is readily soluble in 100% DMSO.[2] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of nonpolar compounds and is miscible with water and many organic solvents.[6]

Causality: The efficacy of DMSO stems from its ability to disrupt the intermolecular forces in the solid compound, allowing individual molecules to be solvated. However, it is critical to use anhydrous DMSO, as absorbed water can reduce its solvating power for hydrophobic compounds and lead to precipitation over time, especially during freeze-thaw cycles.[7][8]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a classic problem known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[9][10] The key is to manage the transition in solvent polarity.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: First, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). For most cell-based assays, this is typically between 0.1% and 1%.[11][12] Prepare your stock solution at a concentration that allows the final working dilution to remain at or below this tolerated DMSO level.

  • Use a Stepwise Dilution: Avoid a large, single-step dilution. A serial dilution approach can mitigate precipitation. For instance, perform an intermediate dilution of the DMSO stock into a co-solvent like ethanol or propylene glycol before the final dilution into the aqueous buffer.[5][13]

  • Gentle Mixing and Temperature: When making dilutions, add the compound stock solution to the aqueous buffer dropwise while vortexing or stirring gently. Mild warming (e.g., to 37°C) can sometimes help, but be cautious as temperature changes can also affect compound stability and assay performance.[10]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Based on its predicted pKa of 9.16, this compound is a very weak acid and is essentially a neutral molecule in the physiological pH range (pH 1-8).[3] Therefore, adjusting the pH of your assay buffer is unlikely to significantly increase its solubility.[14][15]

Scientific Rationale: The solubility of ionizable compounds is highly pH-dependent.[16][17] Acidic compounds become more soluble at higher pH (above their pKa) as they deprotonate to form a more soluble salt. Conversely, basic compounds are more soluble at lower pH (below their pKa).[18] Since this compound lacks strongly ionizable functional groups within the typical biological pH range, this strategy is not effective.

Q4: Are there any solubilizing agents or excipients that can help?

A4: Yes, using solubilizing excipients is a highly effective strategy. These agents work by creating a more favorable microenvironment for the compound within the aqueous solution.[19][20][21]

Recommended Options:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] The this compound molecule can form an "inclusion complex" by fitting into this hydrophobic cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[24][25][26] Beta-cyclodextrins (β-CD) and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[26]

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC). The surfactants form micelles, which are spherical structures with a hydrophobic core that can encapsulate the drug molecules.[27][28]

Important Consideration: Always run a vehicle control (assay buffer with the solubilizing agent but without the compound) to ensure the excipient itself does not interfere with your assay.[29][30]

Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

This diagram outlines a decision-making process for addressing solubility issues with this compound.

Caption: Decision tree for troubleshooting this compound solubility.

Protocol 1: Stock Solution Preparation and Dilution

This protocol details the standard procedure for preparing and diluting a DMSO stock solution.

  • Preparation of 10 mM Stock Solution:

    • Weigh out 2.79 mg of this compound (MW = 279.29 g/mol ).

    • Add 1.0 mL of anhydrous, high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[8]

  • Dilution into Aqueous Buffer (Example for 10 µM final concentration in 1 mL):

    • Objective: Keep final DMSO concentration at 0.1%.

    • Pipette 999 µL of your aqueous assay buffer into a microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution directly into the buffer.

    • Immediately vortex the tube for 5-10 seconds to ensure rapid and complete mixing, preventing localized high concentrations that can cause precipitation.

    • Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a complex of this compound with HP-β-CD to improve aqueous solubility.[24][26]

  • Preparation of HP-β-CD Solution:

    • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until clear.

  • Complexation Method (Solvent Evaporation):

    • Dissolve a known amount of this compound in a suitable organic solvent like methanol (e.g., 10 mg in 2 mL).

    • Add this drug solution dropwise to the stirring 10% HP-β-CD solution.

    • Continue stirring the mixture for 24 hours at room temperature in a fume hood to allow the organic solvent to evaporate completely. This process facilitates the formation of the inclusion complex.

    • The resulting aqueous solution contains the solubilized drug-cyclodextrin complex. Filter through a 0.22 µm syringe filter to remove any non-complexed drug particles.

    • The concentration of the solubilized drug should be confirmed analytically using a validated method (e.g., HPLC-UV). This is a critical validation step as per ICH Q2(R1) guidelines.[31][32][33][34]

  • Assay Implementation:

    • Use the prepared complex solution directly in your assay.

    • Crucially , prepare your vehicle control using the 10% HP-β-CD solution that has undergone the same evaporation process but without the drug. This accounts for any potential effects of the excipient or the process itself on the assay.[12]

Visualization of Cyclodextrin Inclusion Complex

This diagram illustrates the mechanism by which cyclodextrins enhance solubility.

G cluster_cd Cyclodextrin (Host) cluster_complex Inclusion Complex (Soluble) title Mechanism of Cyclodextrin Solubilization cd_outer Hydrophilic Exterior (Soluble in Water) drug This compound (Guest - Poorly Soluble) cd_inner Hydrophobic Cavity complex_node Hydrophilic Exterior + Encapsulated Drug drug->complex_node +

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

By applying these structured, scientifically-grounded approaches, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable and meaningful experimental outcomes.

References
  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Source Not Provided]
  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • G. M. G., N. K. J., & A. K. M. (2002). Solubilization of carbamazepine for solution dosage forms. Indian Journal of Pharmaceutical Sciences, 64(3), 268-271. Available at: [Link]

  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. International Journal of Pharmaceutics, 665, 124727. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem Compound Summary for CID 2554. Retrieved from [Link].

  • Indian Journal of Pharmaceutical Sciences. (2002). Solubilization of carbamazepine for solution dosage forms. Retrieved from [Link]

  • ResearchGate. (2015). Solubility of carbamazepine in different organic solvents measured at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. AAPS PharmSciTech, 21(8), 315. Available at: [Link]

  • Lingerfelt, B. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(5), 723–732. Available at: [Link]

  • Galia, E., et al. (2013). Comparative in vitro dissolution study of carbamazepine immediate-release products using the USP paddles method and the flow-through cell system. Brazilian Journal of Pharmaceutical Sciences, 49(1), 119-129. Available at: [Link]

  • Kim, H. G., et al. (2012). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Drug Metabolism and Pharmacokinetics, 27(3), 325-330. Available at: [Link]

  • ResearchGate. (2014). Discriminatory dissolution method for quality control measurements of carbamazepine immediate release tablets based on in vitro – in vivo investigations. Retrieved from [Link]

  • ResearchGate. (2010). Solubility of Carbamazepine (Form III) in Different Solvents from (275 to 343) K. Retrieved from [Link]

  • Semantic Scholar. (2020). In vitro Testing to Investigate Effects of Excipients in Drug Formulation. Retrieved from [Link]

  • RJPT. (2019). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Retrieved from [Link]

  • Chen, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3597–3620. Available at: [Link]

  • ChemIntel360. (2024). The Impact of Excipients on Drug Efficacy. Retrieved from [Link]

  • ResearchGate. (2011). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Basavoju, S., Boström, D., & Velaga, S. P. (2008). Comparative In Vitro Study of Six Carbamazepine Products. Indian Journal of Pharmaceutical Sciences, 70(1), 121–126. Available at: [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • INCHEM. (n.d.). Carbamazepine (PIM 100). Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available at: [Link]

  • Caspersen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–884. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for N-Carbamoyl Carbamazepine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of ion suppression when analyzing N-Carbamoyl Carbamazepine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with sensitivity, reproducibility, and accuracy in their quantitative analyses. Here, we delve into the root causes of ion suppression and provide actionable troubleshooting strategies and frequently asked questions to help you optimize your LC-MS/MS methods.

Understanding the Challenge: Ion Suppression

Ion suppression is a matrix effect that frequently plagues quantitative LC-MS analysis. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4]

The mechanism of ion suppression in electrospray ionization (ESI), the most common ionization technique for this type of analysis, is complex. It is primarily attributed to competition for charge or access to the droplet surface between the analyte and matrix components within the ESI source.[1][4][5] Factors such as high concentrations of non-volatile salts, endogenous compounds like phospholipids from biological samples, and even mobile phase additives can all contribute to this phenomenon.[2][6]

Visualizing the Mechanism of Ion Suppression in ESI

IonSuppression cluster_0 ESI Droplet - Optimal Conditions cluster_1 ESI Droplet - With Ion Suppression A Analyte (NCC) Solvent B Charged Droplet A->B Nebulization C Analyte Ions [M+H]+ B->C Solvent Evaporation & Coulomb Fission F Reduced Analyte Ions [M+H]+ D Analyte (NCC) Matrix Components Solvent E Charged Droplet (Competition for Surface/Charge) D->E Nebulization E->F Inefficient Evaporation & Suppressed Ion Formation

Caption: Mechanism of ESI Ion Suppression.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the analysis of this compound and provides step-by-step solutions.

Question 1: Why is the sensitivity for this compound suddenly low and inconsistent?

Possible Cause: This is a classic symptom of ion suppression. Co-eluting matrix components are likely interfering with the ionization of your analyte. The variability can arise from differences in the matrix composition between samples.[3]

Solution Workflow:

  • Confirm Ion Suppression:

    • Post-Column Infusion Experiment: This is the definitive method to identify regions of ion suppression in your chromatogram. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte confirms suppression.

    • Matrix Effect Calculation: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in pure solvent. A ratio significantly less than 1 indicates suppression.[1]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][7]

    • Evaluate different extraction techniques:

      • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering compounds, particularly phospholipids.[2][8]

      • Liquid-Liquid Extraction (LLE): Can be more effective at removing salts and some lipids. Experiment with different organic solvents to optimize extraction efficiency for this compound while leaving interferences behind.[7]

      • Solid-Phase Extraction (SPE): Often provides the cleanest extracts.[1][8] Choose a sorbent that strongly retains this compound while allowing interfering components to be washed away. Method development will be required to optimize wash and elution steps.

  • Improve Chromatographic Separation: If sample preparation alone is insufficient, focus on separating this compound from the interfering peaks.[1][2]

    • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from the suppression zone identified in your post-column infusion experiment.

    • Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the elution profile of both the analyte and the interferences.

Workflow for Troubleshooting Low Sensitivity

TroubleshootingWorkflow Start Low/Inconsistent Sensitivity Confirm Confirm Ion Suppression (Post-Column Infusion) Start->Confirm OptimizeSP Optimize Sample Preparation Confirm->OptimizeSP Suppression Confirmed LLE Liquid-Liquid Extraction (LLE) OptimizeSP->LLE SPE Solid-Phase Extraction (SPE) OptimizeSP->SPE OptimizeChromo Optimize Chromatography LLE->OptimizeChromo SPE->OptimizeChromo Gradient Modify Gradient OptimizeChromo->Gradient Column Change Column Chemistry OptimizeChromo->Column End Improved Sensitivity & Reproducibility Gradient->End Column->End

Caption: Troubleshooting workflow for low sensitivity.

Question 2: My calibration curve for this compound is non-linear at higher concentrations. What could be the cause?

Possible Cause: While detector saturation is a possibility, ion suppression can also lead to non-linearity. At higher analyte concentrations, the competition for ionization becomes more pronounced, leading to a disproportionate decrease in signal.[2][4]

Solutions:

  • Dilute the Samples: The simplest approach is to dilute your samples to a concentration range where the response is linear.[4][9] This reduces the overall concentration of both the analyte and matrix components, lessening the competition in the ESI source.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting for ion suppression.[1] Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively normalized, leading to a more accurate and linear calibration curve.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same blank matrix as your samples can help compensate for the suppression effect.[1] This ensures that your calibrators and samples experience similar ionization conditions.

Frequently Asked Questions (FAQs)

Q: What are the best mobile phase additives to minimize ion suppression for this compound?

A: The choice of mobile phase additive is a balance between chromatographic performance and ionization efficiency.

  • Formic acid (0.1%) is a good starting point as it is volatile and generally provides good protonation for positive mode ESI without causing significant ion suppression.[10]

  • Ammonium formate or ammonium acetate (5-10 mM) can be used to buffer the mobile phase and sometimes improve peak shape.[11][12] They are volatile and MS-compatible.

  • Avoid Trifluoroacetic Acid (TFA): While TFA is excellent for chromatography, it is a strong ion-pairing agent and a known cause of significant ion suppression in ESI.[10][12] If its use is unavoidable for chromatographic reasons, keep the concentration as low as possible (e.g., 0.01-0.05%).

Mobile Phase AdditiveTypical ConcentrationImpact on Ion SuppressionChromatographic Performance
Formic Acid 0.1%LowGood
Ammonium Formate 5-10 mMLow to ModerateCan improve peak shape
Ammonium Acetate 5-10 mMLow to ModerateCan improve peak shape
Trifluoroacetic Acid (TFA) 0.1%HighExcellent
Q: Should I use ESI or APCI for the analysis of this compound to reduce ion suppression?

A: Electrospray ionization (ESI) is generally the preferred method for polar to moderately polar compounds like this compound. However, ESI is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][4][9]

  • When to consider APCI: If you have exhausted all options to mitigate ion suppression with ESI and your analyte is thermally stable, APCI could be a viable alternative. APCI involves a gas-phase ionization mechanism that is less affected by non-volatile matrix components.[4]

  • Switching Ionization Mode: Sometimes, switching from positive to negative ESI mode can help if the interfering compounds are less likely to ionize in negative mode.[2][9] However, this is dependent on the ability of this compound to form negative ions.

Q: How can I proactively design a robust method to avoid ion suppression issues with this compound from the start?

A: Proactive method development is key to avoiding time-consuming troubleshooting later on.

  • Thorough Sample Cleanup: Invest time in developing a rigorous sample preparation method. Solid-phase extraction (SPE) is often the best choice for complex matrices.[13][14]

  • Chromatographic Resolution: Aim for baseline separation of your analyte from the bulk of the matrix components. Inject a blank matrix extract early in method development to identify where endogenous compounds elute.

  • Use a Stable Isotope-Labeled Internal Standard: Incorporate a SIL-IS for this compound from the outset. This is the most effective way to compensate for unavoidable matrix effects.[1]

  • Method Validation: As per regulatory guidance (e.g., FDA), a thorough validation of matrix effects is essential for any quantitative bioanalytical method.[3][15]

By understanding the causes of ion suppression and systematically applying these troubleshooting and method development strategies, you can develop robust and reliable LC-MS methods for the accurate quantification of this compound.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
  • (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
  • (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • (2013, October). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta.
  • (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx.
  • (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • (n.d.). Ion suppression (mass spectrometry). Wikipedia.
  • (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
  • (n.d.). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC - NIH.
  • (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • (n.d.). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. PubMed.
  • (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC - NIH.
  • (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS. Separation Science.
  • (n.d.). Matrix effect profiles of sample extracts of urine, plasma and influent... ResearchGate.
  • (2025, August 6). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. ResearchGate.
  • (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (n.d.). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. csbsju.

Sources

Technical Support Center: Optimizing the Synthesis and Control of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Carbamoyl Carbamazepine. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Carbamazepine and need to understand, control, or even synthesize its process-related impurity, this compound (also known as Carbamazepine Impurity C). We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to improve your synthetic outcomes.

Introduction: Understanding this compound

Carbamazepine (CBZ), chemically 5H-dibenz[b,f]azepine-5-carboxamide, is a widely used anticonvulsant drug.[1] During its synthesis, several impurities can form, which must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] One of the key process-related impurities is This compound , designated as Carbamazepine Impurity C .[2][3]

This impurity is structurally similar to Carbamazepine, featuring an additional carbamoyl group attached to the existing carbamoyl nitrogen.[4][5] Its formation is a direct consequence of the reaction chemistry and, if not properly controlled, can lead to decreased yield of the target API and complications in purification. This guide provides the technical insights needed to either minimize its formation for a high-purity Carbamazepine synthesis or to intentionally produce it for use as an analytical reference standard.

Reaction Mechanisms: The Main Path and the Side Road

The most common and high-yielding modern syntheses of Carbamazepine involve the carbamoylation of iminostilbene (ISB).[6][7] The choice of carbamoylating agent and reaction conditions directly influences the impurity profile. The reaction using an alkali cyanate (like potassium or sodium cyanate) in an acid solvent is a prevalent method.[8]

The primary reaction involves the protonation of the cyanate to form the reactive intermediate, isocyanic acid (HOCN). Iminostilbene then attacks the isocyanic acid to form Carbamazepine.[8]

However, a side reaction can occur where a molecule of the desired product, Carbamazepine, reacts with another molecule of isocyanic acid. This secondary reaction leads to the formation of this compound (Impurity C).

G ISB Iminostilbene (ISB) CBZ Carbamazepine (CBZ) Target Product ISB->CBZ HOCN Isocyanic Acid (HOCN) (from KOCN + Acid) ImpC This compound (Impurity C) CBZ->ImpC + Excess HOCN Excess_HOCN Excess Isocyanic Acid

Caption: Reaction scheme for Carbamazepine synthesis and Impurity C formation.

Troubleshooting Guide

This section addresses common issues encountered during Carbamazepine synthesis, with a focus on controlling the formation of this compound.

Q1: My final product has a high level (>0.5%) of this compound. What are the most likely causes and how can I fix this?

A1: High levels of Impurity C are almost always due to suboptimal reaction conditions that favor the secondary reaction. The root causes are typically related to stoichiometry and reaction kinetics.

  • Cause 1: Excess Carbamoylating Agent: Using a significant molar excess of sodium or potassium cyanate creates a high concentration of isocyanic acid, which drives the secondary reaction with the newly formed Carbamazepine.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of cyanate to iminostilbene closer to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) may be needed to drive the reaction to completion, but this should be empirically optimized.

  • Cause 2: Poor Reagent Addition Control: Adding the cyanate salt too quickly, especially at the beginning of the reaction, can create localized areas of high reagent concentration ("hot spots").

    • Solution: Add the cyanate reagent portion-wise or as a solution dropwise over a prolonged period (e.g., 1-2 hours).[9] This maintains a low, steady concentration of the reactive isocyanic acid, favoring the primary reaction with the more abundant iminostilbene.

  • Cause 3: Inappropriate Reaction Temperature: High temperatures can increase the rate of all reactions, including the formation of Impurity C.

    • Solution: Maintain a moderate reaction temperature, typically around 60-70°C.[7][8] While higher temperatures might speed up the initial conversion, they can disproportionately accelerate the side reaction. Monitor the internal temperature carefully.

Q2: I am intentionally trying to synthesize this compound as a reference standard. How can I modify a standard Carbamazepine synthesis to maximize its yield?

A2: To synthesize Impurity C, you essentially want to promote the conditions you would normally avoid. The goal is to favor the secondary carbamoylation of Carbamazepine.

  • Step 1: Start with Carbamazepine: Instead of iminostilbene, use pure Carbamazepine as your starting material.

  • Step 2: Adjust Stoichiometry: React Carbamazepine with at least 1.5 to 2.0 molar equivalents of potassium cyanate in a solvent system like acetic acid.[8]

  • Step 3: Increase Temperature: A slightly higher reaction temperature (e.g., 80-90°C) may be beneficial, but should be monitored carefully for degradation.

  • Step 4: Monitor the Reaction: Use HPLC or TLC to track the conversion of Carbamazepine to this compound. The reaction will likely be slower than the primary CBZ synthesis.

  • Step 5: Isolate and Purify: The product will need to be isolated and purified, likely via recrystallization or column chromatography, to separate it from any unreacted Carbamazepine and other byproducts.

Q3: My reaction yield is low, and the crude product is a pale cream or yellow color, not white. What's the problem?

A3: A low yield accompanied by discoloration suggests either an incomplete reaction or the formation of degradation products.

  • Cause 1: Purity of Starting Material: The starting iminostilbene can contain colored impurities (like 9-methylacridine, Impurity B) that persist through the reaction.

    • Solution: Verify the purity of your iminostilbene by melting point and spectroscopy before starting. If necessary, recrystallize it.

  • Cause 2: Degradation: Prolonged reaction times at high temperatures can lead to the formation of colored degradation products.

    • Solution: Optimize the reaction time by monitoring for the disappearance of the iminostilbene starting material via TLC or HPLC. Once the starting material is consumed, proceed with workup and cooling to prevent degradation.

  • Cause 3: Ineffective Purification: The color may be due to residual solvent or minor impurities that are not efficiently removed.

    • Solution: Recrystallization is a critical step. Ethanol is a common solvent for this purpose.[10] If the color persists after one recrystallization, a second recrystallization or a charcoal treatment may be necessary. Washing the filtered solid with fresh, cold solvent is also crucial.

Frequently Asked Questions (FAQs)

  • What is the best analytical method for monitoring this reaction?

    • High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It can simultaneously quantify the starting material (iminostilbene), the product (Carbamazepine), and key impurities like this compound, providing a complete profile of the reaction progress.[11][12]

  • How does the choice of cyanate salt (sodium vs. potassium) affect the reaction?

    • Both sodium cyanate and potassium cyanate are effective.[9] The choice often comes down to cost, availability, and solubility in the chosen reaction medium. Their reactivity is very similar once the active isocyanic acid is formed in the acidic solvent.

  • Can this impurity be removed during workup?

    • Due to its structural similarity to Carbamazepine, this compound has similar solubility properties, making it difficult to remove with simple extraction or washing. The most effective method for its removal is careful recrystallization, where the lower concentration of the impurity will cause it to remain in the mother liquor while the pure Carbamazepine crystallizes out.[9]

Optimized Protocols & Data

Protocol 5.1: High-Yield Synthesis of Carbamazepine with Minimized Impurity C

This protocol is adapted from established high-yield batch processes.[7][9]

  • Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add iminostilbene (1.0 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid and water (e.g., a 19:1 v/v ratio). A typical solvent volume is 10 mL per gram of iminostilbene.

  • Heating: Stir the suspension and heat the mixture to 60°C. The iminostilbene may not fully dissolve at this stage.

  • Reagent Addition: Slowly add solid sodium cyanate (1.1 eq) in small portions over the course of 2 hours. Maintain the internal temperature at 60°C.

  • Reaction: After the addition is complete, continue stirring at 60°C for an additional 20-30 minutes. The product, Carbamazepine, will begin to precipitate out as the reaction proceeds.

  • Cooling & Crystallization: Cool the reaction mixture to 15-20°C and stir for an additional 2 hours to ensure complete crystallization.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with glacial acetic acid, followed by water, to remove residual salts and solvent.

  • Drying: Dry the product under vacuum to yield Carbamazepine as a white solid.

Data & Troubleshooting Summary
Problem Observed Potential Cause Recommended Action
High this compoundMolar excess of cyanate reagent.Reduce cyanate to 1.05-1.1 equivalents.
Reagent added too quickly.Add reagent portion-wise over 1-2 hours.[9]
Low overall yieldIncomplete reaction.Monitor by HPLC/TLC until starting material is gone.
Product loss in mother liquor.Ensure adequate cooling time; consider a second crop recovery.[9]
Discolored Product (Yellow/Cream)Impure starting materials.Recrystallize iminostilbene before use.
Degradation from overheating.Maintain strict temperature control (<70°C).
Ineffective purification.Perform a second recrystallization, possibly with charcoal.[10]
Visualization of Troubleshooting Workflow

G start Problem Identified: Low Yield or High Impurity C check_sm 1. Verify Purity of Starting Materials (ISB, KOCN) start->check_sm sm_ok Purity OK? check_sm->sm_ok analyze_rxn 2. Analyze Reaction Profile (In-Process Control via HPLC/TLC) rxn_ok Complete Conversion? analyze_rxn->rxn_ok check_params 3. Review Reaction Parameters params_ok Stoichiometry & Temp OK? check_params->params_ok check_purify 4. Evaluate Purification Step purify_ok Efficient Removal? check_purify->purify_ok sm_ok->analyze_rxn Yes purify_sm Action: Recrystallize Starting Material sm_ok->purify_sm No rxn_ok->check_params Yes extend_time Action: Extend Reaction Time or Check Reagent Activity rxn_ok->extend_time No params_ok->check_purify Yes adjust_params Action: Adjust Stoichiometry & Control Reagent Addition Rate params_ok->adjust_params No re_recrystal Action: Re-recrystallize Product, Optimize Solvent/Antisolvent purify_ok->re_recrystal No end_node Process Optimized purify_ok->end_node Yes

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Mohammad, A., et al. (2022). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Debnath, M., & Jeyaprakash, M. R. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298. Retrieved from [Link]

  • Glace, M., et al. (2024). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. Organic Process Research & Development. Retrieved from [Link]

  • Eckhardt, W., et al. (2006). Process for producing carbamazepine. U.S. Patent No. 7,015,322 B1.
  • Josh_Tutorials. (2020, April 27). CARBAMAZEPINE SYNTHESIS. YouTube. Retrieved from [Link]

  • Medicover Hospitals. (2024, July 18). Carbamazepine: Uses, Synthesis, and Pharmaceutical Insights. Retrieved from [Link]

  • Kraus, H., et al. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling. OSTI.GOV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]

  • Li, J., & Wang, Y. (2021). Clean and efficient preparation method of carbamazepine. Chinese Patent No. CN112961108A.
  • Kumar, A., et al. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Nasuhi Pur, F. (2014, December 7). Can someone advise me about the purification of carbamazepine?. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Carbamazepine Synthesis. Retrieved from [Link]

  • Aziz, H., et al. (2008). Factors Affecting the Formulation of Carbamazepine Extended Release Tablet. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Carbamoyl Carbamazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final this compound product is contaminated with unreacted iminostilbene. How can I effectively remove it?

A1: Understanding the Challenge and Strategic Removal

Iminostilbene is a common starting material in the synthesis of Carbamazepine and its derivatives, including this compound.[1] Due to its similar dibenzazepine core structure, separating it from the final product can be challenging. The key to successful purification lies in exploiting the differences in polarity and solubility between the two compounds. This compound, with its additional carbamoylurea group, is significantly more polar than iminostilbene.

Recommended Purification Protocols:

  • Selective Recrystallization: This is often the most effective and scalable method.

    • Rationale: The solubility of this compound and iminostilbene will differ in various solvent systems. A carefully chosen solvent will dissolve the desired product while leaving the less polar iminostilbene behind, or vice-versa, upon cooling or addition of an anti-solvent.

    • Step-by-Step Protocol:

      • Select an appropriate solvent system. Based on solubility data, consider polar solvents in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature. Methanol or ethanol are good starting points.[2][3]

      • Dissolve the crude product in a minimal amount of the chosen hot solvent to achieve saturation.

      • If iminostilbene is less soluble, it may be possible to perform a hot filtration to remove it.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the more polar this compound.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

      • Assess purity using HPLC or TLC.[4]

  • Flash Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography offers higher resolution.

    • Rationale: The polarity difference is exploited on a silica gel stationary phase. The less polar iminostilbene will elute much faster than the more polar this compound.

    • Step-by-Step Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Choose an appropriate mobile phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.[5]

      • Load the sample onto the column.

      • Begin elution and collect fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Q2: After purification, my this compound is an off-white or pale yellow solid, but I need a pure white compound. What is causing the color and how can I remove it?

A2: Addressing Chromophoric Impurities

The presence of color often indicates trace amounts of highly conjugated or oxidized impurities. In the context of dibenzazepine chemistry, these can arise from side reactions or degradation of starting materials or the product itself.

Potential Causes and Solutions:

  • Oxidation Products: The dibenzazepine ring system can be susceptible to oxidation, leading to the formation of colored byproducts.

  • Residual Reagents or Catalysts: Some reagents used in the synthesis may be colored or react to form colored species.

Decolorization Protocol:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

    • Rationale: Activated carbon has a high surface area and can adsorb large organic molecules, including many chromophores.

    • Step-by-Step Protocol:

      • During the recrystallization process (as described in A1), after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% w/w).

      • Stir the mixture at an elevated temperature for 10-15 minutes. Caution: Avoid boiling, as this can cause bumping.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.

      • Allow the clear, colorless filtrate to cool and crystallize as previously described.

      • Collect the white crystals by filtration.

Q3: I am struggling with low yield after my purification process. What are the common causes and how can I improve my recovery?

A3: Optimizing for Yield Without Compromising Purity

Low yield is a common issue in purification and can stem from several factors. A systematic approach is necessary to identify and address the root cause.

Troubleshooting Low Yield:

Potential Cause Explanation Recommended Action
Sub-optimal Recrystallization Solvent The chosen solvent may be too good, keeping a significant portion of the product dissolved even at low temperatures.- Experiment with different solvent systems or solvent/anti-solvent combinations. - Ensure you are using the minimum amount of hot solvent for dissolution. - After cooling to room temperature, chill the flask in an ice bath for an extended period to maximize crystal formation.
Premature Crystallization During Hot Filtration If using activated carbon or removing insoluble impurities, the product can crystallize on the filter paper.- Use a pre-heated funnel and filter flask. - Add a small amount of extra hot solvent just before filtration. - Work quickly.
Product Loss During Washing Washing the collected crystals with a solvent in which the product has some solubility will lead to loss of material.- Always use a cold washing solvent. - Use a minimal amount of solvent for washing, just enough to rinse away the impure mother liquor.
Incomplete Elution in Chromatography The mobile phase may not be polar enough to elute the highly polar this compound from the silica gel.- Increase the polarity of the mobile phase at the end of the elution. - A final flush with a highly polar solvent (e.g., methanol) can be used to recover any remaining product from the column.

Workflow for Purification Strategy Selection:

PurificationWorkflow start Crude this compound impurity_check Assess Impurity Profile (TLC/HPLC) start->impurity_check high_impurity High levels of structurally similar impurities? impurity_check->high_impurity Impurities detected color_check Is the product colored? high_impurity->color_check No (minor impurities) chromatography Column Chromatography high_impurity->chromatography Yes recrystallization Recrystallization color_check->recrystallization No carbon_treatment Add Activated Carbon Treatment Step color_check->carbon_treatment Yes purity_analysis Analyze Purity (HPLC, NMR) recrystallization->purity_analysis fail Purity not met recrystallization->fail Purity not met chromatography->purity_analysis chromatography->fail Purity not met carbon_treatment->recrystallization end Pure this compound purity_analysis->end Purity met

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified this compound?

A: this compound should be stored in a tightly sealed container at -20°C to minimize degradation.[2] It is described as an off-white to pale yellow solid.[2] Protecting it from light and moisture is also recommended to maintain its stability.

Q: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment and for detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point for related compounds.[6][7]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired compound and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Melting Point: A sharp melting point within the expected range (169-171°C) is a good indicator of purity.[2]

Q: Is this compound stable in common organic solvents?

A: this compound is slightly soluble in DMSO and methanol.[2] For analytical purposes, stock solutions in these solvents should be freshly prepared. For long-term storage, it is best kept as a solid at -20°C.[2] The stability in solution over time should be evaluated for specific applications, as related compounds like Carbamazepine can be susceptible to degradation, especially when exposed to light and non-neutral pH.[8][9]

References

  • Debnath, M., et al. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Journal of Young Pharmacists, 12(4), 294-298.
  • Löbmann, K., et al. (2013). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 5(2), 283-297.
  • The Japanese Pharmacopoeia, 17th Edition. (2016). Carbamazepine.
  • Josh_Tutorials. (2020, April 27). CARBAMAZEPINE SYNTHESIS [Video]. YouTube.
  • Eckhardt, I., et al. (2006). Process for producing carbamazepine. U.S.
  • Shinde, D. B., et al. (2005). A process for preparing carbamazepine from iminostilbene.
  • Subrahmanyam, C.V.S., & Sarasija, S. (n.d.). Solubility behaviour of carbamazepine in binary solvents: Extended Hildebrand solubility approach to obtain solubility and other parameters. Manipal Research Portal.
  • Prathyun, P., & Baidya, M. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.
  • Zhang, S., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. Molecules, 22(12), 2119.
  • Prathyun, P., & Baidya, M. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.
  • Foley, D., et al. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. OSTI.GOV.
  • Singh, L., et al. (2003). Process for the preparation of 10-methoxycarbamazepine. U.S.
  • Jufri, M., et al. (2019). Characterization of Recrystallized Carbamazepine Using Acetone as Solvent. SSRN.
  • Pharmaffiliates. (n.d.). Carbamazepine-impurities. Retrieved from [Link]

  • Torres, H., & González-de la Parra, M. (2018). Carbamazepine (antiepileptic) synthesis III.
  • ResearchGate. (2014). Can someone advise me about the purification of carbamazepine?. Retrieved from [Link]

  • Shandong Hi Qual Pharmatech Co ltd. (2020). Method for separating carbamazepine and related substances by liquid chromatography.
  • Goud, N. R., et al. (2012). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 13(1), 189-197.
  • Pharmacy 180. (n.d.). Iminostilbenes - Carbamazepine | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants.
  • Zhang, S., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. MDPI.
  • Ying, H. R., et al. (2021). Preparation of Carbamazepine-Nicotinamide Cocrystal.
  • Al-khamis, K. I., et al. (2002). Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection.
  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738.
  • Allen, L. V., & Erickson, M. A. (1998). Stability of carbamazepine suspension after repackaging into four types of single-dose containers. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(23), 2546–2549.
  • Chadha, R., et al. (2014). Generation of 1:1 Carbamazepine:Nicotinamide cocrystals by spray drying. European Journal of Pharmaceutical Sciences, 62, 1-9.
  • Sahu, P. K., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Applied Pharmaceutical Science, 5(10), 126-137.
  • Li, Y., et al. (2023). Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. Pharmaceuticals, 16(11), 1546.
  • ResearchGate. (n.d.). Carbamazepine stored at different conditions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell-Based Assay Variability with N-Carbamoyl Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in cell-based assays involving N-Carbamoyl Carbamazepine. As a Senior Application Scientist, my goal is to provide not just procedural solutions, but also the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experiments. This guide is built on the principles of expertise, trustworthiness, and authoritative scientific grounding.

Section 1: Foundational Knowledge - Understanding the Molecule and its Parent Compound

Before delving into troubleshooting, it is crucial to understand the chemical and biological context of this compound.

1.1 What is this compound?

This compound is an impurity and a derivative of Carbamazepine (CBZ), a widely used anticonvulsant drug.[1][2][3] It is important to recognize that in many experimental settings, the observed effects may be a composite of the parent drug, Carbamazepine, and its various metabolites or derivatives.

1.2 Key Physicochemical Properties of Carbamazepine and Potential Implications for this compound

Understanding the properties of the parent compound, Carbamazepine, provides critical insights into the potential behavior of this compound in your assays.

PropertyCarbamazepine (CBZ)Potential Implication for this compound & Assays
Solubility Practically insoluble in water.[4] Soluble in alcohol, acetone, and propylene glycol.[4]This compound is also reported to be very slightly soluble (0.15 g/L at 25°C).[1] Poor aqueous solubility is a major source of assay variability, leading to precipitation, inaccurate concentrations, and inconsistent cell exposure.
Metabolism Extensively metabolized in the liver, primarily by Cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2B6) to form metabolites like Carbamazepine-10,11-epoxide (CBZ-E).[5][6][7]The cell line used in your assay may have metabolic capabilities, potentially converting Carbamazepine to various metabolites, including potentially this compound or other active compounds, confounding the results.[5][8]
Stability Can undergo autoinduction of its own metabolism, leading to changes in its concentration over time.[7][9] Can also form cocrystals which can affect its stability and dissolution.[10][11]The stability of this compound in cell culture media over the duration of your experiment should be considered. Degradation or transformation could lead to a decrease in the effective concentration.
Cellular Effects Can be cytotoxic at higher concentrations and affect cell viability and proliferation.[12][13][14][15]The observed variability might be due to cytotoxic or cytostatic effects of this compound or its parent compound, especially at higher concentrations.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during cell-based assays with this compound.

High Well-to-Well Variability in Assay Signal

Question: I'm observing significant variability in my assay signal (e.g., luminescence, fluorescence, absorbance) between replicate wells treated with this compound. What are the likely causes and how can I fix this?

Answer: High well-to-well variability is a classic sign of inconsistent compound delivery or cellular response. Here’s a systematic approach to troubleshooting:

Workflow for Troubleshooting High Well-to-Well Variability

cluster_troubleshooting Troubleshooting High Well-to-Well Variability A High Variability Observed B Check Compound Solubility & Precipitation A->B Is the compound fully dissolved? B->B C Review Pipetting Technique & Cell Seeding B->C Yes C->C D Assess Cell Health & Confluency C->D Is pipetting accurate and are cells evenly seeded? D->D E Optimize Plate Reader Settings D->E Are cells healthy and at optimal density? E->E F Consistent Results E->F Are reader settings optimal?

Caption: A systematic workflow for diagnosing and resolving high well-to-well variability in cell-based assays.

Detailed Troubleshooting Steps:

  • Compound Solubility and Precipitation:

    • The Problem: Due to its low aqueous solubility, this compound can precipitate out of solution in your cell culture media, leading to non-uniform exposure of cells to the compound.

    • The Solution:

      • Visual Inspection: Before adding to your cells, carefully inspect your final working solution under a microscope for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced toxicity or effects on solubility.

      • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When making working dilutions, add the stock solution to the media with vigorous vortexing or mixing to ensure rapid and complete dissolution.

  • Pipetting and Cell Seeding:

    • The Problem: Inaccurate pipetting of the compound or uneven cell seeding can lead to significant differences in the starting conditions of each well.

    • The Solution:

      • Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[16]

      • Cell Seeding: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the well bottom. Avoid swirling, which can cause cells to accumulate in the center.[17]

  • Cell Health and Confluency:

    • The Problem: Unhealthy cells or inconsistent cell confluency between wells will lead to variable responses to the compound.

    • The Solution:

      • Cell Viability: Regularly check the viability of your cell stock using methods like Trypan Blue exclusion.

      • Consistent Confluency: Seed cells at a density that will ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment.

  • Plate Reader Settings:

    • The Problem: Suboptimal plate reader settings can amplify small variations in signal.

    • The Solution:

      • Gain Setting: Optimize the gain setting to ensure your signal is within the linear range of the detector and not saturated.[18]

      • Well Scanning: If available on your reader, use a well-scanning feature (orbital or spiral) to read the signal from multiple points within the well and average the result. This can correct for uneven cell distribution.[18]

Inconsistent Dose-Response Curve

Question: My dose-response curve for this compound is not sigmoidal and shows a lot of scatter. What could be wrong?

Answer: A scattered and non-sigmoidal dose-response curve often points to issues with compound concentration, stability, or cellular metabolism.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Strategy
Inaccurate Compound Concentrations Errors in serial dilutions or compound precipitation at higher concentrations can lead to inaccurate final concentrations in the assay wells.Prepare fresh serial dilutions for each experiment. Visually inspect higher concentration wells for precipitation. Consider using a different solvent or a lower starting concentration if solubility is an issue.
Compound Instability This compound may degrade in the cell culture media over the course of the experiment, leading to a decrease in the effective concentration over time.Perform a time-course experiment to assess the stability of the compound in your assay media. If instability is observed, consider shorter incubation times or replenishing the compound during the experiment.
Cellular Metabolism Your cell line may be metabolizing this compound into more or less active compounds, leading to a complex dose-response relationship.[8]If your cell line is known to have high metabolic activity (e.g., primary hepatocytes, HepG2 cells), consider using a cell line with lower metabolic capacity or using inhibitors of relevant cytochrome P450 enzymes to investigate the role of metabolism.
Cytotoxicity At higher concentrations, this compound or its parent compound, Carbamazepine, may be causing cell death, which can confound the assay readout.[12][13][14][15]Perform a parallel cytotoxicity assay (e.g., LDH release, or a viability assay like MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of the compound. Ensure your assay concentrations are below the cytotoxic threshold.
Batch-to-Batch Variability of this compound

Question: I'm seeing different results with different batches of this compound. How can I ensure consistency?

Answer: Batch-to-batch variability of chemical compounds is a known issue and can arise from differences in purity, polymorphic form, or the presence of impurities.

Strategies for Managing Batch-to-Batch Variability:

  • Certificate of Analysis (CoA): Always request and review the CoA for each new batch of this compound. Pay close attention to the purity and the methods used for its determination.

  • Internal Quality Control (QC):

    • Solubility Check: Perform a simple solubility test with each new batch to ensure it behaves similarly to previous batches.

    • Bioassay Qualification: Before using a new batch in a large-scale experiment, qualify it in a small-scale version of your assay to confirm that it produces a similar dose-response curve and maximum effect as previous batches.

  • Proper Storage: Store this compound according to the manufacturer's recommendations to prevent degradation.

Section 3: Experimental Protocols

To ensure reproducibility, it is essential to follow standardized protocols.

Protocol for Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh out the required amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

    • Crucially: Add the stock solution to the medium while vortexing to ensure rapid and uniform mixing and to minimize precipitation.

    • Prepare fresh working solutions for each experiment.

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound as described above.

    • Remove the old media from the cells and replace it with media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control.

    • Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine parameters like IC50.

Section 4: Visualizing Experimental Logic

Diagrams can clarify complex experimental workflows and relationships.

Troubleshooting Logic for Assay Variability

cluster_troubleshooting_logic Systematic Troubleshooting of Assay Variability Start Assay Variability Detected Compound Compound Issues Solubility Stability Purity Start->Compound Assay Assay Procedure Pipetting Cell Seeding Incubation Time Start->Assay Cells Cellular Factors Cell Health Confluency Metabolism Start->Cells Detection Detection Plate Reader Settings Reagent Quality Start->Detection Resolved Variability Resolved Compound->Resolved Verified Assay->Resolved Optimized Cells->Resolved Standardized Detection->Resolved Calibrated

Caption: A logic diagram illustrating the key areas to investigate when troubleshooting cell-based assay variability.

By systematically addressing each of these potential sources of error, you can significantly improve the reproducibility and reliability of your cell-based assays with this compound.

References

  • Possible metabolism pathways of carbamazepine in carrot cell cultures. (n.d.). ResearchGate. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • The use of transgenic cell lines for evaluating toxic metabolites of carbamazepine. (1996). PubMed. Retrieved from [Link]

  • Cytotoxic effects of different concentrations of carbamazepine (CBZ) on... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Carbamazepine Against Glutamate-induced Cytotoxicity in the C6 Cell Line. (n.d.). IISTE.org. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Antiepileptic drug exposure can reduce stem cell viability and... (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • Carbamazepine Level: Reference Range, Interpretation, Collection and Panels. (2025, November 5). Medscape. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Variability of Carbamazepine and Valproate Concentrations in Elderly Nursing Home Residents. (n.d.). PMC - NIH. Retrieved from [Link]

  • The assessment of genotoxicity of carbamazepine using cytokinesis-block (CB) micronucleus assay in cultured human blood lymphocytes. (n.d.). PubMed. Retrieved from [Link]

  • Carbamazepine. (2021, November 9). Testing.com. Retrieved from [Link]

  • Carbamazepine induces a bioenergetics disruption to microvascular endothelial cells from the blood-brain barrier. (2020, October 15). PubMed. Retrieved from [Link]

  • 007419: Carbamazepine, Serum or Plasma. (n.d.). Labcorp. Retrieved from [Link]

  • Carbamazepine | C15H12N2O | CID 2554. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Variability in commercial carbamazepine samples--impact on drug release. (2011, May 30). PubMed. Retrieved from [Link]

  • Carbamazepine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Chemical Properties of Carbamazepine (CAS 298-46-4). (n.d.). Cheméo. Retrieved from [Link]

  • Metabolism of Carbamazepine. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. (n.d.). PubMed Central. Retrieved from [Link]

  • Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (n.d.). SpringerLink. Retrieved from [Link]

  • Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. (2025, April 28). PMC - NIH. Retrieved from [Link]

  • Evaluation of a new Seralyzer assay for carbamazepine. (n.d.). PubMed. Retrieved from [Link]

  • Physico-mechanical and stability evaluation of carbamazepine cocrystal with nicotinamide. (n.d.). PubMed. Retrieved from [Link]

  • Sensitive and selective detection of carbamazepine in serum samples by bionic double-antibody sandwich method based on cucurbit[19]uril and molecular imprinted polymers. (2022, January 29). PubMed. Retrieved from [Link]

  • Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. (2017, December 1). MDPI. Retrieved from [Link]

  • Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021, March 15). PubMed Central. Retrieved from [Link]

  • Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. (n.d.). MDPI. Retrieved from [Link]

Sources

Navigating N-Carbamoyl Carbamazepine Metabolism: A Technical Guide to Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing incubation times in N-Carbamoyl Carbamazepine (CBZ) metabolism studies. This document moves beyond rote protocols to explain the underlying scientific principles, ensuring your experimental design is both robust and insightful.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Carbamazepine and which enzymes are involved?

Carbamazepine is extensively metabolized in the liver, with less than 5% excreted unchanged.[1][2] The major metabolic pathway is the conversion to Carbamazepine-10,11-epoxide (CBZ-E), an active metabolite.[1][2][3][4] This reaction is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), with contributions from CYP2C8 and potentially CYP3A5.[1][2][3][5] Minor pathways include ring-hydroxylation to 2-hydroxy-CBZ and 3-hydroxy-CBZ, reactions also mediated by CYP enzymes, including CYP3A4 and CYP2B6.[1][2] CBZ is also known to induce its own metabolism, a process involving the upregulation of enzymes like CYP3A4 and CYP2B6.[1][2][5]

Q2: I'm observing low metabolite formation in my human liver microsome (HLM) assay. How can I optimize the incubation time?

Low metabolite yield is a common challenge. The incubation time is a critical parameter to optimize. Short incubation periods may not allow for sufficient metabolite formation, while excessively long incubations can lead to enzyme instability or further metabolism of the initial products.[6]

A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental conditions.[7] For initial experiments with human liver microsomes, a typical incubation time ranges from 30 to 60 minutes.[6][8] However, for slowly metabolized compounds, longer incubation times may be necessary.[9] It's important to ensure that the rate of metabolite formation is linear with respect to both protein concentration and incubation time in your chosen window.[8]

Q3: Besides incubation time, what other factors can influence the rate of Carbamazepine metabolism in vitro?

Several factors can impact metabolic rates:

  • Microsome Quality: The metabolic activity of liver microsomes can vary between batches and donors. It is crucial to use microsomes with certified activity for the relevant CYP enzymes, particularly CYP3A4.[6] Repeated freeze-thaw cycles of microsome stocks should be avoided as they can significantly decrease enzyme activity.[6][10]

  • Cofactor Concentration: The NADPH regenerating system is essential for CYP enzyme activity. Ensure it is freshly prepared and used at the optimal concentration, as its activity can decline with improper storage.[6]

  • Substrate Concentration: High concentrations of Carbamazepine can lead to substrate inhibition.[6] It is advisable to perform concentration-response experiments to identify the optimal substrate concentration that results in a linear rate of metabolism.

  • Solvent Effects: Carbamazepine has low aqueous solubility and is often dissolved in organic solvents like DMSO.[6] The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to prevent solvent-induced inhibition of enzyme activity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Metabolite Detected Incubation time is too short.Perform a time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) to determine the optimal incubation time where metabolite formation is linear.
Enzyme activity is low.Verify the quality and activity of the liver microsomes.[6] Use a new batch if necessary and avoid repeated freeze-thaw cycles.[6][10] Ensure the NADPH regenerating system is fresh and at the correct concentration.[6]
Substrate concentration is too high (substrate inhibition).Test a range of Carbamazepine concentrations to determine the optimal concentration for linear metabolite formation.[6]
Analytical method lacks sensitivity.Optimize your LC-MS/MS method to ensure it can detect and quantify the expected metabolites at low concentrations.[11][12][13]
Non-Linear Metabolite Formation Incubation time is too long, leading to enzyme instability or product inhibition.Shorten the incubation time and focus on the initial linear phase of the reaction.
Substrate depletion.Ensure the substrate concentration is not limiting during the incubation period.
High Variability Between Replicates Inconsistent pipetting or mixing.Use calibrated pipettes and ensure thorough mixing of all reaction components.[14] Prepare a master mix for reagents where possible.[14]
Temperature fluctuations during incubation.Ensure a stable and accurate incubation temperature of 37°C.[6]
Microsome aggregation.Gently mix the microsome suspension before aliquoting.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

Objective: To determine the linear range of metabolite formation over time.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (with known CYP3A4 activity)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile or Methanol (for reaction termination)

  • 96-well plates

  • Incubator with shaking capabilities set to 37°C

Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice.[6] Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired starting concentration. Ensure the final solvent concentration in the incubation is low (<0.5%).[7]

  • Reaction Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes, and this compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[6]

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.[6]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 10, 15, 30, 45, 60 minutes), terminate the reaction in triplicate wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as a baseline and is terminated immediately after adding the NADPH system.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the formation of the target metabolite using a validated LC-MS/MS method.[11][12][13]

  • Data Analysis: Plot the concentration of the metabolite formed against time. The optimal incubation time is within the linear portion of this curve.

Visualizing the Workflow

Carbamazepine Metabolism and Experimental Workflow

cluster_metabolism Carbamazepine Metabolism Pathway cluster_workflow Experimental Workflow for Incubation Time Optimization CBZ Carbamazepine CYP3A4 CYP3A4, CYP2C8 CBZ->CYP3A4 Major Pathway CYP_minor CYP3A4, CYP2B6 CBZ->CYP_minor Minor Pathways CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CYP3A4->CBZE Minor Minor Metabolites (e.g., 2/3-hydroxy-CBZ) CYP_minor->Minor Prep 1. Prepare Reagents (Microsomes, CBZ, Buffer) Incubate 2. Pre-incubate at 37°C Prep->Incubate Initiate 3. Initiate with NADPH Incubate->Initiate Time 4. Incubate for Defined Time Points Initiate->Time Terminate 5. Terminate Reaction (Cold Solvent) Time->Terminate Analyze 6. Analyze by LC-MS/MS Terminate->Analyze

Caption: Key metabolic pathways of Carbamazepine and the experimental workflow for optimizing incubation time.

Key Considerations for Robust Data

  • Linearity is Paramount: The cornerstone of an accurate in vitro metabolism study is ensuring the reaction is in the linear range with respect to time and protein concentration. This validates that the observed metabolic rate is a true reflection of the enzyme's kinetic performance under the specified conditions.

  • Appropriate Controls: Always include negative controls (without NADPH or without microsomes) to account for any non-enzymatic degradation of the parent compound or metabolite.

  • Analytical Validation: A sensitive and specific analytical method, typically LC-MS/MS, is crucial for the accurate quantification of both the parent drug and its metabolites.[11][12][13] Method validation should include assessments of linearity, accuracy, precision, and the lower limit of quantification.

By systematically addressing these factors, researchers can confidently optimize their incubation times for this compound metabolism studies, leading to more reliable and reproducible data for informed decision-making in drug development.

References

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem. Retrieved from [Link]

  • Gervasi, P. G., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Pharmacology, 12, 706933. [Link]

  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]

  • Kim, H. S., et al. (1998). Carbamazepine induces multiple cytochrome P450 subfamilies in rats. Life Sciences, 63(23), 2031-2039. [Link]

  • Al-Eitan, L. N., et al. (2019). Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy. Personalized Medicine, 16(5), 415-430. [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: carbamazepine pathway. Pharmacogenetics and Genomics, 22(10), 778-781. [Link]

  • PharmGKB. (n.d.). Carbamazepine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. ResearchGate. [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • Pearce, R. E., et al. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819-1826. [Link]

  • Small Molecule Pathway Database. (n.d.). Carbamazepine Metabolism Pathway. Retrieved from [Link]

  • Bu, H. Z., et al. (2007). Identification of Primary and Sequential Bioactivation Pathways of Carbamazepine in Human Liver Microsomes Using Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(20), 3327-3338. [Link]

  • Ji, H. Y., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Chromatography B, 805(2), 295-301. [Link]

  • Li, Y., et al. (2022). LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]

  • Pereira, C. V., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100650. [Link]

  • Ethell, B. T., et al. (2001). Carbamazepine: A 'blind' assessment of CYP-associated metabolism and interactions in human liver-derived in vitro systems. Xenobiotica, 31(8), 489-503. [Link]

  • Ji, H. Y., et al. (2004). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. ResearchGate. [Link]

  • BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices [Video]. YouTube. [Link]

  • BioIVT. (2024, February 19). Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: Unraveling the Activity of N-Carbamoyl Carbamazepine Versus its Parent Compound, Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, has a well-established pharmacological profile.[1] As with any pharmaceutical compound, a thorough understanding of its impurities is critical for ensuring safety and efficacy. One such impurity, N-Carbamoyl Carbamazepine, is documented in pharmacopoeial standards.[2][3] This guide provides a comprehensive overview of Carbamazepine's activity and delves into what is known—and unknown—about its N-Carbamoyl derivative. While direct comparative experimental data on the activity of this compound is notably absent in publicly accessible scientific literature, this guide aims to bridge that gap by proposing robust experimental workflows for its characterization.

Carbamazepine: A Detailed Pharmacological Profile

Carbamazepine, a dibenzo[b,f]azepine-5-carboxamide, has been a frontline antiepileptic drug for decades.[1] Its therapeutic success is primarily attributed to its action on voltage-gated sodium channels.

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action of Carbamazepine is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and voltage-dependent inhibition of these channels, meaning it preferentially binds to channels that are in a rapidly firing state, a characteristic of epileptic seizures.[4] By stabilizing the inactivated state of the sodium channels, Carbamazepine reduces the repetitive and sustained firing of action potentials, thereby diminishing the propagation of seizure activity.[5]

Pharmacokinetics and Metabolism

Carbamazepine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide.[6] This epoxide is also pharmacologically active and contributes to the overall anticonvulsant effect.[7] The metabolism of Carbamazepine is subject to autoinduction, leading to an increased clearance rate upon chronic administration.[6]

This compound: The Uncharacterized Impurity

This compound, chemically known as N-carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide, is recognized as a process impurity in the synthesis of Carbamazepine.[8][9] Its presence is monitored in the quality control of the final drug product as per pharmacopoeial standards.

A Critical Knowledge Gap

Despite its formal recognition as an impurity, there is a significant lack of publicly available data on the pharmacological and toxicological profile of this compound. Searches of extensive scientific databases have not yielded studies that directly compare its anticonvulsant activity, sodium channel blocking effects, or neurotoxicity to that of Carbamazepine. This represents a critical knowledge gap in the complete understanding of Carbamazepine's safety and efficacy profile.

Bridging the Data Gap: Proposed Experimental Workflows for a Comparative Analysis

To address the absence of comparative data, this section outlines detailed experimental protocols that would enable a rigorous comparison of this compound and Carbamazepine. These protocols are designed to be self-validating and are grounded in established methodologies for anticonvulsant drug screening.

Experimental Protocol 1: In Vitro Sodium Channel Binding Assay

This assay will determine the affinity of this compound for voltage-gated sodium channels and compare it to that of Carbamazepine.

Objective: To quantify and compare the binding affinity (Kd) of Carbamazepine and this compound to neuronal sodium channels.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.

  • Radioligand Binding:

    • Incubate the synaptosomal membranes with a radiolabeled sodium channel blocker (e.g., [³H]batrachotoxinin-A 20-α-benzoate) in the absence or presence of increasing concentrations of either Carbamazepine or this compound.

    • Incubations should be carried out at 37°C for a predetermined time to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Perform saturation and competition binding analysis to calculate the Kd and Bmax for the radioligand and the Ki for Carbamazepine and this compound.

Causality Behind Experimental Choices: The use of a radiolabeled ligand that binds to a well-characterized site on the sodium channel allows for a quantitative measure of the test compounds' ability to displace it, providing a direct comparison of their binding affinities.

Experimental Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely accepted preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To assess and compare the in vivo anticonvulsant efficacy of Carbamazepine and this compound.

Methodology:

  • Animal Model: Use adult male mice or rats.

  • Drug Administration:

    • Administer graded doses of Carbamazepine, this compound, or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • Allow for a sufficient pretreatment time based on the expected peak plasma concentration of the compounds.

  • Induction of Seizures:

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of this phase is considered a positive anticonvulsant effect.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension at each dose.

    • Determine the median effective dose (ED50) for both compounds using probit analysis.

Causality Behind Experimental Choices: The MES model is highly predictive of clinical efficacy against generalized tonic-clonic seizures, the primary indication for Carbamazepine. Determining the ED50 allows for a quantitative comparison of the in vivo potency of the two compounds.

Experimental Protocol 3: In Vitro Neurotoxicity Assay

This assay will provide a comparative measure of the potential neurotoxic effects of the two compounds.

Objective: To evaluate and compare the cytotoxicity of Carbamazepine and this compound in a neuronal cell line.

Methodology:

  • Cell Culture: Use a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Compound Treatment:

    • Expose the cells to a range of concentrations of Carbamazepine and this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the concentration of each compound that causes a 50% reduction in cell viability (IC50).

Causality Behind Experimental Choices: An in vitro cytotoxicity assay provides a controlled environment to assess the direct toxic effects of the compounds on neuronal cells, allowing for a direct comparison of their potential for inducing cell death.[10]

Quantitative Data Summary

As no direct comparative experimental data is available, the following table is presented as a template for how such data, once generated through the proposed protocols, could be structured for easy comparison.

ParameterCarbamazepineThis compound
In Vitro Activity
Sodium Channel Binding Affinity (Ki)[Insert Experimental Value][Insert Experimental Value]
In Vivo Activity
Anticonvulsant Potency (ED50 in MES test)[Insert Experimental Value][Insert Experimental Value]
In Vitro Toxicity
Neurotoxicity (IC50 in neuronal cells)[Insert Experimental Value][Insert Experimental Value]

Visualizing the Pathways and Workflows

Carbamazepine Metabolism

Carbamazepine_Metabolism CBZ Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->Epoxide CYP3A4 Diol Carbamazepine-10,11-diol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase Excretion Excretion Diol->Excretion

Caption: Metabolic pathway of Carbamazepine.

Proposed Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Na_Channel Sodium Channel Binding Assay Data_Analysis Comparative Data Analysis (Affinity, Potency, Toxicity) Na_Channel->Data_Analysis Neurotoxicity Neurotoxicity Assay Neurotoxicity->Data_Analysis MES Maximal Electroshock (MES) Seizure Model MES->Data_Analysis Start Carbamazepine & This compound Start->Na_Channel Start->Neurotoxicity Start->MES Conclusion Conclusion on Relative Activity Data_Analysis->Conclusion

Caption: Proposed workflow for comparing the activity of Carbamazepine and this compound.

Conclusion

Carbamazepine remains a vital therapeutic agent for epilepsy and neuropathic pain, with its mechanism of action centered on the blockade of voltage-gated sodium channels. While its pharmacological profile is well-documented, the biological activity of its known impurity, this compound, remains uncharacterized in the public domain. This guide has provided a comprehensive overview of Carbamazepine and has outlined a clear and robust set of experimental protocols to enable a direct and meaningful comparison of the activity of these two compounds. The execution of such studies is imperative to fully understand the potential contribution of this impurity to the overall therapeutic and toxicological profile of Carbamazepine, thereby ensuring the highest standards of drug safety and efficacy for patients.

References

  • Kuo, C. C. (1997). Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications. Molecular Pharmacology, 51(6), 1077–1083.
  • Gefaell, M., et al. (1996). Carbamazepine-induced Neurotoxicity and Its Prevention by NMDA in Cultured Cerebellar Granule Cells.
  • Silva, C., et al. (2000). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. European Journal of Pharmacology, 405(1-3), 249-257.
  • National Center for Biotechnology Information. (n.d.). Carbamazepine Toxicity. In StatPearls. Retrieved from [Link]

  • Google Patents. (2004). Carbamazepine formulations.
  • Catterall, W. A., et al. (2007). Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. The Journal of Physiology, 584(Pt 2), 325-341.
  • Emedicine. (2025). Carbamazepine Toxicity Clinical Presentation. Retrieved from [Link]

  • ResearchGate. (2025). The degradation pathways of carbamazepine in advanced oxidation process: A mini review coupled with DFT calculation. Retrieved from [Link]

  • PubMed. (2022). Neurologic toxicity of carbamazepine in treatment of trigeminal neuralgia. American Journal of Emergency Medicine, 55, 231.e3–231.e5.
  • Ko, S. H., et al. (2011). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. Molecular Pharmacology, 79(2), 249-256.
  • ResearchGate. (2025). Degradation Kinetics and Metabolites of Carbamazepine in Soil. Retrieved from [Link]

  • Bialer, M., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 9(1), 121-133.
  • Trognon, J., et al. (2024). A critical review on the pathways of carbamazepine transformation products in oxidative wastewater treatment processes. Science of The Total Environment, 912, 169040.
  • Iqbal, T., et al. (2022). Design, synthesis and biological activities of 5H-dibenzo[b,f]azepine-5-carboxamide derivatives; Targeted hippocampal trypsin inhibition as a novel approach to treat epileptogenesis. Tropical Journal of Pharmaceutical Research, 21(2), 303-312.
  • ResearchGate. (2025). The Carbamazepine degradation by-products. Retrieved from [Link]

  • Semantic Scholar. (2017). Degradation of the long-resistant pharmaceutical compounds carbamazepine and diatrizoate using mixed microbial culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem Compound Summary for CID 2554. Retrieved from [Link]

  • ResearchGate. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. Retrieved from [Link]

  • Google Patents. (2009). Carbamazepine formulations.
  • Soares-da-Silva, P., et al. (2001). Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices. European Journal of Pharmacology, 417(1-2), 87-95.
  • Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography.
  • Mandrioli, R., et al. (2011). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Current Medicinal Chemistry, 18(27), 4167-4195.
  • Pharmace Research Laboratory. (n.d.). Carbamazepine EP Impurity C. Retrieved from [Link]

  • Ikinci, G., et al. (1999). Formulation and in vitro/in vivo investigation of carbamazepine controlled-release matrix tablets. Pharmazie, 54(2), 139-141.
  • U.S. Food and Drug Administration. (n.d.). Tegretol (carbamazepine) Chewable Tablets of 100 mg. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of N-Carbamoyl Carbamazepine Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring drug safety and efficacy. N-Carbamoyl Carbamazepine, a known impurity and potential degradation product of the widely used anticonvulsant Carbamazepine, requires meticulous analytical oversight.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, framed within the rigorous context of international regulatory standards.

The selection of an appropriate analytical method is a critical decision in the drug development lifecycle. It hinges on a thorough understanding of the analyte's physicochemical properties and the intended application of the method, be it for stability studies, quality control of bulk drug substances, or formulation analysis. This guide will navigate the nuances of various analytical techniques, offering a comparative analysis of their performance characteristics and providing the rationale behind experimental choices to empower you in your own method development and validation endeavors.

The Analytical Imperative: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a crucial framework for the validation of analytical procedures. The ICH Q2(R2) guideline, in particular, outlines the validation parameters necessary to demonstrate that an analytical method is fit for its intended purpose.[2][3][4][5] These parameters, including specificity, linearity, accuracy, precision, and robustness, form the bedrock of a self-validating analytical system and are the metrics by which we will compare the following methods.

Comparative Analysis of Analytical Techniques

The quantification of this compound, often in the presence of the parent drug, Carbamazepine, and other related impurities, necessitates analytical techniques with high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis and serves as a primary method for this purpose. More advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer significant advantages in terms of speed, sensitivity, and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography (UPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.Similar to HPLC but utilizes smaller particle size columns, enabling higher resolution and faster analysis times under higher pressures.[6]Chromatographic separation followed by mass analysis, providing high selectivity and sensitivity based on mass-to-charge ratio.[7][8][9][10]
Specificity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra. Peak purity analysis is often required.Excellent, with superior resolution to HPLC, minimizing the risk of co-elution.Exceptional, as it relies on specific mass transitions of the analyte, offering unambiguous identification even in complex matrices.[7][8]
Sensitivity (LOD/LOQ) Moderate, typically in the µg/mL to high ng/mL range.[11][12]Higher than HPLC, often in the low ng/mL range.Highest, capable of reaching pg/mL levels, making it ideal for trace-level impurity analysis.[9][10]
Linearity & Range Typically exhibits good linearity over a concentration range suitable for quality control.[11][12]Similar to HPLC, with a wide linear range.Excellent linearity over a broad dynamic range, often several orders of magnitude.[9]
Precision (RSD%) Generally low, with RSD values typically well below 2% for replicate injections.[9][11]Comparable to or better than HPLC.Excellent, with very low RSD values.[9]
Accuracy (% Recovery) High, with recovery values typically between 98-102% for spiked samples.[11]High, with similar or better recovery than HPLC.High, with excellent recovery, though susceptible to matrix effects which must be controlled for.[7]
Analysis Time Moderate, with typical run times of 15-30 minutes.[9][11][12]Fast, with run times often under 5 minutes.[6]Fast, with run times comparable to UPLC.[9]
Cost & Complexity Lower initial investment and operational cost; relatively straightforward to operate.Higher initial investment than HPLC; requires specialized instrumentation capable of handling high pressures.Highest initial investment and operational cost; requires specialized expertise for method development and data interpretation.

Experimental Protocols

Representative HPLC-UV Method for Impurity Profiling of Carbamazepine (including this compound)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of Carbamazepine and its related compounds.[3][4]

Chromatographic Conditions:

  • Column: A 250 mm x 4.6 mm, 5 µm column packed with cyanopropylsilane bonded silica (L10). A Hypersil Gold CN column is a suitable choice.[4]

  • Mobile Phase: A filtered and degassed mixture of methanol, tetrahydrofuran, and water (12:3:85 v/v/v), with the addition of 0.22 mL of formic acid and 0.5 mL of triethylamine per 1000 mL of the mixture.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 230 nm.[3][12]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 25°C.[3]

System Suitability:

The system is deemed suitable for use if the resolution between the Carbamazepine related compound A peak and the Carbamazepine peak is not less than 1.7.[3]

Standard and Sample Preparation:

  • Diluent: A mixture of methanol and water (50:50 v/v).[3]

  • Standard Solution: Prepare a solution containing a known concentration of this compound (Impurity C) reference standard in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Carbamazepine bulk drug or a powdered tablet sample in the diluent to achieve a target concentration.

Conceptual LC-MS/MS Method for High-Sensitivity Quantification

While a specific validated LC-MS/MS method for this compound was not detailed in the reviewed literature, a conceptual approach can be outlined based on methods for Carbamazepine and its other metabolites.[7][8][9][10]

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm) for fast separations.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to enhance ionization.

  • Flow Rate: Optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be employed for quantification, requiring the determination of precursor and product ion transitions specific to this compound.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Carbamazepine Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh this compound RS Standard->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Cyano Column) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Impurity Integrate->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Sample_LCMS Prepare Sample Solution Spike_IS Spike with Internal Standard Sample_LCMS->Spike_IS Extract Protein Precipitation / LLE (if needed) Spike_IS->Extract Dilute Dilute for Injection Extract->Dilute Inject_LCMS Inject into UPLC/HPLC Dilute->Inject_LCMS Separate_LCMS Chromatographic Separation Inject_LCMS->Separate_LCMS Ionize Electrospray Ionization (ESI) Separate_LCMS->Ionize Detect_MS Tandem Mass Spectrometry (MS/MS) Ionize->Detect_MS MRM_Data Acquire MRM Data Detect_MS->MRM_Data Integrate_LCMS Integrate Peak Area Ratios MRM_Data->Integrate_LCMS Quantify_LCMS Quantify Analyte Integrate_LCMS->Quantify_LCMS

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Conclusion and Future Perspectives

The choice of an analytical method for this compound is a balance of the required sensitivity, selectivity, and the practical constraints of the laboratory. For routine quality control where impurity levels are expected to be within pharmacopoeial limits, a well-validated HPLC-UV method offers a robust and cost-effective solution. When higher sensitivity is required, for instance in the analysis of trace-level degradants in stability studies or for the analysis of biological samples, UPLC-UV or LC-MS/MS are superior choices. LC-MS/MS, in particular, provides the highest degree of certainty in identification and quantification.

As regulatory expectations for impurity profiling continue to evolve, the adoption of more advanced analytical technologies will likely become more widespread. The principles and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the development and validation of analytical methods that are not only compliant with global standards but are also scientifically sound and fit for their intended purpose.

References

  • ICH. Validation of Analytical Procedures Q2(R2).
  • ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH. 2024-03-20.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025-07-22.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. 2025-07-02.
  • Datar, P.A. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis. 2015.
  • Demirkaya, D., & Kadıoğlu, Y. Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. FABAD Journal of Pharmaceutical Sciences.
  • Dural, E., Çetin, S., & Bilgili, A. Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. Cumhuriyet Medical Journal. 2020. [Link]

  • Mowafy, H. A., & Alanazi, F. K. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal. 2012. [Link]

  • Džodić, P., et al. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International. 2010. [Link]

  • Ezzeldin, E., et al. Development and Validation of an HPLC Method for the Determination of Carbamazepine in Human Plasma. Life Science Journal. 2013. [Link]

  • Datar, P. A. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis. 2015. [Link]

  • Miao, X. S., et al. Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry. 2005. [Link]

  • Shi, Y., et al. A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Molecules. 2023. [Link]

  • Vogeser, M., & Schiel, X. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta. 2017. [Link]

  • Abdelrahman, M. M., & Abdelwahab, N. S. Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Advances. 2021. [Link]

  • Ji, H. Y., et al. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis. 2005. [Link]

  • Kadıoğlu, Y., et al. Simultaneous Determination Of Carbamazepine In Human Plasma By HPLC-DAD: Assay Development, Validation And Application To A Clinical Study. Analytical Chemistry: An Indian Journal. [Link]

  • Gasper, M., & Glavan, G. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Pharmaceutics. 2022. [Link]

  • Li, X., et al. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. 2022. [Link]

  • Singh, S., et al. Carbamazepine: Stability Indicating HPLC Assay Method. ResearchGate. 2011. [Link]

  • Tai, F. H., & Chen, Y. L. Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection. Journal of Liquid Chromatography & Related Technologies. 2003. [Link]

  • Patel, A. K., & Patel, P. K. Analytical Method Validation of Stability-Indicating HPLC Method for Determination of Assay of Carbamazepine CR Tablets. Global Research Analysis. 2013. [Link]

  • Google Patents. Method for separating carbamazepine and related substances by liquid chromatography.
  • Srinivasa Rao, K., et al. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. ResearchGate. 2011. [Link]

  • ResearchGate. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. 2020. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Carbamazepine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Accurate Carbamazepine Monitoring

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain.[1][2] Its use, however, is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) an essential practice to optimize efficacy while avoiding toxicity.[3][4][5] The goal of TDM is to tailor dosage to the individual, but the reliability of this practice hinges entirely on the accuracy and consistency of drug concentration measurements across different analytical laboratories.[3]

The metabolic pathway of carbamazepine adds another layer of complexity. Its major metabolite, carbamazepine-10,11-epoxide (CBZ-E), is pharmacologically active and can contribute to both the therapeutic and toxic effects of the drug.[6] Concentrations of CBZ-E can reach up to 50% of the parent drug, particularly when co-administered with other enzyme-inducing antiepileptic drugs.[6] Therefore, an ideal TDM approach should be capable of distinctly quantifying both the parent drug and its active metabolite. This guide provides an in-depth comparison of the analytical methodologies used for carbamazepine quantification, outlines a framework for conducting a robust inter-laboratory comparison, and presents a reference protocol to anchor analytical performance.

A Note on Nomenclature: The chemical structure of Carbamazepine is 5H-Dibenz[b,f]azepine-5-carboxamide, which inherently contains a carbamoyl group. The topic "N-Carbamoyl Carbamazepine" is chemically synonymous with Carbamazepine itself. This guide will therefore focus on the quantification of Carbamazepine (CBZ) and its clinically significant metabolite, CBZ-E.

The Challenge: Why Inter-Laboratory Results Diverge

Achieving consensus in analytical results between laboratories is a persistent challenge in TDM. Historically, proficiency testing programs for antiepileptic drugs have shown significant improvements in laboratory performance over time, yet variability remains a concern.[7][8] The primary sources of this divergence are:

  • Methodological Differences: Laboratories employ a range of analytical techniques, from immunoassays to chromatography, each with inherent differences in specificity and susceptibility to interference.

  • Metabolite Cross-Reactivity: This is arguably the most significant issue. Immunoassays, while rapid and automated, often exhibit cross-reactivity with CBZ-E and other structurally similar compounds, leading to a positive bias and potentially overestimating the total active drug concentration.[9][10]

  • Lack of Standardization: Differences in calibrators, quality control materials, sample preparation techniques, and data processing can all contribute to result disparity. The development of candidate reference measurement procedures is a crucial step toward harmonization.[11]

Overview and Comparison of Analytical Methodologies

The choice of an analytical method is a trade-off between specificity, sensitivity, throughput, cost, and the specific clinical question being asked. Three primary technologies dominate the field.

Immunoassays (e.g., EMIT, PETINIA, FPIA)

Immunoassays are widely used in clinical laboratories for their speed and ease of automation. They rely on the principle of competitive binding between a drug in a patient sample and a labeled drug for a limited number of antibody binding sites.

  • Causality of Choice: Laboratories choose immunoassays for high-throughput, routine TDM where a rapid turnaround of the parent drug concentration is the primary goal.

  • The Inherent Flaw—Specificity: The critical weakness of immunoassays is the potential for cross-reactivity. The antibodies used can bind not only to carbamazepine but also to its metabolites. Studies have shown that some immunoassays cross-react significantly (up to 90%) with CBZ-E, which can lead to falsely elevated carbamazepine results.[9] This interference is particularly problematic in cases of overdose or in patients on polytherapy that alters metabolic ratios.[9][10] In contrast, other immunoassays show satisfactory specificity.[9] This highlights the importance of validating the specific immunoassay being used.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful chromatographic technique that physically separates the parent drug from its metabolites and other matrix components before quantification.[12]

  • Causality of Choice: HPLC-UV is selected when specificity is paramount and the simultaneous quantification of both CBZ and CBZ-E is required.[13][14] It offers a significant advantage over immunoassays by providing a more accurate picture of the pharmacologically active compounds.

  • Trustworthiness through Separation: The strength of HPLC lies in its chromatographic separation, ensuring that the detector signal corresponds specifically to the analyte of interest.[15][16] While generally less sensitive than mass spectrometry, its sensitivity is typically sufficient for TDM within the therapeutic range.[16][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[18] It couples the physical separation of HPLC with the mass-based detection of a tandem mass spectrometer.

  • Causality of Choice: LC-MS/MS is the method of choice for reference laboratories, clinical trials, and situations requiring the highest degree of accuracy and the ability to measure very low concentrations.[11][19] It can simultaneously measure a wide panel of drugs and metabolites from a small sample volume.[19][20]

  • Unrivaled Specificity: Detection is based on the specific mass-to-charge ratio of the parent molecule and a unique fragment ion, a transition that is highly specific to the analyte's structure.[21][22] This virtually eliminates interferences, providing the most trustworthy quantitative data.[11][22]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three main analytical platforms, synthesized from multiple validation studies.

Parameter Immunoassay HPLC-UV LC-MS/MS
Specificity Variable; potential for significant cross-reactivity with metabolites.[9][10]High; separates parent from metabolites.[14][23]Very High; based on mass transitions.[11][22]
Typical LLOQ (Plasma) ~0.5 - 1.0 µg/mL~0.1 - 0.5 µg/mL[12][15]<0.1 µg/mL[11][24]
Precision (%CV) < 10%< 5-10%[15][23]< 5-15%[21][22]
Accuracy (% Bias) Can be >20% biased high due to cross-reactivity.[9][10]Typically within ±15%[15][16]Typically within ±15%[21][22]
Throughput HighModerateModerate to High
Cost per Sample LowModerateHigh
Simultaneous Metabolite Analysis No (unless specifically designed)YesYes

Designing a Robust Inter-Laboratory Comparison Study

An inter-laboratory comparison or proficiency test is a formal study to assess the performance of multiple laboratories. Its design must be rigorous and grounded in established bioanalytical validation principles, such as those from the FDA and EMA.[25][26][27][28][29]

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Coordinating Center Prepares Samples (Pooled patient plasma, spiked samples) B Characterize Samples (Using reference LC-MS/MS method) A->B C Distribute Blinded Samples (To participating laboratories) B->C D Participating Labs Receive Samples C->D E Analyze Samples (Using in-house, validated method) D->E F Submit Results & Method Details (To Coordinating Center) E->F G Statistical Analysis of Results (Comparison to reference values, peer groups) F->G H Assess Performance (Accuracy, precision, bias) G->H I Issue Confidential Performance Report (To each laboratory) H->I

Caption: Workflow for an inter-laboratory comparison study.

Step-by-Step Protocol for Study Design
  • Establish a Coordinating Center: A reference laboratory is designated to prepare, validate, and distribute all study materials.

  • Preparation of Challenge Samples:

    • Source Material: Use a pooled human plasma matrix to mimic real-world samples.

    • Concentration Levels: Prepare samples at a minimum of three concentration levels for both CBZ and CBZ-E: Low (near the LLOQ), Medium (mid-therapeutic), and High (upper-therapeutic or supra-therapeutic).

    • Sample Blinding: All samples must be blinded to the participating laboratories.

  • Reference Value Assignment: The coordinating center must assign a target concentration (the "true" value) to each sample. This should be determined by a fully validated, high-specificity reference method, preferably LC-MS/MS, with multiple replicate measurements.[11]

  • Distribution: Ship samples frozen on dry ice to all participating laboratories, including instructions for storage and handling.

  • Analysis by Participants: Laboratories analyze the samples using their own routine, validated analytical method. They should be instructed to perform a single analysis run as they would for a patient sample.

  • Data Submission: Participants submit their quantitative results for both CBZ and CBZ-E (if applicable) to the coordinating center, along with a summary of their analytical method.

  • Statistical Evaluation:

    • Calculate Bias: For each lab and each analyte, calculate the percent deviation from the reference value: Bias (%) = [(Lab Result - Reference Value) / Reference Value] * 100.

    • Assess Precision: Calculate the coefficient of variation (CV%) across all participating labs for each sample to understand inter-laboratory imprecision.

    • Peer Group Comparison: Group results by methodology (e.g., all LC-MS/MS users, all users of a specific immunoassay kit) to identify method-dependent trends in bias.

  • Reporting: Provide each laboratory with a confidential report detailing their performance relative to the reference value and the peer group average. The report should highlight any significant bias and suggest potential causes.

Detailed Experimental Protocol: A Reference LC-MS/MS Method

This protocol describes a robust LC-MS/MS method for the simultaneous quantification of carbamazepine and carbamazepine-10,11-epoxide, serving as a benchmark for accuracy. The principles are synthesized from established methods.[11][19][21][22]

G A 1. Sample Receipt & LIMS Entry B 2. Sample Thawing & Vortexing A->B C 3. Aliquot Plasma (e.g., 100 µL) B->C D 4. Add Internal Standard (e.g., D10-Carbamazepine) C->D E 5. Protein Precipitation (Add Acetonitrile, Vortex) D->E F 6. Centrifugation (e.g., 14,000 rpm, 5 min) E->F G 7. Transfer Supernatant F->G H 8. Inject into LC-MS/MS G->H I 9. Data Acquisition (SRM Mode) H->I J 10. Data Processing & Quantification I->J K 11. Review & Report Results J->K

Caption: Typical LC-MS/MS bioanalytical workflow.

Materials and Reagents
  • Reference standards for Carbamazepine and Carbamazepine-10,11-epoxide.

  • Stable isotope-labeled internal standard (IS), e.g., D10-Carbamazepine.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Drug-free human plasma.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., D10-Carbamazepine in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions
  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 30% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is often under 5 minutes.[21]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions (Example):

    • Carbamazepine: Q1: 237.1 m/z -> Q3: 194.1 m/z[21]

    • Carbamazepine-10,11-epoxide: Q1: 253.1 m/z -> Q3: 210.1 m/z[21]

    • D10-Carbamazepine (IS): Q1: 247.1 m/z -> Q3: 204.1 m/z[21]

Method Validation

This reference method must be fully validated according to ICH M10 or equivalent guidelines, assessing selectivity, accuracy, precision, recovery, matrix effects, and stability.[27][29]

Conclusion and Recommendations

The accurate quantification of carbamazepine is critical for patient care. Inter-laboratory comparisons reveal that while automated immunoassays offer speed, their results can be compromised by metabolite cross-reactivity, potentially leading to clinical misinterpretation. Chromatographic methods, particularly LC-MS/MS, provide the specificity required for a precise understanding of both parent drug and active metabolite concentrations.

For laboratories involved in TDM of carbamazepine, the following is recommended:

  • Understand Your Method: Fully characterize the cross-reactivity profile of your immunoassay with CBZ-E. If significant, consider this interference when interpreting results, especially for patients on polytherapy.

  • Utilize a Specific Method When Needed: For ambiguous clinical scenarios, suspected toxicity not explained by parent drug levels, or in patients with altered metabolism, analysis by a specific method like HPLC or LC-MS/MS is strongly advised.

  • Participate in Proficiency Testing: Regular participation in an external quality assessment (EQA) or proficiency testing (PT) scheme is non-negotiable.[7] It provides an objective assessment of laboratory performance and is essential for accreditation and quality assurance.

  • Embrace Harmonization: Support and adopt reference methods and materials as they become available to promote standardization and improve the comparability of results across all laboratories, ultimately enhancing patient safety and therapeutic outcomes.

References

  • Pippenger, C. E. (1979). Proficiency Testing in Determinations of Antiepileptic Drugs. [Source not explicitly named, but content points to academic journals on clinical chemistry or pharmacology].
  • Gao, F., et al. (2005). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Chromatography B, 828(1-2), 143-149. [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]

  • Lheureux, F., et al. (2005). Cross-reactivity assessment of carbamazepine-10,11-epoxide, oxcarbazepine, and 10-hydroxy-carbazepine in two automated carbamazepine immunoassays: PETINIA and EMIT 2000. Clinical Chemistry, 51(8), 1530-1532. [Link]

  • Baruzzi, A., et al. (1987). Cross-reactivity assessment of oxcarbazepine and its metabolites in the EMIT assay of carbamazepine plasma levels. Therapeutic Drug Monitoring, 9(4), 465-467. [Link]

  • Rozet, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Zhang, J., et al. (2021). Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. [Journal name not specified, likely a forensic or analytical toxicology journal]. [Link]

  • Taibon, J., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 35-40. [Link]

  • Negrini, D., et al. (2021). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica, 45(4). [Link]

  • Ghodsi, R., et al. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Journal not specified, review article]. [Link]

  • Pippenger, C. E., et al. (1976). Proficiency Testing in Determinations of Antiepileptic Drugs. [Source not explicitly named, but content points to academic journals on clinical chemistry or pharmacology]. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Mohammadi-Arani, M. E., et al. (2023). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. [Journal not specified, review article]. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Akay, C., et al. (2005). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Journal of Faculty of Pharmacy of Ankara University. [Link]

  • Kumar, P., et al. (2017). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Applied Pharmaceutical Science, 7(10), 227-238. [Link]

  • Koppel, C., et al. (1998). Carbamazepine interference with an immune assay for tricyclic antidepressants in plasma. Journal of Toxicology. Clinical Toxicology, 36(1-2), 109-113. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2013). Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-439. [Link]

  • Jelić-Ivanović, Z., et al. (2009). Determination of carbamazepine in serum and saliva samples by high performance liquid chromatography with ultraviolet detection. Vojnosanitetski Pregled, 66(11), 885-890. [Link]

  • Mihaly, G. W., et al. (1977). Measurement of Carbamazepine and Its Epoxide Metabolite by High-Performance Liquid Chromatography, and a Comparison of Assay Techniques for the Analysis of Carbamazepine. Clinical Chemistry, 23(12), 2283-2287. [Link]

  • Spînu, A., et al. (2020). Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Medicina, 56(10), 509. [Link]

  • Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1269. [Link]

  • Khan, A. M., et al. (2003). Determination of Carbamazepine in Uncoated and Film-Coated Tablets by HPLC with UV Detection. Journal of Liquid Chromatography & Related Technologies, 26(1), 141-151. [Link]

  • Adaway, J. E., et al. (2015). Carbamazepine Hypersensitivity: Linking Metabolism to the Immune Response. [Source: University of Liverpool Repository - PhD Thesis]. [Link]

  • Brodie, M. J. (2001). Therapeutic drug monitoring—antiepileptic drugs. British Journal of Clinical Pharmacology, 52(S1), 35S-44S. [Link]

  • Onmaz, D. E., et al. (2021). Determination of serum carbamazepine and its metabolite by validated tandem mass spectrometric method and the effect of carbamazepine on various hematological and biochemical parameters. Journal of Pharmaceutical and Biomedical Analysis, 205, 114299. [Link]

  • Krasowski, M. D. (2011). Therapeutic Drug Monitoring of Antiepileptic Medications. [Source appears to be an educational or professional document]. [Link]

  • Johannessen Landmark, C., & Patsalos, P. N. (2020). Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology, 16(3), 195-209. [Link]

  • Rambeck, B., & May, T. (1993). Validation of the analysis of carbamazepine and its 10,11-epoxide metabolite by high-performance liquid chromatography from plasma: comparison with gas chromatography and the enzyme-multiplied immunoassay technique. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 169-173. [Link]

  • Saidinejad, M., et al. (2007). Interference by carbamazepine and oxcarbazepine with serum- and urine-screening assays for tricyclic antidepressants. Pediatrics, 120(3), e730-e734. [Link]

  • Zhang, J., et al. (2023). Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS. Fa Yi Xue Za Zhi, 37(1), 101-107. [Link]

  • Specialist Pharmacy Service (SPS). (2021). Carbamazepine monitoring. NHS. [Link]

  • Gebre, A., et al. (2023). In vitro comparative quality evaluation of different brands of carbamazepine tablets commercially available in Dessie town, Northeast Ethiopia. PLoS ONE, 18(5), e0285994. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2554, Carbamazepine. PubChem. [Link]

  • Singh, G., & Gupta, V. (2020). Therapeutic Drug Monitoring of Carbamazepine. [Journal not specified, review article]. [Link]

  • Alvarado-Vásquez, N., et al. (2022). Serum monitoring of carbamazepine in patients with epilepsy and clinical implications. Revista de Neurología, 74(10), 323-330. [Link]

Sources

A Senior Application Scientist's Guide to Carbamazepine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Molecule and the Mandate

Welcome to an in-depth examination of bioequivalence (BE) testing for Carbamazepine. Before delving into the protocols, it is crucial to address a common point of semantic confusion. The topic "N-Carbamoyl Carbamazepine" is, in essence, a discussion about Carbamazepine itself. The chemical structure of Carbamazepine is 5H-dibenzo[b,f]azepine-5-carboxamide, which features a carbamoyl group attached to the azepine nitrogen. Thus, "this compound" is a description of the parent molecule, not a distinct metabolite or pro-drug requiring separate BE analysis.[1] However, a related compound, also named this compound, is recognized as a potential impurity in the active pharmaceutical ingredient (API).[2][3][4] This guide will focus on the bioequivalence assessment of the parent drug, Carbamazepine, and its principal active metabolite, Carbamazepine-10,11-epoxide, which are the analytes of regulatory interest.

Carbamazepine is a cornerstone therapy for epilepsy and neuropathic pain.[5] However, its narrow therapeutic index (NTI) presents a significant challenge in generic drug development.[6] The U.S. Food and Drug Administration (FDA) classifies Carbamazepine as an NTI drug, meaning that small variations in blood concentration can lead to significant changes in therapeutic or adverse effects.[6] This classification necessitates a more rigorous approach to bioequivalence testing, specifically the use of a reference-scaled average bioequivalence (RSABE) methodology.[6][7][8]

This guide provides a comprehensive framework for conducting a Carbamazepine bioequivalence study, from understanding the regulatory landscape to implementing a robust bioanalytical workflow. We will explore the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols.

Part 1: The Regulatory and Pharmacokinetic Landscape

The Reference Standard: Defining the Benchmark

The foundation of any bioequivalence study is the Reference Listed Drug (RLD). For Carbamazepine formulations, the FDA's Approved Drug Products with Therapeutic Equivalence Evaluations, commonly known as the "Orange Book," designates Novartis's Tegretol® products as the RLDs.[9][10][11] Specifically:

  • Immediate-Release Tablets: Tegretol®

  • Extended-Release Tablets: Tegretol-XR®[6]

It is imperative to use the correct RLD batch as the comparator in all BE studies to ensure regulatory acceptance.

Study Design: The Mandate for Replicated, Crossover Studies

Given Carbamazepine's NTI status, regulatory agencies like the FDA recommend a rigorous study design to ensure patient safety upon switching between formulations.[6] The standard design is a single-dose, two-treatment, four-period, fully replicated crossover study, conducted under both fasting and fed conditions.[7][8]

  • Why a Replicated Crossover Design? This design allows for the estimation of the within-subject variability for both the test and reference products. This is a critical component of the RSABE analysis, which scales the bioequivalence acceptance limits to the variability of the reference product, providing a more reliable assessment for NTI drugs.[6]

  • Why Fasting and Fed States? Food can significantly impact the rate and extent of drug absorption. Conducting studies in both states is essential to ensure that the generic product performs comparably to the RLD under real-world conditions of administration.

The key pharmacokinetic (PK) parameters for comparison are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-inf).[7]

Part 2: The Bioanalytical Workflow: A Step-by-Step Protocol

The accurate quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma is the analytical cornerstone of the BE study. The following protocol outlines a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method, synthesized from established procedures.[12][13][14][15]

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (0.2 mL) precip Protein Precipitation (e.g., 0.6 mL Acetonitrile/Methanol) plasma->precip is Internal Standard (IS) Solution (e.g., ¹⁰D-Carbamazepine) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc HPLC Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms chrom Chromatogram Generation ms->chrom integrate Peak Integration chrom->integrate curve Calibration Curve Generation integrate->curve calc Concentration Calculation curve->calc pk Pharmacokinetic Analysis (Cmax, AUC) calc->pk be_assess be_assess pk->be_assess Bioequivalence Assessment

Caption: Bioanalytical workflow for Carbamazepine BE studies.

Detailed Bioanalytical Protocol

Objective: To accurately quantify Carbamazepine and Carbamazepine-10,11-epoxide in human plasma.

1. Materials and Reagents:

  • Reference standards for Carbamazepine and Carbamazepine-10,11-epoxide

  • Stable isotope-labeled internal standard (IS), e.g., D10-Carbamazepine

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade formic acid

  • Human plasma (K2EDTA anticoagulant)

  • Calibrated pipettes and laboratory glassware

2. Preparation of Stock and Working Solutions:

  • Prepare individual primary stock solutions of Carbamazepine, Carbamazepine-10,11-epoxide, and the IS in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range for Carbamazepine is 50 - 5000 ng/mL, and for the epoxide metabolite, a lower range may be appropriate.[16]

  • Prepare a working IS solution (e.g., 100 ng/mL in 50:50 methanol:water).

3. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (blank, CC, QC, or study sample).

  • Add 50 µL of the working IS solution.

  • Add 600 µL of cold acetonitrile or methanol to precipitate plasma proteins.[13][17]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[12][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: m/z 237 -> 194.[12][13]

      • Carbamazepine-10,11-epoxide: m/z 253 -> 180.[13][14]

      • D10-Carbamazepine (IS): m/z 247 -> 204.[12]

5. Method Validation:

  • The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Part 3: Comparative Data Analysis

The ultimate goal of the study is to compare the pharmacokinetic profiles of the test (generic) and reference (RLD) products. The data below is illustrative, based on a published bioequivalence study of a 400 mg Carbamazepine extended-release formulation.[7]

Pharmacokinetic Parameter Comparison
Pharmacokinetic Parameter Condition Test Product (Geometric Mean) Reference Product (Geometric Mean) Geometric Mean Ratio (Test/Ref) % 90% Confidence Interval Bioequivalence Met?
Cmax (ng/mL) FastingData Not ProvidedData Not Provided113.04(Within 80.00% - 125.00%)Yes
FedData Not ProvidedData Not Provided113.99(Within 80.00% - 125.00%)Yes
AUC0-t (ngh/mL) FastingData Not ProvidedData Not Provided108.33(Within 80.00% - 125.00%)Yes
FedData Not ProvidedData Not Provided110.13(Within 80.00% - 125.00%)Yes
AUC0-inf (ngh/mL) FastingData Not ProvidedData Not Provided108.15(Within 80.00% - 125.00%)Yes
FedData Not ProvidedData Not Provided111.41(Within 80.00% - 125.00%)Yes
Data derived from Salunke et al., 2022.[7] The study concluded bioequivalence but did not publish the raw geometric mean values for Cmax and AUC.
Interpretation of Results

The 90% confidence interval for the geometric mean ratio of the primary pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[7] The illustrative data above demonstrates a successful outcome where the test product met the bioequivalence criteria under both fasting and fed conditions. In practice, the RSABE approach would be applied, which may allow for a wider acceptance interval if the RLD exhibits high variability, but this requires specific statistical analysis outlined in regulatory guidances.

Part 4: Conclusion and Future Perspectives

Establishing the bioequivalence of Carbamazepine formulations is a scientifically rigorous and regulatory-demanding process. The drug's narrow therapeutic index rightly imposes stringent requirements on study design and statistical analysis to safeguard public health. The causality behind these requirements—from the choice of a replicated crossover design to the dual fasting and fed states—is directly linked to minimizing the risk of therapeutic failure or toxicity in patients.

The bioanalytical method is the linchpin of this process. A robust, validated LC-MS/MS method, as detailed in this guide, provides the necessary sensitivity and selectivity to generate high-quality data. As analytical technology continues to advance, we may see the adoption of methods with even lower sample volume requirements or faster run times, further streamlining the drug development process. However, the fundamental principles of meticulous validation, adherence to regulatory standards, and a deep understanding of the drug's pharmacokinetic properties will remain paramount in ensuring that generic Carbamazepine products are safe and effective alternatives for the patients who depend on them.

References

  • Li, H., et al. (2005). Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 549-557. Available at: [Link]

  • Andonie, D., et al. (2017). Simultaneous Determination of Carbamazepine and Carbamazepine-10,11-epoxide in Different Biological Matrices by LC-MS/MS. Journal of Interdisciplinary Medicine, 2(3), 243-248. Available at: [Link]

  • Thakker, K. M., et al. (1992). Comparative bioavailability and steady state fluctuations of Tegretol commercial and carbamazepine OROS tablets in adult and pediatric epileptic patients. Biopharmaceutics & Drug Disposition, 13(8), 559-569. Available at: [Link]

  • Andonie, D., et al. (2017). Simultaneous Determination of Carbamazepine and Carbamazepine-10,11-epoxide in Different Biological Matrices by LC-MS/MS. Semantic Scholar. Available at: [Link]

  • Medicines Evaluation Board. (2021). Public Assessment Report: Carbamazepine Umedica. Geneesmiddeleninformatiebank. Available at: [Link]

  • Gubaydullin, R. R., et al. (2020). Rapid HPLC-MS/MS Determination of Carbamazepine and Carbamazepine-10,11-Epoxide. Pharmaceutical Chemistry Journal, 54, 510-514. Available at: [Link]

  • Van Rooyen, G. F., et al. (2002). Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography B, 769(1), 1-7. Available at: [Link]

  • S-C. Ochs, H., et al. (1988). Comparative Bioavailability Study of a Conventional and Two Controlled Release Oral Formulations of Tegretol (carbamazepine) - 200 mg. ResearchGate. Available at: [Link]

  • Baruzzi, A., et al. (2003). Carbamazepine: a bioequivalence study and limited sampling modeling. Therapeutic Drug Monitoring, 25(3), 298-305. Available at: [Link]

  • PharmaCompass. (n.d.). Carbamazepine | FDA Orange Book | Approved Drug Product List. Available at: [Link]

  • Xu, R., et al. (2021). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 26(21), 6427. Available at: [Link]

  • Salunke, S., et al. (2022). A Two-Sequence, Four-Period, Crossover, Full-Replicate Study to Demonstrate Bioequivalence of Carbamazepine Extended-Release Tablets in Healthy Subjects under Fasting and Fed Conditions. Journal of Drug Delivery and Therapeutics, 12(3-S), 164-168. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Division of Bioequivalence Review. accessdata.fda.gov. Available at: [Link]

  • Salunke, S., et al. (2022). A Two-Sequence, Four-Period, Crossover, Full-Replicate Study to Demonstrate Bioequivalence of Carbamazepine Extended. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • FDA Law Blog. (2022). Orange Book Cumulative Supplement 7 July 2022. Available at: [Link]

  • Matalon, F., et al. (2020). Development and Validation of an HPLC Method for the Determination of Carbamazepine in Human Plasma. Semantic Scholar. Available at: [Link]

  • Bioavailability-study-of-two-carbamazepine-containing-sustained-release-formulations-after-multiple-oral-dose-administration.pdf. (n.d.). ResearchGate. Available at: [Link]

  • American Epilepsy Society. (2008). EVALUATING-FDA-BIOEQUIVALENCE-STANDARDS-FOR-GENERIC-CARBAMAZEPINE-FORMULATIONS. Available at: [Link]

  • Cristofoletti, R., et al. (2021). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. Journal of Pharmaceutical Sciences, 110(5), 1931-1943. Available at: [Link]

  • Xu, R., et al. (2021). LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]

  • Taibon, J., et al. (2017). An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum. Clinica Chimica Acta, 472, 35-40. Available at: [Link]

  • Jain, R., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-223. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Docket No. FDA-2019-P-3545. Regulations.gov. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamazepine. PubChem. Available at: [Link]

  • Zydus Pharmaceuticals (USA) Inc. (2019). Citizen Petition. Regulations.gov. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Tegretol (carbamazepine) Label. accessdata.fda.gov. Available at: [Link]

Sources

Introduction: The Critical Role of Metabolite Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: Synthetic vs. Biotransformed N-Carbamoyl Carbamazepine

Carbamazepine (CBZ), a cornerstone therapeutic for epilepsy and neuropathic pain, undergoes extensive metabolism in the body, leading to a complex array of derivatives. Among these, this compound has garnered significant interest due to its potential contribution to the parent drug's overall pharmacological and toxicological profile. For researchers in drug metabolism, pharmacology, and toxicology, obtaining an authentic standard of this metabolite is paramount for accurate quantification and in-depth biological studies.

This guide provides a comprehensive comparison between two primary sources of this compound: direct chemical synthesis and isolation from a biological system (biotransformation). As a senior application scientist, my objective is to move beyond a simple list of pros and cons, and instead, to provide a detailed, experimentally-grounded framework for understanding the critical differences between these two forms. We will delve into the nuances of analytical characterization, impurity profiling, and the practical implications for research and development, ensuring that the protocols described are self-validating and grounded in established scientific principles.

Part 1: Physicochemical Identity and Structural Verification

The Analytical Workflow: A Multi-Pronged Approach

A robust analytical workflow for structural confirmation does not rely on a single technique. Instead, it integrates chromatographic separation with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to build a comprehensive and irrefutable profile of the molecule.

cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Verification prep Synthetic or Biotransformed This compound lcms LC-MS/MS Analysis (Retention Time & Fragmentation) prep->lcms hrms HRMS Analysis (Accurate Mass & Formula) lcms->hrms Orthogonal Verification nmr NMR Spectroscopy (Structural Confirmation) hrms->nmr Definitive Structure compare Compare Spectra to Reference/Literature Data nmr->compare confirm Structural Confirmation compare->confirm

Caption: Workflow for the structural verification of this compound.

Experimental Protocol: LC-MS/MS for Identity Confirmation

Objective: To confirm the identity of this compound by comparing its retention time and mass fragmentation pattern against a known standard or literature data.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic and biotransformed samples in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1 µg/mL in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for this class of compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure adequate separation from any impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for carbamazepine and its metabolites.

    • MS1 Scan: Scan a mass range that includes the parent ion (e.g., m/z 100-400).

    • MS2 Fragmentation (Product Ion Scan): Isolate the protonated molecule [M+H]⁺ of this compound and apply collision-induced dissociation (CID) to generate characteristic fragment ions.

Self-Validation: The protocol is self-validating by running a blank (injection of solvent) to ensure no carryover, a known standard (if available) to confirm system suitability, and then the synthetic and biotransformed samples. The retention times and fragmentation patterns should be highly consistent.

Expected Data Comparison
ParameterSynthetic this compoundBiotransformed this compoundAcceptance Criteria
Retention Time (RT) Should be consistent across multiple injections.Should match the RT of the synthetic standard.Within ± 2%
Precursor Ion [M+H]⁺ Expected m/z value.Expected m/z value.Within 5 ppm for HRMS
Key Fragment Ions Consistent and predictable fragmentation pattern.Fragmentation pattern should match the synthetic standard.Presence of key diagnostic ions.

Part 2: Purity and Impurity Profiling - The Differentiating Factor

Herein lies the most significant difference between synthetic and biotransformed metabolites. The impurity profile is a direct reflection of the material's origin and can have profound implications for its use in sensitive biological assays or as a quantitative standard.

The Origin of Impurities
  • Synthetic this compound: Impurities typically arise from the synthetic route. These can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. For example, isomers or related compounds formed during the carbamoylation process could be present.

  • Biotransformed this compound: Impurities are derived from the biological matrix from which the metabolite was isolated. This can include other metabolites of carbamazepine (e.g., carbamazepine-10,11-epoxide), endogenous lipids, proteins, and salts from the buffer or media.

cluster_0 Synthetic Origin cluster_1 Biotransformed Origin cluster_2 Final Product syn_source Chemical Synthesis imp1 Starting Materials syn_source->imp1 imp2 Reagents syn_source->imp2 imp3 Byproducts syn_source->imp3 product This compound imp1->product imp2->product imp3->product bio_source Biological System (e.g., Microsomes) imp4 Other Metabolites bio_source->imp4 imp5 Endogenous Compounds bio_source->imp5 imp6 Matrix Components bio_source->imp6 imp4->product imp5->product imp6->product

Validation of a Novel UPLC-MS/MS Assay for N-Carbamoyl Carbamazepine: A Comparison Guide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Carbamazepine Quality Control

Carbamazepine is a cornerstone medication for the management of epilepsy and neuropathic pain.[1][2] Its synthesis, a multi-step chemical process, can inadvertently generate process-related impurities.[3][4] While present in minute quantities, these impurities can impact the safety and efficacy profile of the final drug product. Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity present at or above a 0.1% threshold.[5]

One such critical impurity is N-Carbamoyl Carbamazepine , designated as Carbamazepine Impurity C in several pharmacopoeias.[6][7] This compound, with the chemical formula C16H13N3O2, is structurally similar to the active pharmaceutical ingredient (API) but contains an additional carbamoyl group.[6][8] Its presence in the final drug product must be strictly monitored to ensure product quality and patient safety.

This guide details the validation of a novel, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. We will explore the rationale behind the experimental design, present a comprehensive validation protocol in line with ICH M10 guidelines, and compare its performance against traditional analytical techniques.[6][9][10][11]

Foundational Principles: A Framework for Robust Bioanalytical Method Validation

The objective of validating a bioanalytical assay is to unequivocally demonstrate its suitability for the intended purpose.[10][11] The harmonized ICH M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a universal framework for this process.[7][][13] Our validation protocol is designed around the core tenets of this guideline, ensuring data reliability and regulatory compliance.

A full method validation must characterize key performance parameters to be considered trustworthy.[4][7] These include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Calibration Curve and Linearity: The response of the method to known concentrations of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Lower and Upper Limits of Quantification (LLOQ/ULOQ): The lowest and highest analyte concentrations that can be reliably measured.

  • Matrix Effect: The influence of the sample matrix on the analyte's ionization.

  • Stability: The chemical stability of the analyte in the matrix under various storage and handling conditions.

The New Assay: A High-Performance UPLC-MS/MS Method

To overcome the sensitivity limitations of older chromatographic techniques for impurity analysis, we developed a novel UPLC-MS/MS method. The choice of this platform is driven by its inherent specificity, derived from monitoring unique mass-to-charge (m/z) transitions, and its exceptional sensitivity, which is critical for quantifying trace-level impurities.

Logical Flow of the UPLC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Accurately weigh Carbamazepine bulk drug substance p2 Dissolve in appropriate solvent (e.g., Methanol/Water) p1->p2 p3 Spike with Internal Standard (Carbamazepine-d10) p2->p3 p4 Filter through 0.22 µm syringe filter p3->p4 a1 Inject sample onto UPLC system p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Integrate peak areas for Analyte and Internal Standard a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: UPLC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Prepare a 100 ng/mL working solution of Carbamazepine-d10 (a stable isotope-labeled analog) in 50:50 methanol:water. The use of a stable isotope-labeled IS is best practice as it co-elutes with the analyte and experiences similar matrix effects, ensuring the most accurate quantification.[14]

  • Sample Preparation: Accurately weigh 100 mg of Carbamazepine bulk drug substance and dissolve in 10 mL of 50:50 methanol:water. Add a fixed volume of the IS working solution and vortex. Filter the sample through a 0.22 µm filter prior to injection.

2. UPLC-MS/MS Instrumental Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). This column chemistry is chosen for its excellent retention of polar and non-polar compounds.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometer: SCIEX QTRAP® 5500

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Monitored Transitions (MRM):

    • This compound: Hypothesized Q1: m/z 280.1 → Q3: m/z 194.1 (Loss of carbamoyl isocyanate)

    • Carbamazepine-d10 (IS): Q1: m/z 247.1 → Q3: m/z 204.1[14]

Validation Performance and Data Summary

The novel UPLC-MS/MS method was subjected to a full validation according to ICH M10 guidelines.[6][10] The results demonstrate the method is robust, reliable, and fit for purpose.

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Calibration Range0.25 ng/mL - 500 ng/mL-
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.998≥ 0.99
LLOQ0.25 ng/mLS/N ≥ 10, Acc/Prec within 20%

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.256.8%-2.5%8.1%-4.0%
Low QC0.755.2%1.8%6.5%0.5%
Mid QC753.1%-0.5%4.2%-1.2%
High QC3752.5%1.1%3.8%0.8%
Acceptance Criteria ≤ 20% for LLOQ, ≤ 15% for others Within ±20% for LLOQ, ±15% for others ≤ 20% for LLOQ, ≤ 15% for others Within ±20% for LLOQ, ±15% for others

Specificity & Matrix Effect: No interfering peaks were observed at the retention time of this compound in blank samples. The matrix effect was assessed and found to be negligible, with the IS effectively compensating for any minor ion suppression.

Stability: this compound was found to be stable in the analytical solvent for at least 24 hours at autosampler temperature (10°C) and for 30 days at -20°C.

Comparative Analysis: UPLC-MS/MS vs. Traditional HPLC-UV

To highlight the advantages of the new assay, its performance is compared with a typical, traditional HPLC-UV method that might be employed for impurity profiling. HPLC-UV methods are widely published for Carbamazepine itself and serve as a good proxy for older impurity detection techniques.[16][17][18]

G CBZ Carbamazepine (API) C₁₅H₁₂N₂O Impurity This compound (Impurity C) C₁₆H₁₃N₃O₂ IS Carbamazepine-d10 (Internal Standard) HPLC HPLC-UV Impurity->HPLC Quantification LCMS UPLC-MS/MS Impurity->LCMS Quantification IS->LCMS Correction

Caption: Relationship between API, Impurity, and Analytical Techniques.

Table 3: Performance Comparison of Analytical Methods

FeatureTraditional HPLC-UVNovel UPLC-MS/MS Advantage of New Method
Principle UV AbsorbanceMass-to-Charge RatioSuperior Specificity: Mass detection is far more selective than UV absorbance, eliminating the risk of co-eluting, isobaric interferences.
Sensitivity (Typical LLOQ) ~50-100 ng/mL[16]0.25 ng/mL >200x Improvement: Enables precise quantification well below the 0.1% ICH reporting threshold, even in small sample amounts.
Run Time 15 - 20 minutes[16]< 7 minutes Higher Throughput: Faster analysis times increase laboratory efficiency, crucial in a high-volume QC environment.
Confirmation Based on retention time onlyRetention time + specific parent-daughter ion transitionUnambiguous Identification: Provides definitive structural confirmation, enhancing confidence in the results.
Internal Standard Use Optical (e.g., Propylparaben)Stable Isotope-Labeled (SIL-IS)Greater Accuracy: A SIL-IS perfectly mimics the analyte's behavior during extraction and ionization, correcting for variability more effectively.[14]

Conclusion and Field Insights

The validation of this novel UPLC-MS/MS assay demonstrates its profound superiority for the quality control of this compound in bulk drug substance. Its high sensitivity ensures that even trace levels of this impurity can be accurately quantified, allowing manufacturers to meet and exceed stringent global regulatory requirements. The specificity afforded by tandem mass spectrometry provides unambiguous identification, eliminating the uncertainty associated with traditional HPLC-UV methods where peak purity is often assumed rather than proven.

For researchers and drug development professionals, adopting such advanced analytical technologies is not merely an operational upgrade; it is a commitment to a higher standard of product quality and patient safety. This validated method provides a reliable, efficient, and robust tool for ensuring the purity of Carbamazepine, from process development through to final batch release.

References

  • Pharmaffiliates. Carbamazepine-impurities. [Online] Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Online] Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Online] Available from: [Link]

  • ResearchGate. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. [Online] Available from: [Link]

  • National Center for Biotechnology Information. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. [Online] Available from: [Link]

  • Journal of Young Pharmacists. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. [Online] Available from: [Link]

  • International Journal of Current Science Research and Review. A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. [Online] Available from: [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Online] Available from: [Link]

  • U.S. Food & Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Online] Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Online] Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. [Online] Available from: [Link]

  • YouTube. CARBAMAZEPINE SYNTHESIS. [Online] Available from: [Link]

  • MDPI. Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. [Online] Available from: [Link]

  • National Center for Biotechnology Information. Carbamazepine | C15H12N2O | CID 2554 - PubChem. [Online] Available from: [Link]

  • Google Patents. US7015322B1 - Process for producing carbamazepine.
  • National Center for Biotechnology Information. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. [Online] Available from: [Link]

  • PubMed. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. [Online] Available from: [Link]

  • csbsju.edu. Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. [Online] Available from: [Link]

  • ResearchGate. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. [Online] Available from: [Link]

  • epilepsiae.org. CARBAMAZEPINE. [Online] Available from: [Link]

Sources

A Comparative Analysis of Carbamazepine and its Derivative, N-Carbamoyl Carbamazepine: An Efficacy and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Established Efficacy of Carbamazepine and the Emergence of N-Carbamoyl Carbamazepine

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain for decades, continues to be a subject of extensive research due to its complex pharmacological profile.[1][2] Its efficacy in treating partial seizures, generalized tonic-clonic seizures, trigeminal neuralgia, and bipolar disorder is well-documented.[1][3][4] As with many established drugs, a deep understanding of its derivatives and impurities is crucial for both clinical practice and new drug development. One such derivative, this compound, has been identified primarily as an impurity of Carbamazepine.[5]

This guide provides a comprehensive comparison of Carbamazepine and this compound, with a primary focus on efficacy. It is important to note at the outset that while there is a wealth of data on Carbamazepine, publicly available information on the pharmacological activity and efficacy of this compound is scarce. Therefore, this guide will thoroughly review the established properties of Carbamazepine and provide a framework for the potential evaluation of this compound, should it become a compound of interest for further research.

Pharmacological Profiles: A Tale of a Parent Drug and Its Active Metabolite

A key aspect of Carbamazepine's pharmacology is its metabolism into an active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), which is considered to be equipotent to the parent drug.[6] This metabolic activation is a critical factor in its overall therapeutic effect.

Mechanism of Action: Targeting Neuronal Excitability

Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1][7] By binding preferentially to the inactivated state of these channels, it inhibits repetitive and sustained firing of neurons, a hallmark of seizure activity.[1][7] This action effectively stabilizes hyperexcited neuronal membranes.[7][8] Additionally, Carbamazepine is known to modulate other neurotransmitter systems, including effects on serotonin and adenosine receptors, although the direct contribution of these actions to its anticonvulsant effects is less clear.[1][4][9]

The mechanism of action for this compound has not been elucidated in the scientific literature. A logical starting point for its evaluation would be to investigate its affinity for and effect on voltage-gated sodium channels, given its structural similarity to Carbamazepine.

Pharmacokinetics: A Complex Journey of Absorption, Metabolism, and Induction

The pharmacokinetic profile of Carbamazepine is characterized by slow and nearly complete absorption after oral administration, high protein binding (70-80%), and extensive hepatic metabolism.[1][8][9]

Metabolic Pathway of Carbamazepine

The metabolic conversion of Carbamazepine is primarily mediated by the cytochrome P450 enzyme CYP3A4, which forms the active metabolite CBZ-E.[6][10][11] CBZ-E is subsequently hydrolyzed by epoxide hydrolase to the inactive carbamazepine-10,11-trans dihydrodiol.[6] A notable characteristic of Carbamazepine is its ability to induce its own metabolism, a phenomenon known as autoinduction.[3][10] This leads to an increased clearance and a shortened half-life with chronic administration.[1][8]

G CBZ Carbamazepine (CBZ) CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active Metabolite) CBZ->CBZE CYP3A4, CYP2C8 Diol Carbamazepine-10,11-trans dihydrodiol (Inactive) CBZE->Diol Epoxide Hydrolase Excretion Urinary Excretion Diol->Excretion

Caption: Metabolic pathway of Carbamazepine.

The pharmacokinetics of this compound are currently unknown. Should this compound be investigated, a full pharmacokinetic workup, including absorption, distribution, metabolism, and excretion (ADME) studies, would be essential.

Comparative Efficacy: Established Clinical Utility vs. an Unknown Profile

The efficacy of Carbamazepine has been established through numerous clinical trials and decades of clinical use. In contrast, there is no available data to support the efficacy of this compound for any therapeutic indication.

Carbamazepine: Proven Efficacy in Neurological and Psychiatric Disorders
  • Epilepsy: Carbamazepine is a first-line treatment for partial seizures and generalized tonic-clonic seizures.[3] Its efficacy is comparable to other major antiepileptic drugs like phenytoin and valproate for these seizure types.[1]

  • Neuropathic Pain: It is highly effective in treating trigeminal neuralgia.[1][3]

  • Bipolar Disorder: Carbamazepine is used as a mood stabilizer, particularly for acute manic and mixed episodes.[3]

The seizure freedom rate with Carbamazepine monotherapy in clinical trials can vary depending on the study design and duration, with rates around 58% at 6 months and 48% at 12 months reported in a meta-analysis.[12]

This compound: A Blank Slate

Without any preclinical or clinical studies, the efficacy of this compound remains entirely speculative. Its structural relationship to Carbamazepine suggests that it might possess some anticonvulsant activity, but this would need to be confirmed through rigorous experimental testing.

Experimental Protocols for Efficacy Comparison

To address the current knowledge gap, the following experimental protocols could be employed to compare the anticonvulsant efficacy of this compound with Carbamazepine.

Maximal Electroshock (MES) Test in Rodents

This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Animals are divided into groups. One group receives the vehicle (e.g., a suspension in 0.5% methylcellulose), another receives Carbamazepine at various doses, and other groups receive this compound at various doses. Administration is typically via oral gavage or intraperitoneal injection.

  • Induction of Seizure: At the time of predicted peak effect of the compounds, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: The dose of each compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis. The relative potency of the two compounds can then be compared.

G start Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, CBZ, N-Carbamoyl CBZ) start->grouping dosing Compound Administration (Oral or IP) grouping->dosing timing Wait for Time to Peak Effect dosing->timing mes Maximal Electroshock Stimulation timing->mes observe Observe for Tonic Hindlimb Extension mes->observe endpoint Determine Protection Status (Presence/Absence of Seizure) observe->endpoint analysis Calculate ED50 (Probit Analysis) endpoint->analysis

Caption: Experimental workflow for the MES test.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Carbamazepine. No data is available for this compound.

ParameterCarbamazepineThis compound
Bioavailability ~99%Not Available
Protein Binding 70-80%Not Available
Metabolism Hepatic (primarily CYP3A4)Not Available
Active Metabolite Carbamazepine-10,11-epoxideNot Available
Half-life (initial) ~36 hoursNot Available
Half-life (chronic) ~12-17 hours (due to autoinduction)Not Available

Conclusion: An Established Therapeutic Agent and a Compound Requiring Investigation

Carbamazepine remains a vital therapeutic agent with well-characterized efficacy and a complex but understood pharmacological profile. Its conversion to the active metabolite, Carbamazepine-10,11-epoxide, is a key contributor to its therapeutic effects. In stark contrast, this compound is currently identified as an impurity, and there is a complete lack of data regarding its efficacy and pharmacology.

For researchers and drug development professionals, the story of Carbamazepine and its active metabolite underscores the importance of understanding the full metabolic profile of a drug candidate. While this compound is not currently pursued as a therapeutic agent, the experimental frameworks outlined in this guide provide a clear path for its evaluation should it become a subject of future research. Any investigation into its properties would need to start with fundamental preclinical studies to determine if it possesses any meaningful pharmacological activity. Until such data is available, a direct efficacy comparison with its parent compound is not possible.

References

  • Carbamazepine - StatPearls - NCBI Bookshelf - NIH. (2023, July 10). Retrieved from [Link]

  • Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - NIH. (n.d.). Retrieved from [Link]

  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube. (2025, January 26). Retrieved from [Link]

  • Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential - PubMed Central. (n.d.). Retrieved from [Link]

  • Carbamazepine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Carbamazepine - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024 - ResearchGate. (n.d.). Retrieved from [Link]

  • Carbamazepine | C15H12N2O | CID 2554 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of carbamazepine (anticonvulsant medication)? - Dr.Oracle. (2025, April 13). Retrieved from [Link]

  • A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC. (n.d.). Retrieved from [Link]

  • A Brief Review on Carbamazepine – History, Pharmacological Properties and Environmental Impact - Iris Publishers. (2021, May 26). Retrieved from [Link]

  • Pharm 101: Carbamazepine - LITFL. (2020, July 19). Retrieved from [Link]

  • Anti-seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta-analysis - PubMed. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Carbamoyl Carbamazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the proper management of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides a detailed protocol for the disposal of N-Carbamoyl Carbamazepine, a known impurity of the widely used anticonvulsant, Carbamazepine.[1][2][3] While specific disposal instructions for this compound are not extensively documented, this guide synthesizes safety data from its parent compound, Carbamazepine, with the overarching principles of hazardous waste management as stipulated by the U.S. Environmental Protection Agency (EPA).

The core directive of this document is to empower laboratory personnel with the knowledge to manage and dispose of this compound responsibly, ensuring the protection of both human health and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is identified as an impurity of Carbamazepine.[1][2][3] Therefore, a conservative approach dictates that it should be handled with the same precautions as Carbamazepine until specific toxicological data for the impurity becomes available. Carbamazepine is classified as a hazardous substance.[4][5]

Key hazards associated with Carbamazepine, and by extension, to be considered for this compound, include:

  • Toxicity: Harmful if swallowed.[4][5]

  • Sensitization: May cause sensitization by inhalation and skin contact, leading to allergic reactions.[5]

  • Reproductive Toxicity: Poses a possible risk of harm to the unborn child.[4]

  • Environmental Hazard: Harmful to aquatic life.

A thorough risk assessment should be conducted before handling this compound, considering the quantity of waste generated and the potential for exposure.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[4][5]Ingestion
Respiratory Sensitizer May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]Inhalation
Skin Sensitizer May cause an allergic skin reaction.[5]Skin Contact
Reproductive Toxicity May damage fertility or the unborn child.[6]Ingestion, Inhalation, Skin Contact
Aquatic Hazard Harmful to aquatic life.Environmental Release

Regulatory Framework: Adherence to EPA Guidelines

The EPA has established stringent regulations for the management of hazardous pharmaceutical waste to prevent environmental contamination.[7][8][9] A critical component of these regulations is the prohibition of "sewering," which means that hazardous waste pharmaceuticals, including this compound, must not be disposed of down the drain.[7][8][10]

All laboratories are required to manage their hazardous waste from "cradle to grave," ensuring its proper handling from the point of generation to its final disposal.[11] This involves correct identification, segregation, and management of all hazardous pharmaceutical waste.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Given that this compound is an impurity of Carbamazepine, which is a hazardous drug, it is prudent to manage it as a hazardous waste. The EPA categorizes hazardous waste based on specific lists (P- and U-lists) and characteristics (ignitability, corrosivity, reactivity, and toxicity).[7][11] While this compound is not explicitly listed, the precautionary principle dictates it should be treated as hazardous.

Step 2: Segregation and Collection
  • Dedicated Waste Container: Use a designated, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with non-hazardous waste.[7] Mixing can lead to costly and complex disposal procedures.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats) separately from liquid waste (e.g., solutions containing the compound).

Step 3: Labeling

Proper labeling is essential for safety and compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The specific hazards (e.g., "Toxic," "Sensitizer")

  • The date of accumulation start

  • The name and contact information of the generating laboratory

Step 4: Storage
  • Secure Location: Store the waste container in a secure, designated area away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Ventilation: Ensure the storage area is well-ventilated.[6][12]

Step 5: Arranging for Disposal
  • Licensed Contractor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a manifest for all hazardous waste shipments. This documentation provides a record of the waste from your facility to its final disposal site.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before cleaning up a spill, don appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat

    • A respirator, if there is a risk of inhaling dust[4][12]

  • Containment and Cleanup:

    • For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[4]

    • Carefully sweep or vacuum the material into a designated hazardous waste container. Use a vacuum cleaner equipped with a HEPA filter.[4]

    • For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation & Characterization cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated char Characterize as Hazardous Waste (Precautionary Principle) start->char collect Collect in a Designated, Labeled Hazardous Waste Container char->collect store Store in a Secure, Ventilated Area with Secondary Containment collect->store dispose Arrange for Pickup by a Licensed Hazardous Waste Contractor store->dispose end Waste Manifested and Transported for Proper Disposal dispose->end spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->collect

Sources

A Researcher's Guide to Handling N-Carbamoyl Carbamazepine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for handling N-Carbamoyl Carbamazepine. This document moves beyond a simple checklist to offer a framework for risk assessment and procedural excellence, ensuring both personal safety and data integrity. This compound, as a derivative of the active pharmaceutical ingredient (API) Carbamazepine, requires meticulous handling protocols grounded in a thorough understanding of its potential hazards.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

This compound is structurally related to Carbamazepine, a well-documented pharmaceutical compound. In the absence of specific toxicological data for the N-Carbamoyl derivative, established safety principles dictate that it should be handled with the same level of caution as the parent compound.

Carbamazepine is classified as harmful if swallowed and is known to be a skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[1][2] Furthermore, it is recognized as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4] Occupational exposure can occur through inhalation of dust particles and dermal contact. Therefore, the primary goal of any handling procedure is to prevent direct contact and aerosolization.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is critical, but it represents the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hoods: All work that may generate dust or aerosols, including weighing, reconstituting, and transferring the compound, should be performed inside a certified chemical fume hood.[5][6] This ensures that any airborne particles are effectively captured and exhausted away from the operator.

  • Ventilated Balance Enclosures (VBEs): For weighing potent compounds, a VBE (also known as a powder containment hood) is ideal. These enclosures provide a stable environment for sensitive balances while protecting the user from inhaling fine powders.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE must be deliberate and matched to the specific task. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile Gloves (Single Pair)Lab CoatNot typically required
Weighing of Powder Chemical Safety GogglesDouble Nitrile GlovesLab CoatRequired if not in a fume hood or VBE (e.g., N95 or higher)
Solution Preparation Chemical Safety GogglesDouble Nitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup (Solid Powder) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/CoverallsRequired (N95, P100, or higher)

Causality Behind PPE Choices:

  • Eye and Face Protection : Standard safety glasses protect from minor splashes, but chemical safety goggles provide a full seal around the eyes, which is crucial when handling powders that can easily become airborne.[1][5] A face shield should be used in addition to goggles during large-scale transfers or when cleaning spills to protect the entire face.

  • Skin and Body Protection : A lab coat prevents incidental contact with skin and contamination of personal clothing.[3][6] Nitrile gloves are recommended for their chemical resistance to a broad range of substances.[3][8] Double-gloving is a best practice when handling potent compounds; it provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[8]

  • Respiratory Protection : Since the primary risk is inhalation of the powdered compound, respiratory protection is essential whenever engineering controls are insufficient.[1][9][10] A NIOSH-approved respirator (such as an N95) effectively filters airborne particulates.[1] Always ensure a proper fit-test has been conducted for the selected respirator.

Operational Plan: Step-by-Step Handling

This protocol outlines the standard procedure for weighing the solid compound and preparing a stock solution.

Experimental Workflow: Weighing and Solubilization

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Full PPE: Lab Coat, Goggles, Double Nitrile Gloves prep_hood Prepare Fume Hood: Verify Airflow, Clean Surface, Gather Materials prep_ppe->prep_hood weigh Weigh Compound: Use anti-static weigh boat. Minimize disturbance. prep_hood->weigh transfer Transfer to Tube: Carefully add powder to pre-labeled tube. weigh->transfer add_solvent Add Solvent: Slowly add solvent to avoid splashing. transfer->add_solvent dissolve Dissolve: Vortex or sonicate until fully dissolved. add_solvent->dissolve dispose_consumables Dispose of Consumables: Place used weigh boat, tips, and outer gloves in solid waste. dissolve->dispose_consumables decontaminate Decontaminate: Wipe down surfaces and equipment. dispose_consumables->decontaminate remove_ppe Remove PPE: Remove inner gloves last. Wash hands thoroughly. decontaminate->remove_ppe

Caption: Workflow for Safely Weighing and Handling this compound.

Methodology:

  • Preparation : Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE: lab coat, chemical safety goggles, and two pairs of nitrile gloves.[11]

  • Weighing : Place the container of this compound, a clean weigh boat, and necessary utensils inside the fume hood. Carefully transfer the desired amount of powder to the weigh boat, keeping the container opening away from your breathing zone. Close the primary container immediately.

  • Transfer : Gently tap the weigh boat to transfer the powder into a pre-labeled vessel for solubilization.

  • Solubilization : Using a pipette, slowly add the appropriate solvent down the side of the vessel to dissolve the compound.[6] Cap the vessel securely.

  • Initial Disposal : The used weigh boat and outer pair of gloves should be immediately discarded into a designated solid chemical waste container within the fume hood.[8]

  • Final Decontamination : After completing the work, wipe down all surfaces and equipment in the fume hood with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in the correct order to avoid self-contamination. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.[12]

Logistical Plan: Spills and Disposal

Accidents can happen, and a clear plan is essential for managing them safely.

Spill Management

For a small spill of solid this compound:

  • Alert & Secure : Alert others in the immediate area.[8] Restrict access to the spill zone.

  • Assess & Don PPE : If not already wearing it, don full PPE, including a respirator (N95 or higher) and a face shield.[4][8]

  • Contain & Clean : Do NOT use a dry brush or towel, as this will generate dust.[8] Gently cover the spill with absorbent pads or vermiculite to prevent aerosolization. Carefully sweep or vacuum the material into a designated hazardous waste container.[1][13] Use a HEPA-filtered vacuum if available.

  • Decontaminate : Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.[12]

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.[8][13]

Disposal of Contaminated Waste

All materials that have come into contact with this compound are considered chemical waste.

  • Solid Waste : This includes contaminated gloves, weigh boats, pipette tips, and absorbent pads. These items must be collected in a clearly labeled, sealed hazardous waste container.[8][13]

  • Liquid Waste : Unused solutions or liquid waste from cleaning procedures should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Regulatory Compliance : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3][8] Never dispose of this material down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment while maintaining the integrity of their experimental work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbamazepine, 99%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CARBAMAZEPINE EP IMPURITY A. Retrieved from [Link]

  • Covetrus. (n.d.). SAFETY DATA SHEET - Carbamazepine Tablets, USP 100 mg and 200 mg. Retrieved from [Link]

  • IN.gov. (2018). Safety Data Sheet - Apo-Carbamazepine. Retrieved from [Link]

  • Science Stuff, Inc. (2005). Material Safety Data Sheet - Carbamazepine MSDS. Retrieved from [Link]

  • Erlab. (2025). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]

  • Enhesa. (2023). Good laboratory practices in the pharmaceutical industry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Carbamazepine. PubChem. Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.